N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
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Properties
CAS No. |
936940-09-9 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-5-7(8-3)4-9-10/h4-6,8H,1-3H3 |
InChI Key |
DEBSGISFDAOGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of significant interest in the field of drug discovery and development. The pyrazole nucleus is a well-established privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] This document delves into the fundamental physicochemical properties, a proposed synthetic pathway, and detailed spectroscopic characterization of the title compound. Furthermore, it explores the potential biological activities and therapeutic applications of this molecule, drawing parallels with other functionally similar pyrazole derivatives. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this promising molecular entity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological and pharmacokinetic profiles.[5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[4][6][7] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a number of kinase inhibitors for cancer therapy, feature the pyrazole core, underscoring its therapeutic relevance.[1][2]
This compound incorporates key structural motifs that are often explored in drug design. The N-isopropyl group can influence lipophilicity and metabolic stability, while the N-methyl-4-amino group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.[8] This guide aims to provide a detailed technical foundation for the exploration of this specific derivative.
Physicochemical and Predicted Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.20 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar pyrazole amines.[10] |
| Boiling Point | ~230-250 °C (Predicted) | Extrapolated from similar structures.[11] |
| LogP | ~1.4 (Predicted) | [12] |
| pKa | ~5-6 (Predicted for the amine) | Typical for an N-methyl aniline analog. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility for small organic amines. |
| CAS Number | Not assigned | As of the latest search. |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies.[13][14] A plausible and efficient route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile
-
To a stirred solution of malononitrile (1 equivalent) in triethyl orthoformate (3 equivalents), add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield crude ethoxymethylenemalononitrile.
-
Dissolve the crude intermediate in ethanol.
-
Add isopropylhydrazine (1 equivalent) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Synthesis of 4-(Aminomethyl)-1-isopropyl-1H-pyrazole
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous THF.
-
Add a solution of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile (1 equivalent) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl pyrazole.
Step 3: Synthesis of this compound
-
Dissolve the crude 4-(aminomethyl)-1-isopropyl-1H-pyrazole (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
Add ethyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the carbamate intermediate.
-
Reduce the carbamate intermediate using LiAlH₄ in THF as described in Step 2.
-
After workup and purification by column chromatography (silica gel, gradient elution with dichloromethane/methanol), this compound is obtained.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.[15] The following data are predicted based on the structure and known spectral data of similar pyrazole derivatives.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole H-3 | ~7.5 | s | - | 1H |
| Pyrazole H-5 | ~7.4 | s | - | 1H |
| -CH(CH₃)₂ | ~4.4 | sept | ~6.7 | 1H |
| -NH-CH₃ | ~2.5 | s | - | 3H |
| -CH(CH₃)₂ | ~1.4 | d | ~6.7 | 6H |
| -NH- | ~1.5 (broad) | s | - | 1H |
¹³C NMR (100 MHz, CDCl₃):
| Carbon Atom | Chemical Shift (δ, ppm) |
| Pyrazole C-5 | ~138 |
| Pyrazole C-3 | ~129 |
| Pyrazole C-4 | ~115 |
| -CH(CH₃)₂ | ~49 |
| -NH-CH₃ | ~35 |
| -CH(CH₃)₂ | ~23 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (secondary amine) |
| 2950-2980 | C-H stretch (aliphatic) |
| 1580-1620 | C=N, C=C stretch (pyrazole ring) |
| 1450-1490 | C-H bend (aliphatic) |
| 1100-1200 | C-N stretch |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: 140.12
Potential Biological Activity and Applications
The structural features of this compound suggest several potential avenues for biological activity, making it an attractive candidate for drug discovery programs.
Caption: Relationship between the core scaffold, its properties, and potential biological activities.
-
Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[7]
-
Anticancer: The pyrazole scaffold is prevalent in numerous kinase inhibitors used in oncology.[6] The 4-amino group can serve as a key interaction point within the ATP-binding pocket of various kinases.
-
Antimicrobial and Antifungal: Substituted pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[8][17][18] The overall lipophilicity and electronic nature of the molecule can be optimized to enhance cell wall penetration and target engagement.
-
Central Nervous System (CNS) Activity: The ability to modulate the physicochemical properties of pyrazole derivatives allows for the potential to cross the blood-brain barrier, opening possibilities for applications in neurodegenerative diseases or psychiatric disorders.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further diversification. The rich history of the pyrazole scaffold in approved drugs and clinical candidates provides a strong rationale for the investigation of this and related derivatives for a multitude of therapeutic targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising compound.
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"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" CAS number 933736-10-8
An In-Depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 933736-10-8): A Versatile Scaffold in Modern Drug Discovery
Abstract
This compound is a substituted aminopyrazole that represents a valuable, yet highly specific, building block for synthetic and medicinal chemistry. The pyrazole core is recognized as a "privileged scaffold" due to its prevalence in bioactive compounds, offering metabolic stability and versatile synthetic handles.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, a predictive spectroscopic profile, a plausible synthetic route, and its anticipated applications in drug discovery, particularly in the development of protein kinase inhibitors. The strategic placement of the isopropyl group at the N1 position and the N-methylamino group at the C4 position provides a unique combination of steric and electronic properties for targeted molecular design.
Introduction and Chemical Identity
The aminopyrazole framework is a cornerstone in the development of targeted therapeutics.[3][4][5] Molecules incorporating this heterocyclic system exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[4] Specifically, the 4-aminopyrazole moiety serves as a critical pharmacophore, often acting as a "hinge-binder" that mimics the adenine portion of ATP to form key hydrogen bond interactions within the active site of protein kinases.[6] this compound (CAS 933736-10-8) is a specific exemplar of this class, designed for use as a specialized intermediate in multi-step synthetic campaigns.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 933736-10-8[7] |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Canonical SMILES | CNCC1=CN(N=C1)C(C)C |
Structural Diagram
The structure features a pyrazole ring substituted at the N1 position with a bulky, lipophilic isopropyl group and at the C4 position with a secondary methylamine.
Physicochemical and Spectroscopic Profile (Predictive Analysis)
Experimental data for this specific compound is not widely published. The following profile is based on established principles of spectroscopy and the known behavior of analogous substituted pyrazoles.[8][9][10][11]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| XLogP3 | 0.9 - 1.3 | Calculated based on fragment contributions; moderate lipophilicity. |
| pKa (Conjugate Acid) | 4.5 - 5.5 | The pyrazole ring is weakly basic; the exocyclic amine is the primary basic center. |
| Boiling Point | ~200-230 °C | Estimated based on molecular weight and functional groups. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water. | Typical for small amine-containing organic molecules. |
Spectroscopic Characterization
A robust spectroscopic analysis is essential for structure verification.[8]
| Technique | Expected Observations |
| ¹H NMR | ~7.4-7.6 ppm (s, 1H): Pyrazole C5-H. ~7.2-7.4 ppm (s, 1H): Pyrazole C3-H. ~4.4-4.6 ppm (septet, 1H): Isopropyl CH. ~3.0-3.5 ppm (br s, 1H): N-H proton. ~2.8-3.0 ppm (s, 3H): N-CH₃. ~1.4-1.5 ppm (d, 6H): Isopropyl CH₃. |
| ¹³C NMR | ~135-140 ppm: Pyrazole C5. ~125-130 ppm: Pyrazole C3. ~115-120 ppm: Pyrazole C4 (bearing the amino group). ~48-52 ppm: Isopropyl CH. ~30-35 ppm: N-CH₃. ~22-24 ppm: Isopropyl CH₃. |
| FT-IR (cm⁻¹) | 3300-3350: N-H stretch (secondary amine). 2950-2980: C-H stretch (aliphatic, sp³). ~3100: C-H stretch (aromatic-like, sp²). 1550-1600: C=N and C=C stretching of the pyrazole ring. |
| Mass Spec (EI) | m/z 139: Molecular ion (M⁺). m/z 124: [M-CH₃]⁺, loss of a methyl group. m/z 96: [M-C₃H₇]⁺, loss of the isopropyl group. |
Synthesis and Manufacturing
While multiple routes to 4-aminopyrazoles exist, a common and reliable strategy involves the functionalization of a pre-formed pyrazole ring.[12][13][14] A plausible, high-yield pathway would begin with the readily available 4-nitropyrazole.
Retrosynthetic Analysis
The synthesis can be logically disconnected to reveal accessible starting materials. The key steps are N-alkylation of a pyrazole, reduction of a nitro group, and a subsequent N-alkylation of the resulting amine.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Nitro-1-(propan-2-yl)-1H-pyrazole This step involves the N-alkylation of 4-nitropyrazole. A Mitsunobu reaction or direct alkylation with an isopropyl halide under basic conditions are viable methods.[14]
-
To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2-iodopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-nitro-1-(propan-2-yl)-1H-pyrazole.
Step 2: Synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-amine The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is often preferred for its clean conversion and high yield.
-
Dissolve the 4-nitro-1-(propan-2-yl)-1H-pyrazole (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1-(propan-2-yl)-1H-pyrazol-4-amine.
Step 3: Synthesis of this compound The final N-methylation can be achieved via several methods, including reductive amination with formaldehyde.
-
Dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37% solution, 1.1 eq).
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography to yield the final product.
Chemical Reactivity and Applications in Drug Development
The true value of this molecule lies in its utility as a versatile intermediate. The secondary amine at the C4 position is a nucleophilic handle for building more complex structures.
Reactivity of the 4-Amino Group
The N-methylamino group can readily participate in several key bond-forming reactions essential for drug development:
-
Amide Coupling: Reaction with activated carboxylic acids (or acyl chlorides) and a coupling agent (e.g., HATU, EDC) to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to produce sulfonamides.[15]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Role as a Key Building Block for Kinase Inhibitors
The pyrazole scaffold is a dominant feature in many FDA-approved protein kinase inhibitors (PKIs).[2][16][17] The 4-aminopyrazole motif is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The N1-isopropyl group can be used to probe deeper, often hydrophobic, pockets within the enzyme, enhancing both potency and selectivity. This compound is an ideal starting point for synthesizing libraries of potential inhibitors for targets such as JAK, B-raf, and Aurora kinases.[1][2]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous aminopyrazoles can provide guidance.[18][19][20][21][22]
-
Hazard Identification: Aminopyrazoles are generally classified as irritants. They should be considered harmful if swallowed and capable of causing skin and serious eye irritation.[19][22]
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19][22]
-
Avoid breathing dust or vapors. Minimize dust generation.
-
Wash hands thoroughly after handling.
-
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21]
-
Some aminopyrazoles are sensitive to air and light; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[21]
-
Conclusion
This compound, CAS 933736-10-8, is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its structure combines the privileged pyrazole scaffold with functional groups positioned for facile derivatization. While detailed experimental data on the compound itself is scarce, its value is clearly defined by the extensive and successful application of the 4-aminopyrazole motif in the development of targeted therapeutics. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel, potent, and selective modulators of clinically relevant targets, particularly protein kinases.
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An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[2][3] This guide provides a comprehensive technical overview of a specific pyrazole derivative, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine .
Aimed at researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, structural elucidation, physicochemical properties, and potential applications of this compound. The methodologies presented are grounded in established chemical principles and supported by scientific literature, offering a practical framework for its preparation and utilization in a research setting.
Molecular Structure and Properties
The molecular structure of this compound consists of a pyrazole ring substituted at the N1-position with an isopropyl group and at the C4-position with a secondary methylamino group. This specific arrangement of substituents influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol [4] |
| IUPAC Name | This compound |
| CAS Number | Not explicitly found, though related structures exist. |
| Boiling Point | Estimated to be in the range of 230-250 °C |
| LogP | Estimated to be in the range of 1.0-1.5 |
| pKa | Estimated to be in the range of 4-5 for the pyrazole ring and 9-10 for the amino group |
Synthesis and Methodology
A robust and logical synthetic pathway is crucial for the reliable production of the target molecule. The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole
The initial step involves the N-alkylation of 4-nitropyrazole with isopropanol. The Mitsunobu reaction is a reliable method for this transformation, offering mild conditions and good yields for the alkylation of pyrazoles.[5]
Protocol:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add isopropanol (1.2 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.
Step 2: Reduction to 1-Isopropyl-1H-pyrazol-4-amine
The nitro group of 1-isopropyl-4-nitro-1H-pyrazole is subsequently reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]
Protocol:
-
Dissolve 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 1-isopropyl-1H-pyrazol-4-amine, which can be used in the next step without further purification.
Step 3: N-Methylation via Eschweiler-Clarke Reaction
The final step is the N-methylation of the primary amino group of 1-isopropyl-1H-pyrazol-4-amine. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[7][8] This method is advantageous as it avoids the formation of quaternary ammonium salts.[9][10]
Protocol:
-
To a round-bottom flask, add 1-isopropyl-1H-pyrazol-4-amine (1.0 eq).
-
Add an excess of formic acid (e.g., 3.0 eq) followed by an excess of aqueous formaldehyde (37% solution, e.g., 3.0 eq).
-
Heat the reaction mixture to 80-100 °C for 4-8 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.
Structural Elucidation and Spectroscopic Data
¹H NMR Spectroscopy:
-
Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.0-8.0 ppm.
-
Isopropyl Group: A septet for the CH proton around δ 4.0-4.5 ppm and a doublet for the two CH₃ groups around δ 1.2-1.5 ppm.
-
N-Methyl Group: A singlet for the N-CH₃ protons around δ 2.5-3.0 ppm.
-
NH Proton: A broad singlet for the NH proton, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Pyrazole Carbons: Three distinct signals for the pyrazole ring carbons are expected in the aromatic region (δ 110-150 ppm).
-
Isopropyl Group: Signals for the CH and CH₃ carbons of the isopropyl group.
-
N-Methyl Carbon: A signal for the N-CH₃ carbon around δ 30-40 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected around 3300-3500 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the isopropyl and methyl groups will appear below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the pyrazole ring will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.20 g/mol ).
-
Characteristic fragmentation patterns would include the loss of a methyl group and cleavage of the isopropyl group.
Applications in Drug Discovery and Research
The this compound scaffold holds significant potential for applications in drug discovery and as a versatile building block in organic synthesis. The pyrazole core is a key feature in many FDA-approved drugs.[3]
-
Kinase Inhibitors: Substituted pyrazoles are well-known inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] The specific substitution pattern of the target molecule could be explored for its potential to inhibit kinases involved in cell signaling pathways.
-
Antimicrobial and Anti-inflammatory Agents: Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[13] Further functionalization of the amino group could lead to novel compounds with enhanced therapeutic potential.
-
Chemical Probes and Research Tools: As a functionalized heterocyclic compound, it can serve as a valuable intermediate for the synthesis of more complex molecules and chemical probes to investigate biological processes.
Conclusion
This technical guide provides a comprehensive overview of this compound, a molecule of interest for chemical and pharmaceutical research. The detailed synthetic protocols, predicted physicochemical and spectroscopic properties, and discussion of potential applications offer a solid foundation for scientists and researchers working in the field of medicinal chemistry and drug development. The methodologies described herein are designed to be robust and reproducible, facilitating the synthesis and further investigation of this promising pyrazole derivative.
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
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Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - Nepal Journals Online. (n.d.). Retrieved January 11, 2026, from [Link]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (n.d.). Retrieved January 11, 2026, from [Link]
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Eschweiler-Clarke Reaction - YouTube. (2022). Retrieved January 11, 2026, from [Link]
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Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved January 11, 2026, from [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4- yl)benzenamine fluorescent dye for protein binding - Growing Science. (n.d.). Retrieved January 11, 2026, from [Link]
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1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
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N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025). PubMed Central. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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(1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis Precursors of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
This guide provides a comprehensive overview of the synthetic pathways for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole of interest to researchers and professionals in drug development. We will explore two primary, robust synthetic routes, offering a comparative analysis to inform precursor selection and methodological design. This document is structured to provide not just procedural steps, but also the underlying chemical logic, ensuring a deep understanding of the synthetic strategy.
Introduction
This compound is a bespoke heterocyclic amine with potential applications in medicinal chemistry. The strategic placement of its substituents—an isopropyl group at the N1 position, a methyl group on the 4-amino moiety—necessitates a carefully planned synthetic approach. This guide will dissect two efficacious routes to this target molecule, each commencing from readily available starting materials.
Route 1 embarks from the versatile and commercially available 4-nitropyrazole. This pathway hinges on a sequential N-alkylation followed by nitro group reduction and a final, selective N-methylation of the exocyclic amine.
Route 2 presents an alternative strategy commencing with the synthesis of 1-isopropyl-1H-pyrazole. Subsequent functionalization of the C4 position via Vilsmeier-Haack formylation furnishes a key aldehyde intermediate, which is then converted to the target amine through reductive amination.
Both routes will be detailed with step-by-step protocols, supported by mechanistic insights and comparative data to aid in your synthetic endeavors.
Route 1: The Nitropyrazole Pathway
This synthetic approach leverages the electron-withdrawing nature of the nitro group to direct the initial N-alkylation and then utilizes its facile reduction to an amine.
Step 1: Synthesis of 1-(propan-2-yl)-4-nitro-1H-pyrazole
The initial step involves the regioselective N-alkylation of 4-nitropyrazole with an isopropyl source. The Mitsunobu reaction is a reliable method for this transformation, offering mild conditions and good yields[1].
Experimental Protocol:
-
To a stirred solution of 4-nitropyrazole (1.0 eq.), triphenylphosphine (1.5 eq.), and propan-2-ol (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(propan-2-yl)-4-nitro-1H-pyrazole.
Causality of Experimental Choices:
-
The Mitsunobu reaction is chosen for its ability to effect N-alkylation of acidic N-H bonds under mild, neutral conditions, thus avoiding potential side reactions that might occur under strongly basic conditions.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the azodicarboxylate reagent.
Step 2: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine
The nitro group of 1-(propan-2-yl)-4-nitro-1H-pyrazole is readily reduced to the corresponding amine via catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 1-(propan-2-yl)-4-nitro-1H-pyrazole (1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-(propan-2-yl)-1H-pyrazol-4-amine.
Causality of Experimental Choices:
-
Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups, typically providing high yields and avoiding the use of stoichiometric metal reductants.
Step 3: Selective N-Methylation of 1-(propan-2-yl)-1H-pyrazol-4-amine
This final step presents a selectivity challenge: methylation can occur at the exocyclic 4-amino group or the N2 position of the pyrazole ring. To ensure methylation at the desired amino group, a protecting group strategy is advisable.
Experimental Protocol:
-
Protection of the 4-amino group: React 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq.) with di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the presence of a base like triethylamine or in a solvent such as dichloromethane or THF to form the Boc-protected amine.
-
N-methylation: To a solution of the Boc-protected pyrazole in an anhydrous aprotic solvent like THF, add a strong base such as sodium hydride (NaH) (1.1 eq.) at 0 °C. After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq.) and allow the reaction to proceed at room temperature.
-
Deprotection: Once the N-methylation is complete (monitored by TLC), quench the reaction carefully with water. Extract the product and treat it with an acid such as trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound.
-
Purify by column chromatography if necessary.
Causality of Experimental Choices:
-
The Boc group is an excellent choice for protecting amines as it is stable to many reaction conditions but can be easily removed under acidic conditions[2].
-
The use of a strong base like NaH ensures the deprotonation of the protected amine, facilitating the subsequent nucleophilic attack on methyl iodide.
Diagram of Route 1:
Caption: Synthetic pathway for Route 1.
Route 2: The Formylation Pathway
This alternative route builds the desired functionality around a pre-formed 1-isopropyl-1H-pyrazole core.
Step 1: Synthesis of 1-isopropyl-1H-pyrazole
The starting material can be synthesized by the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent[3][4]. A common method involves the reaction with 1,1,3,3-tetramethoxypropane.
Experimental Protocol:
-
To a solution of isopropylhydrazine hydrochloride (1.0 eq.) in a suitable solvent like ethanol, add a base such as sodium ethoxide to liberate the free hydrazine.
-
Add 1,1,3,3-tetramethoxypropane (1.0 eq.) and an acid catalyst (e.g., a catalytic amount of HCl).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the mixture, neutralize, and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and purify by distillation or column chromatography.
Causality of Experimental Choices:
-
The condensation of a hydrazine with a 1,3-dicarbonyl equivalent is a classic and efficient method for the formation of the pyrazole ring, known as the Knorr pyrazole synthesis[5].
Step 2: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like 1-substituted pyrazoles at the C4 position[6][7][8][9][10].
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3-5 eq.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.5 eq.) dropwise, maintaining the temperature below 10 °C, to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of 1-isopropyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-isopropyl-1H-pyrazole-4-carbaldehyde[6].
Causality of Experimental Choices:
-
The Vilsmeier-Haack reaction is regioselective for the C4 position of 1-substituted pyrazoles due to the electronic properties of the pyrazole ring.
-
Anhydrous conditions are critical to prevent the decomposition of the moisture-sensitive Vilsmeier reagent.
Step 3: Reductive Amination to this compound
The final step involves the reductive amination of the aldehyde with methylamine. This is a robust and high-yielding transformation[11].
Experimental Protocol:
-
To a solution of 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) and methylamine hydrochloride (1.5 eq.) in a solvent such as methanol or 1,2-dichloroethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product by column chromatography if necessary.
Causality of Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent for imines formed in situ, making it ideal for reductive amination reactions. It is more tolerant of acidic conditions that can be present when using an amine salt.
Diagram of Route 2:
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nitropyrazole Pathway | Route 2: Formylation Pathway |
| Starting Materials | 4-Nitropyrazole (commercially available) | Isopropylhydrazine (can be prepared or purchased) |
| Number of Steps | 3 (potentially 4 with protection) | 3 |
| Key Reactions | Mitsunobu reaction, Catalytic hydrogenation, N-methylation | Pyrazole formation, Vilsmeier-Haack formylation, Reductive amination |
| Potential Challenges | Selective N-methylation of the exocyclic amine | Handling of POCl₃, potential for side reactions in Vilsmeier-Haack |
| Overall Yield | Moderate to good, dependent on selectivity of methylation | Generally good to high |
Conclusion
Both synthetic routes presented in this guide offer viable and robust pathways to this compound. The choice between the two will likely depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. Route 2, the formylation pathway, may be more direct and potentially higher yielding, while Route 1 offers a different set of precursors and reaction types that may be more suitable in certain laboratory settings. By understanding the underlying principles of each step, researchers can confidently select and execute the synthesis of this and other similarly substituted pyrazole derivatives.
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Sharma, V., Kumar, P., & Pathak, D. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 356-361. [Link]
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An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide establishes its identity and then draws upon extensive research into its structural isomers and the broader class of substituted aminopyrazoles to infer potential synthetic routes, physicochemical properties, and biological applications. By presenting a comparative analysis with close analogs, this document offers researchers and scientists a valuable resource for understanding and exploring the potential of this and related chemical scaffolds.
Introduction to Substituted Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3] The functionalization of the pyrazole ring with various substituents, such as amino groups, allows for the fine-tuning of a compound's physicochemical properties and biological activity, making aminopyrazoles a particularly versatile and valuable framework in drug discovery.[3][4]
Nomenclature and Identification
The precise identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is This compound .
Table 1: Compound Identification
| IUPAC Name | This compound |
| Synonyms | N-Methyl-1-isopropyl-1H-pyrazol-4-amine |
| CAS Number | 933736-10-8[2] |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
It is crucial to distinguish this compound from its isomers, as subtle changes in substituent placement can significantly impact its chemical and biological properties. A key isomer is 1-isopropyl-1H-pyrazol-4-amine (CAS 97421-16-4), where the methyl group is absent from the amine, and the isopropyl group is attached to the pyrazole ring.[5][6]
Figure 1: Comparison of the chemical structures of this compound and its isomer, 1-isopropyl-1H-pyrazol-4-amine.
Synthesis Strategies
A common and effective method for the preparation of 4-aminopyrazoles involves the reduction of a corresponding 4-nitropyrazole precursor. This approach is documented for the synthesis of the related compound, 4-amino-1-isopropyl-1H-pyrazole.[5]
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a multi-step process, outlined below.
Figure 2: A proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocols (Inferred)
The following protocols are based on the synthesis of analogous compounds and represent a starting point for the development of a robust synthesis for this compound.
Step 1: Synthesis of 1-isopropyl-1H-pyrazol-4-amine (Intermediate)
This protocol is adapted from the known synthesis of 4-amino-1-isopropyl-1H-pyrazole.[5]
-
Reaction Setup: To a solution of 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in methanol, add palladium on carbon (10% w/w).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-pyrazol-4-amine.
Step 2: N-Methylation of 1-isopropyl-1H-pyrazol-4-amine
This is a standard reductive amination procedure.
-
Reaction Setup: Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Reagent Addition: Add formaldehyde (1.1 eq) to the solution, followed by the portion-wise addition of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Quenching: Carefully quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Physicochemical Properties (Predicted)
Directly measured physicochemical properties for this compound are not available. However, we can infer some properties based on its structure and data from similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Physical State | Liquid or low-melting solid | Similar substituted aminopyrazoles are often liquids or low-melting solids at room temperature. |
| Boiling Point | > 200 °C | The related compound 4-amino-1-isopropyl-1H-pyrazole has a predicted boiling point of 234.2 °C.[5] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | The presence of the hydrocarbon groups (isopropyl, methyl) suggests good solubility in organic solvents. |
| pKa | Estimated between 4-6 | The 4-amino group is expected to be basic. The pKa of 4-amino-1-isopropyl-1H-pyrazole is predicted to be around 3.74.[5] |
Potential Applications in Drug Development
Substituted 4-aminopyrazoles are a class of compounds with significant potential in drug discovery, particularly as inhibitors of protein kinases.[7] The Janus kinase (JAK) family of enzymes, which are crucial in cytokine signaling pathways, are prominent targets for 4-aminopyrazole derivatives in the treatment of cancers and inflammatory diseases.[7]
While no specific biological activity has been reported for this compound, its structural similarity to known bioactive molecules suggests it could be a valuable building block or a candidate for screening in various therapeutic areas. The N-methyl group, in comparison to an unsubstituted amine, can alter properties such as:
-
Lipophilicity: Potentially increasing cell membrane permeability.
-
Metabolic Stability: The methyl group may block sites of metabolism.
-
Binding Interactions: The steric and electronic profile of the binding pocket interaction can be modified.
Conclusion
This compound (CAS 933736-10-8) is a distinct chemical entity within the broader class of substituted aminopyrazoles. While direct experimental data for this compound is scarce, this guide has provided a framework for its identification, proposed a viable synthetic route, and inferred its likely physicochemical properties. By leveraging the extensive knowledge base of pyrazole chemistry and the biological activities of related compounds, researchers can better appreciate the potential of this molecule as a scaffold in the design and development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.
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An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Physicochemical Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel heterocyclic compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from analogous N-substituted 4-aminopyrazoles to forecast its characteristics and potential utility, particularly for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic route, discusses expected reactivity, and explores potential applications grounded in the well-established medicinal chemistry of the pyrazole scaffold.[1][2][3][4]
Molecular Structure and Identification
This compound is a tetra-substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is functionalized with an isopropyl group at the N1 position, a methylamino group at the C4 position.
dot
Caption: Chemical Structure of this compound
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.
| Property | Predicted Value | Rationale / Comparative Data Source |
| Molecular Formula | C₇H₁₃N₃ | Derived from structure |
| Molecular Weight | 139.20 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow solid or oil | Aminopyrazoles are often crystalline solids or oils.[5] |
| Melting Point (°C) | 60 - 90 | The melting point of 4-aminopyrazole is 77-82 °C.[5] Alkyl substitution may alter this. |
| Boiling Point (°C) | > 200 | N-alkylated aminopyrazoles generally have boiling points above 200°C. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Limited solubility in water. | The alkyl groups increase lipophilicity. |
| pKa (Conjugate Acid) | 4.0 - 6.0 | The amino group at the C4 position is basic. |
Proposed Synthesis Pathway
A practical, two-step synthetic route to this compound can be proposed, commencing from commercially available 4-nitropyrazole. This strategy offers a reliable method for introducing the N-alkyl substituents.[6]
dot dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
// Nodes start [label="4-Nitropyrazole\n+ Isopropanol"]; mitsunobu [label="Mitsunobu Reaction\n(DIAD, PPh₃, THF)"]; intermediate [label="1-(propan-2-yl)-4-nitro-1H-pyrazole"]; reduction [label="Catalytic Hydrogenation\n(H₂, Pd/C, Methanol)"]; product1 [label="1-(propan-2-yl)-1H-pyrazol-4-amine"]; methylation [label="Reductive Amination\n(Formaldehyde, NaBH(OAc)₃)"]; final_product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> mitsunobu; mitsunobu -> intermediate; intermediate -> reduction; reduction -> product1; product1 -> methylation; methylation -> final_product; }
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N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Structural Inquiry into Potential Biological Activities
An In-Depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved therapeutic agents and its broad spectrum of biological activities.[1][2] This guide focuses on the specific, yet under-characterized molecule, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine . While direct pharmacological data for this compound is not extensively documented, its structural architecture—a substituted 4-aminopyrazole—allows for a robust, data-driven inference of its potential biological activities. By analyzing structure-activity relationships (SAR) from closely related analogues, we can construct a compelling hypothesis for its therapeutic potential, primarily as a modulator of protein kinases, and outline a clear experimental path for validation. This document serves as a foundational whitepaper, blending established principles of pyrazole pharmacology with predictive insights to guide future research and development efforts.
Introduction and Molecular Profile
The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with various biological targets.[4] Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting activities.[5][6][7]
The subject of this guide, this compound, belongs to the aminopyrazole class, a group particularly rich in bioactive compounds.[3] Its specific substitution pattern suggests a tailored profile that warrants investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₃N₃ | [8] |
| Molecular Weight | 139.20 g/mol | [8] |
| CAS Number | 185340-52-1 | - |
| Predicted XLogP3 | 1.4 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
Structural Rationale for Investigation
The therapeutic potential of this molecule can be inferred by dissecting its core components. Each substitution on the pyrazole ring is a deliberate modification that influences its pharmacokinetic and pharmacodynamic properties.
-
1H-Pyrazol-4-amine Core: The 4-aminopyrazole (4-AP) scaffold is a known pharmacophore. The position of the amino group is critical; for instance, 4-APs have been investigated for anticonvulsant properties, while 5-aminopyrazoles are extensively reported as potent kinase inhibitors.[3] However, the fundamental ability of the pyrazole-amine motif to engage with enzyme active sites is a shared trait.
-
N1-Isopropyl Substitution: The bulky, lipophilic isopropyl group at the N1 position is crucial. It sterically influences the orientation of the molecule within a binding pocket and enhances membrane permeability compared to an unsubstituted pyrazole. This modification often improves oral bioavailability and metabolic stability.
-
N4-Methyl Group: The methylation of the exocyclic amine transforms it into a secondary amine. This change alters its hydrogen bonding capacity and basicity compared to a primary amine, which can fine-tune target selectivity and reduce off-target effects.
Caption: Pyrazole core as a kinase hinge-binder.
Potential Kinase Targets
Based on SAR of related pyrazole structures, several kinase families are plausible targets:
-
p38 MAP Kinase: A key regulator of pro-inflammatory cytokine production. Many pyrazole-based inhibitors have been developed to target p38 for treating inflammatory diseases. [3][9][10]* Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are major targets in oncology. The aminopyrazole motif is a core component of several potent CDK inhibitors. [11]* Akt/PKB Kinase: A crucial node in the PI3K/AKT signaling pathway, which governs cell survival and proliferation. Pyrazole-based Akt inhibitors are actively pursued as anticancer agents. [12]
Proposed Pharmacological Investigation Workflow
To validate the inferred biological activities, a tiered screening approach is recommended. This section provides actionable, high-level protocols for initial in vitro assessment.
Primary Investigation: Anticancer Activity
Hypothesis: this compound exhibits cytotoxic activity against human cancer cell lines by inhibiting proliferation.
Rationale: The predicted activity against protein kinases, many of which are oncogenic drivers, provides a strong basis for this hypothesis. [7][13]
Caption: Workflow for in vitro cytotoxicity screening.
Experimental Protocol: Cell Viability (IC₅₀ Determination)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, HCT116 colon, MCF-7 breast) into 96-well, clear-bottom white plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium.
-
Treatment: Remove the medium from the cell plates and add 100 µL of the diluted compound solutions (including a vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus log[concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value.
Secondary Investigation: Anti-inflammatory Activity
Hypothesis: The compound inhibits the production of pro-inflammatory cytokines in immune cells.
Rationale: Inhibition of kinases like p38 MAPK directly blocks the signaling cascade that leads to the transcription and release of cytokines such as TNF-α and IL-6. [6][14] Experimental Protocol: Cytokine Release Assay (ELISA)
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated with PMA) in 24-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (or vehicle control) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
Synthetic Strategy
The synthesis of N-substituted pyrazoles is well-established in chemical literature. A plausible and efficient route would involve a cyclocondensation reaction, which is a hallmark of pyrazole synthesis. [15][16][17]
Caption: Plausible synthetic workflow for the target compound.
Synthetic Outline:
-
Formation of the Pyrazole Core: The reaction of isopropylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as a β-ketonitrile, under acidic or basic conditions would yield the 1-(propan-2-yl)-1H-pyrazol-4-amine intermediate. This is a variation of the classical Knorr pyrazole synthesis. [17][18]2. N-Methylation: The resulting primary amine can be selectively methylated using various standard methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or direct alkylation with a methylating agent like methyl iodide.
Characterization: The final product and intermediates would be rigorously purified (e.g., via column chromatography) and characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm their structure and purity.
Conclusion and Future Directions
This compound is a structurally intriguing molecule with significant, untapped therapeutic potential. Based on a robust analysis of its chemical architecture and the extensive pharmacology of the aminopyrazole class, its most promising application lies in the domain of protein kinase inhibition .
The immediate path forward involves synthesizing the compound and validating the primary hypotheses through the in vitro anticancer and anti-inflammatory assays detailed in this guide. Positive results would warrant a broader screening against a panel of kinases to identify specific molecular targets. Subsequent steps would include lead optimization to improve potency and selectivity, followed by evaluation in in vivo models of cancer or inflammatory disease. This molecule represents a valuable starting point for a drug discovery program aimed at developing novel, targeted therapeutics.
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A Mechanistic Investigation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Hypothesis-Driven Technical Guide for Target Discovery
Abstract
N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a novel small molecule whose mechanism of action remains uncharacterized. An extensive analysis of its core structure, the 4-aminopyrazole moiety, reveals a compelling line of evidence pointing toward a specific mode of biological activity. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into potent and selective protein kinase inhibitors (PKIs).[1][2][3] Notably, the 4-aminopyrazole motif is a classic bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5][6] This guide posits the central hypothesis that this compound functions as a Type I ATP-competitive protein kinase inhibitor. We provide a detailed, phased experimental strategy to rigorously test this hypothesis, moving from broad-spectrum screening to cellular target engagement and finally to precise molecular-level characterization. This document serves as a technical roadmap for researchers seeking to elucidate the compound's mechanism of action and evaluate its therapeutic potential.
Introduction: The 4-Aminopyrazole Scaffold in Modern Drug Discovery
Significance of the Pyrazole Moiety
The pyrazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its synthetic accessibility and favorable drug-like properties.[1][7] Its unique electronic configuration and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[7][8][9] Among the most successful applications of the pyrazole scaffold is in the development of protein kinase inhibitors (PKIs).[3][10] Kinase dysregulation is a known driver of numerous diseases, particularly cancer, making them a high-value target class.[2][11] Several blockbuster drugs, including the JAK1/2 inhibitor Ruxolitinib and the ALK inhibitor Crizotinib, feature a core pyrazole ring, underscoring its importance in the field.[1][3]
Structural Analysis of this compound
A close examination of the topic compound reveals key structural features that inform our mechanistic hypothesis:
-
4-Aminopyrazole Core: This is the critical pharmacophore. The nitrogen atoms of the pyrazole ring and the exocyclic 4-amino group create a hydrogen bond donor-acceptor pattern that mimics the adenine portion of ATP.[4][11] This allows it to function as a "hinge-binder," a foundational interaction for a majority of ATP-competitive kinase inhibitors.[5][6]
-
N1-Isopropyl Group: The bulky isopropyl substituent on the N1 position of the pyrazole ring is expected to project into a hydrophobic region of the ATP pocket, influencing binding affinity and, crucially, selectivity for or against specific kinases.
-
N4-Methyl Group: The methyl group on the 4-amino nitrogen can serve multiple roles. It may fine-tune the hydrogen-bonding capacity of the amine, add a small hydrophobic interaction, and improve metabolic stability or cell permeability.
The Rationale for a Hypothesis-Driven Investigation
Without prior biological data, a hypothesis-driven approach provides the most logical and resource-efficient path to elucidating a mechanism of action. Based on overwhelming precedent from the medicinal chemistry literature, the structural alerts within this compound strongly suggest a kinase-centric mechanism.[1][3][4] This guide is therefore built around this central, testable hypothesis.
Central Hypothesis: A Novel ATP-Competitive Kinase Inhibitor
The Kinase Hinge-Binding Motif
Our primary hypothesis is that this compound binds to the ATP pocket of one or more protein kinases. The core of this interaction is the formation of one or two hydrogen bonds between the 4-aminopyrazole scaffold and the kinase hinge region backbone.[5][12] Specifically, the pyrazole N2 nitrogen can act as a hydrogen bond acceptor, while the 4-amino group provides a hydrogen bond donor, directly mimicking the canonical binding mode of ATP.[11] This anchors the molecule, allowing the N1-isopropyl group to explore adjacent hydrophobic pockets, thereby determining the inhibitor's potency and selectivity profile.
Visualizing the Hypothesized Binding Mode
The following diagram illustrates the proposed interaction within a generic kinase ATP-binding site. The 4-aminopyrazole core engages the hinge, while the isopropyl group occupies the hydrophobic pocket near the gatekeeper residue.
Caption: Hypothesized binding of the compound in a kinase ATP pocket.
Experimental Validation Strategy: A Phased Approach
This section details the protocols required to systematically test the kinase inhibitor hypothesis.
Phase 1: Target Identification and Affinity Measurement
The first phase aims to identify which kinases, if any, the compound binds to and to quantify the binding affinity.
This experiment provides an unbiased survey of the compound's activity against a large, diverse panel of human kinases.
-
Objective: To identify primary kinase targets and generate an initial selectivity profile.
-
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). Request a broad panel screen (e.g., KINOMEscan™, 300+ kinases) at a single high concentration (e.g., 10 µM).
-
The assay typically measures the displacement of a known, tagged ligand from the kinase active site.
-
Primary hits are identified as kinases showing significant inhibition (e.g., >90% inhibition or Percent of Control < 10).
-
-
Causality: A positive result in this assay directly indicates that the compound can bind to the ATP site of specific kinases, providing the first strong evidence for the hypothesis. The breadth of the panel helps reveal potential off-target effects early.
For the top 1-3 hits from the kinase panel, ITC provides a direct, label-free measurement of the binding affinity (KD) and thermodynamics.
-
Objective: To confirm the binding interaction and determine its thermodynamic parameters.
-
Methodology:
-
Express and purify the recombinant kinase target protein to >95% purity.
-
Prepare the kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Prepare the compound in the identical buffer, ensuring DMSO concentration is matched and low (<2%).
-
Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the kinase solution while measuring the heat released or absorbed.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
-
-
Trustworthiness: ITC is a gold-standard biophysical technique. A confirmed KD in the nanomolar to low micromolar range validates a direct, high-affinity interaction between the compound and the kinase.
| Parameter | Strong Support | Moderate Support | Weak/No Support |
| Kinase Panel Hit(s) | >90% inhibition of 1-5 kinases | 50-90% inhibition of several kinases | <50% inhibition across the panel |
| ITC KD | < 1 µM | 1 - 20 µM | > 20 µM or No Binding |
| Go/No-Go Decision | GO: Proceed to Phase 2 | CONSIDER: Re-evaluate; may have low affinity or another MoA | NO-GO: Hypothesis is likely incorrect. Explore alternative hypotheses. |
Phase 2: Cellular Target Engagement and Pathway Analysis
This phase confirms that the compound can enter cells and bind to its intended kinase target in a physiological context.
CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.
-
Objective: To verify that the compound binds to the target kinase inside intact cells.
-
Methodology:
-
Culture a relevant cell line known to express the target kinase.
-
Treat cells with the compound at various concentrations (or a vehicle control).
-
Heat the cell lysates to a range of temperatures to induce protein denaturation.
-
Separate soluble and aggregated protein fractions via centrifugation.
-
Analyze the amount of soluble target kinase remaining at each temperature using Western blotting.
-
A positive result is a "thermal shift," where the compound-treated samples show more soluble protein at higher temperatures compared to the control.
-
-
Causality: This experiment bridges the gap between in vitro binding and cellular activity. A thermal shift proves that the compound reaches its target in the complex cellular milieu and engages it.
This assay determines if target engagement leads to the expected functional outcome: inhibition of the kinase's signaling pathway.
-
Objective: To measure the functional inhibition of the kinase by assessing the phosphorylation state of its known downstream substrate.
-
Methodology:
-
Select a cell line where the target kinase pathway is active (may require stimulation with a growth factor or cytokine).
-
Treat cells with the compound across a dose-response range for a fixed time.
-
Lyse the cells and perform a Western blot.
-
Probe the blot with an antibody specific to the phosphorylated form of a known, direct substrate of the target kinase.
-
Re-probe the blot with an antibody for the total amount of the substrate protein to ensure equal loading.
-
A dose-dependent decrease in the phospho-substrate signal indicates functional kinase inhibition.
-
-
Trustworthiness: This is a direct measure of the compound's intended biological effect. It validates not just binding, but functional enzymatic inhibition in a cellular setting.
Visualizing the Cellular Validation Workflow
Caption: Experimental workflow for cellular validation of the compound.
Alternative Hypotheses
While the kinase inhibitor hypothesis is the most probable, a rigorous scientific investigation must consider alternatives. The pyrazole scaffold is known to interact with other target classes, albeit less frequently than kinases.[8][13]
-
G-Protein Coupled Receptor (GPCR) Modulator: Some pyrazole-containing molecules, like Rimonabant, are known to target GPCRs. If kinase screening is negative, a broad GPCR binding panel could be considered.
-
Ion Channel Blocker: The related 4-aminopyridine is a known potassium channel blocker.[14] While structurally distinct, this functional analogy suggests ion channel activity is a remote possibility that could be explored via electrophysiology if primary hypotheses fail.
These alternatives are considered lower probability due to the specific substitution pattern on the 4-aminopyrazole core, which is highly optimized for kinase hinge binding.
Conclusion and Future Directions
This guide outlines a clear, logical, and technically robust strategy to test the central hypothesis that this compound acts as a protein kinase inhibitor. The proposed phased approach ensures that resources are used efficiently, beginning with broad screening and progressively focusing on more detailed mechanistic studies. Confirmation of this hypothesis through the described experimental protocols would validate the compound as a novel kinase inhibitor, opening avenues for further preclinical development, lead optimization to improve potency and selectivity, and investigation into its potential as a therapeutic agent for kinase-driven diseases.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
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Biologically active 4‐aminopyrazole derivatives. (2022). ResearchGate. [Link]
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5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. MolPort. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
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Discovery of a novel kinase hinge binder fragment by dynamic undocking. (2021). RSC Publishing. [Link]
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Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT. [Link]
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(1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem. [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (2010). PubMed. [Link]
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Designing of kinase hinge binders: A medicinal chemistry perspective. (2021). Semantic Scholar. [Link]
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How protein kinase inhibitors bind to the hinge region of the target protein. (2024). PubMed Central. [Link]
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An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Potential
Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable versatility allows for a diverse array of substitutions, leading to a wide spectrum of biological activities.[4][5] From anti-inflammatory agents like celecoxib to anti-cancer drugs such as crizotinib, the pyrazole core has consistently demonstrated its value in developing potent and selective therapeutic agents.[1][3] This guide delves into the specifics of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a representative member of this esteemed class of compounds, and explores the synthesis, characterization, and potential applications of its structural analogs and derivatives. Our focus will be on providing a technically sound and experientially driven narrative for researchers, scientists, and professionals in the field of drug development.
The Core Moiety: Deconstructing this compound
The subject of our investigation, this compound, possesses a distinct substitution pattern that provides a foundation for extensive analog development. The key structural features include:
-
The Pyrazole Core: A stable aromatic ring that serves as the central scaffold.
-
N1-Substitution: An isopropyl group at the N1 position, which can influence lipophilicity and metabolic stability.
-
C4-Amination: A methylamino group at the C4 position, a crucial site for hydrogen bonding and potential interactions with biological targets.
The strategic placement of these substituents offers multiple avenues for modification to modulate the compound's physicochemical properties and biological activity.
Synthetic Strategies: Building the Pyrazole Core and its Analogs
The synthesis of 4-aminopyrazole derivatives can be approached through several well-established methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Established Routes to the 4-Aminopyrazole Scaffold
One of the most common and versatile methods for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a β-ketoester with a hydrazine.[6] However, for the synthesis of 4-aminopyrazoles, alternative strategies are often employed.
A prevalent method involves the nitration of a pyrazole at the C4 position, followed by the reduction of the nitro group to an amine.[7][8] This two-step process is a reliable way to introduce the key amino functionality.
Another effective approach utilizes the Thorpe-Ziegler cyclization of 2-arylhydrazono-2-arylethane nitriles, which can be prepared from the coupling of enaminonitriles with aromatic diazonium salts.[7][9]
The following workflow illustrates a general and practical approach for the synthesis of 1-alkyl-4-aminopyrazoles, starting from the commercially available 4-nitropyrazole.
Caption: A generalized synthetic workflow for this compound.
Protocol: Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles
This protocol provides a practical method for synthesizing 1-alkyl-4-aminopyrazoles, which are valuable intermediates for further derivatization.[8]
Step 1: N1-Alkylation of 4-Nitropyrazole (Mitsunobu Reaction)
-
To a solution of 4-nitropyrazole (1.0 eq) and the desired primary or secondary alcohol (e.g., isopropanol, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkyl-4-nitropyrazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-alkyl-4-nitropyrazole (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole.
Structural Analogs and Derivatives: Exploring Chemical Space
The core structure of this compound offers numerous opportunities for structural modification to explore structure-activity relationships (SAR).
Key Modification Sites
The following diagram highlights the primary sites for derivatization:
Sources
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- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
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An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel pyrazole derivative, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues and established synthetic methodologies to present a robust framework for its study. We will explore plausible synthetic routes, predicted analytical data, and potential biological activities, offering a foundational resource for researchers interested in the exploration of this and similar chemical entities.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The specific substitution pattern of an N-methyl group and a 1-isopropyl group on the pyrazol-4-amine core of the title compound suggests a unique pharmacological profile, warranting detailed investigation.
Synthetic Pathways: A Road Map to this compound
The synthesis of this compound can be logically approached in a two-stage process: the formation of the key intermediate, 1-(propan-2-yl)-1H-pyrazol-4-amine, followed by N-methylation of the 4-amino group.
Synthesis of the Precursor: 1-(propan-2-yl)-1H-pyrazol-4-amine
A plausible and efficient route to this precursor involves a two-step sequence starting from the readily available 1-(propan-2-yl)-1H-pyrazole.
Step 1: Nitration of 1-(propan-2-yl)-1H-pyrazole
The initial step is the regioselective nitration at the C4 position of the pyrazole ring. This is a standard electrophilic aromatic substitution reaction.
-
Causality of Experimental Choices: The use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, provides the necessary electrophile (NO₂⁺). The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of byproducts. The pyrazole ring is sufficiently activated for this substitution to occur readily.
Step 2: Reduction of 1-(propan-2-yl)-4-nitro-1H-pyrazole
The nitro group is then reduced to the primary amine.
-
Causality of Experimental Choices: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) is a clean and efficient method. Alternatively, metal/acid combinations like tin(II) chloride in hydrochloric acid are also effective. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.
N-Methylation of 1-(propan-2-yl)-1H-pyrazol-4-amine
With the primary amine in hand, the final step is the introduction of the methyl group onto the nitrogen atom. Two common and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.
Method A: Eschweiler-Clarke Reaction
This classic method utilizes formaldehyde and formic acid to methylate primary and secondary amines.[1][2][3][4][5]
-
Causality of Experimental Choices: Formaldehyde reacts with the primary amine to form an imine, which is then reduced in situ by formic acid. The reaction is driven to completion by the formation of carbon dioxide.[1][2][3] A key advantage of this method is that it typically does not lead to over-methylation to form a quaternary ammonium salt.[1]
Method B: Reductive Amination
This approach involves the reaction of the primary amine with formaldehyde to form an imine, which is then reduced with an external reducing agent.
-
Causality of Experimental Choices: Sodium borohydride or sodium triacetoxyborohydride are commonly used reducing agents for this transformation. This method offers mild reaction conditions and high yields.
Predicted Analytical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| XLogP3 | ~1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~7.4 | s | - |
| Pyrazole H-5 | ~7.2 | s | - |
| Isopropyl CH | ~4.4 | sept | ~6.8 |
| N-Methyl | ~2.9 | s | - |
| Isopropyl CH₃ | ~1.4 | d | ~6.8 |
| NH | ~3.5-4.5 | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~135 |
| Pyrazole C-5 | ~125 |
| Pyrazole C-4 | ~115 |
| Isopropyl CH | ~50 |
| N-Methyl | ~35 |
| Isopropyl CH₃ | ~23 |
Mass Spectrometry (MS)
-
Predicted Molecular Ion (M⁺): m/z = 153.1266
-
Expected Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the isopropyl group, the methyl group, and potentially cleavage of the pyrazole ring.
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][9] The specific N-alkylation pattern in this compound may confer unique properties.
-
Anticancer Potential: Many pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as CDK2.[10] The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which shares the pyrazol-4-amine core, has shown promise as a source of potent and selective CDK2 inhibitors.[10] Further investigation into the kinase inhibitory profile of the title compound is warranted.
-
Anti-inflammatory Effects: Pyrazole-containing compounds are known for their anti-inflammatory properties.[9] Some derivatives act as inhibitors of key inflammatory mediators. The therapeutic potential of this compound in inflammatory conditions should be explored.
-
Other Potential Applications: The diverse biological activities of pyrazoles suggest that this compound could also be investigated for antimicrobial, antiviral, and neuroprotective properties.[9]
Experimental Protocols
General Synthetic Protocol for this compound via Eschweiler-Clarke Reaction
This protocol provides a general guideline. Optimization of reaction conditions may be necessary.
Materials:
-
1-(propan-2-yl)-1H-pyrazol-4-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq) in a suitable reaction vessel, add formaldehyde (2.5 eq) and formic acid (3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy (400 MHz):
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: spectral width 0-12 ppm, acquisition time 2-4 s, relaxation delay 1-2 s, 16-32 scans.
¹³C NMR Spectroscopy (100 MHz):
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width 0-200 ppm, acquisition time 1-2 s, relaxation delay 2-5 s, 512-1024 scans.
Conclusion
This compound represents a promising, yet underexplored, chemical entity within the vast landscape of pyrazole derivatives. This technical guide has outlined logical and established synthetic routes for its preparation and provided a predictive framework for its analytical characterization. The structural features of this molecule, in the context of the known biological activities of related pyrazoles, suggest significant potential for therapeutic applications, particularly in oncology and inflammatory diseases. The information presented herein is intended to serve as a valuable resource and a catalyst for further research into the synthesis, characterization, and pharmacological evaluation of this intriguing compound.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Journal of Medicinal Chemistry.
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amine. Benchchem.
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- (1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem.
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org.
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An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Synthesis, History, and Scientific Context
This guide provides a comprehensive overview of the synthesis, historical context, and potential applications of the pyrazole derivative, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of heterocyclic chemistry with modern synthetic strategies to offer a complete technical understanding of this compound.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and agricultural chemistry for over a century.[1][2] Its journey began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative.[1][2] Since then, the versatility of the pyrazole scaffold has led to its incorporation into a multitude of biologically active molecules. Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] This has culminated in the development of numerous FDA-approved drugs, highlighting the privileged nature of this heterocyclic core in drug design.[5][6][[“]][8] The specific substitution pattern of this compound suggests its design as a potential pharmacophore or a key intermediate in the synthesis of more complex molecules.
Historical Context and Discovery
While a specific, documented discovery of this compound is not prominently recorded in seminal literature, its emergence can be understood within the broader context of pyrazole chemistry's evolution. The fundamental synthesis of the pyrazole ring was established by Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine.[1] The first synthesis of the parent pyrazole compound from acetylene and diazomethane was achieved by Hans von Pechmann in 1898.[9]
The development of synthetic routes to 4-aminopyrazoles, a key structural motif of the target molecule, has been an area of significant research.[10][11] These compounds serve as crucial building blocks for a variety of pharmaceuticals. The synthesis of N-alkylated pyrazoles has also been extensively studied, with various methods developed to control the regioselectivity of alkylation on the nitrogen atoms of the pyrazole ring.[12][13][14][15]
The discovery and application of compounds like this compound are likely tied to the surge in interest in pyrazole-based kinase inhibitors and other targeted therapies in the late 20th and early 21st centuries. The specific substitution pattern, with an isopropyl group at the N1 position and a methylated amino group at the C4 position, points towards a molecule designed to explore specific binding pockets in biological targets.
Retrosynthetic Analysis and Plausible Synthetic Pathways
The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the molecule into simpler, more readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Based on this analysis, a plausible forward synthesis would involve the following key steps:
Synthesis of the 1-Isopropyl-1H-pyrazole Core
The initial step is the construction of the N-substituted pyrazole ring. A common and historically significant method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][16]
Caption: Paal-Knorr synthesis of the 1-isopropyl-1H-pyrazole core.
Experimental Protocol: Synthesis of 1-(propan-2-yl)-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malondialdehyde tetraethyl acetal (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add isopropylhydrazine (1.0 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-(propan-2-yl)-1H-pyrazole.
Introduction of the Amino Group at the 4-Position
Direct amination of the pyrazole ring at the 4-position is challenging. A more common and reliable method is to introduce a nitro group first, followed by its reduction to an amine.
Step 1: Nitration of 1-(propan-2-yl)-1H-pyrazole
The nitration of the pyrazole ring typically occurs at the 4-position due to the directing effects of the nitrogen atoms.
Experimental Protocol: Synthesis of 4-Nitro-1-(propan-2-yl)-1H-pyrazole [17]
-
Reaction Setup: In a flask cooled in an ice bath, add 1-(propan-2-yl)-1H-pyrazole (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid.
-
Reaction: Stir the mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain 4-nitro-1-(propan-2-yl)-1H-pyrazole.
Step 2: Reduction of the Nitro Group
The nitro group can be reduced to an amine using various reducing agents, with catalytic hydrogenation being a common and clean method.[18][19]
Experimental Protocol: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine [18]
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1-(propan-2-yl)-1H-pyrazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-(propan-2-yl)-1H-pyrazol-4-amine.
N-Methylation of the 4-Amino Group
The final step is the selective methylation of the primary amine at the 4-position. This can be achieved through various methods, such as reductive amination or direct alkylation with a methylating agent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as methanol.
-
Formation of Imine: Add formaldehyde (1.1 eq) to the solution and stir.
-
Reduction: Add a reducing agent, such as sodium borohydride, portion-wise at a low temperature.
-
Reaction: Allow the reaction to proceed to completion as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid |
| Boiling Point | (Predicted) >200 °C |
| Solubility | Soluble in most organic solvents |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃): Signals corresponding to the isopropyl group (a septet and a doublet), the pyrazole ring protons (two singlets), the N-methyl group (a singlet), and the NH proton (a broad singlet).
-
¹³C NMR (CDCl₃): Resonances for the isopropyl carbons, the pyrazole ring carbons, and the N-methyl carbon.
-
Mass Spectrometry (EI): A molecular ion peak at m/z = 139.
Applications and Future Perspectives
While specific applications for this compound are not widely documented, its structure suggests several potential uses, particularly in medicinal chemistry.
-
Scaffold for Drug Discovery: This compound can serve as a versatile building block for the synthesis of more complex molecules targeting a range of biological pathways. The pyrazole core is a known pharmacophore in many kinase inhibitors, and the N-methylamino group can be further functionalized.
-
Fragment-Based Drug Design: As a relatively small molecule with key functional groups, it could be used in fragment-based screening to identify new lead compounds.
-
Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.[2]
The future development of this compound and its derivatives will likely focus on its incorporation into larger, more potent, and selective therapeutic agents. Further research into its biological activity and structure-activity relationships is warranted.
Caption: Potential applications of this compound.
Conclusion
This compound is a fascinating molecule that sits at the crossroads of historical synthetic chemistry and modern drug discovery. While its own history is not extensively documented, its synthesis and potential applications are firmly rooted in the rich and evolving field of pyrazole chemistry. This guide has provided a comprehensive overview of its likely synthetic pathways, historical context, and future potential, offering valuable insights for researchers in the chemical and pharmaceutical sciences. The continued exploration of such "simple" yet strategically designed molecules will undoubtedly pave the way for future innovations in medicine and beyond.
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11947-11956. Retrieved from [Link]
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Recent developments in aminopyrazole chemistry. (2009). ARKIVOC, 2009(1), 198-250. Retrieved from [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry, 89(6), 4221-4224. Retrieved from [Link]
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REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][5]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2023). Google Patents. Retrieved from
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The Strategic Role of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile synthetic accessibility and its capacity to form key interactions with a multitude of biological targets. Within this class, substituted 4-aminopyrazoles have emerged as critical pharmacophores, particularly in the design of protein kinase inhibitors. This technical guide delves into the specific role and strategic importance of the N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine moiety. We will explore its synthesis, its function as a versatile building block, its impact on structure-activity relationships (SAR) in kinase inhibitors, and provide detailed protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most important classes of drug targets, especially in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is frequently employed in the design of these inhibitors. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding within the ATP-binding pocket of kinases.[1][2]
Substitutions on the pyrazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[3] The 4-amino group, in particular, often serves as a key attachment point for larger chemical moieties that extend into other regions of the kinase active site, or it can act as a crucial hinge-binding element itself. This guide focuses specifically on the this compound scaffold, dissecting the strategic contribution of each substituent—the N1-isopropyl group and the N4-methyl group—to its function as a superior building block in medicinal chemistry.
Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that can be achieved through a logical and scalable sequence, starting from readily available materials. The overall strategy involves the formation of the substituted pyrazole core, introduction of a nitrogen functionality at the C4 position, and subsequent methylation.
Physicochemical Data Summary
| Property | Value (Predicted) | Justification |
| Molecular Formula | C₇H₁₃N₃ | - |
| Molecular Weight | 139.20 g/mol | - |
| XLogP3 | 0.8 | The combination of the isopropyl and methyl groups with the polar amine and pyrazole core results in a balanced lipophilicity, favorable for drug-like properties. |
| H-Bond Donors | 1 | The secondary amine provides a hydrogen bond donor. |
| H-Bond Acceptors | 2 | The two pyrazole nitrogens act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | Limited rotatable bonds contribute to a more rigid conformation, which can be entropically favorable for target binding. |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole This step involves the N-alkylation of 4-nitropyrazole with an isopropyl source.
-
To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-isopropyl-4-nitro-1H-pyrazole.[3]
Step 2: Synthesis of 1-Isopropyl-1H-pyrazol-4-amine This step involves the reduction of the nitro group to a primary amine.
-
Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound (Reductive Amination) This final step introduces the methyl group onto the primary amine.
-
Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add aqueous formaldehyde (37% solution, 1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to afford the final compound, this compound.
Role in Medicinal Chemistry: A Privileged Kinase Hinge-Binder
The this compound scaffold is not merely an inert linker; its specific substitution pattern is a result of deliberate design choices aimed at optimizing interactions with protein kinase targets.
The N1-Isopropyl Group: Tuning Selectivity and Properties
The substituent at the N1 position of the pyrazole ring extends into the solvent-exposed region of the ATP-binding pocket. The choice of an isopropyl group serves several key functions:
-
Hydrophobic Interactions: The isopropyl group can occupy a small hydrophobic pocket near the hinge region, contributing favorably to the binding affinity. In CDK inhibitors like roscovitine, a similar isopropyl group has been shown to occupy such a pocket.[4]
-
Modulating Solubility and Permeability: The alkyl group enhances the lipophilicity of the molecule, which can improve cell membrane permeability, a critical factor for oral bioavailability.
-
Steric Influence on Selectivity: The size and shape of the N1-substituent can be used to achieve selectivity between different kinases, whose active sites may vary subtly in this region.
The C4-Methylamino Group: A Versatile Anchor and Modulator
The 4-amino group is a common feature in kinase inhibitors, often forming critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.
-
Hinge-Binding: As a primary amine, the 1-isopropyl-1H-pyrazol-4-amine can act as a hydrogen bond donor to the backbone carbonyls of hinge residues like Alanine or Leucine.[5]
-
Vector for Further Substitution: This amine provides a reactive handle for connecting the pyrazole core to other pharmacophoric elements, as seen in a patented B-Raf inhibitor (Compound 1 ), where it is linked to a pyrimidine ring.[6]
-
N-Methylation as an Optimization Strategy: The conversion of the primary amine to a secondary N-methyl amine is a common and powerful tactic in medicinal chemistry. This modification can:
-
Block Metabolism: Prevent N-acetylation or other metabolic transformations at this site.
-
Improve Permeability: The removal of one N-H bond can reduce polarity and improve passive diffusion across cell membranes.
-
Fine-Tune Binding: While removing a hydrogen bond donor, the methyl group can introduce new, favorable van der Waals interactions or displace a water molecule from a hydrophobic pocket, sometimes leading to an increase in potency.
-
Case Study: Application in PIM and CDK Kinase Inhibitor Scaffolds
While a specific clinical drug containing the exact title moiety is not yet public, its core structure is highly relevant to the development of inhibitors for several important kinase families, notably PIM and Cyclin-Dependent Kinases (CDKs).
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are key regulators of cell survival and proliferation and are frequently overexpressed in various cancers.[7] Many potent PIM inhibitors utilize a heterocyclic core that makes hydrogen bonds to the kinase hinge. The this compound scaffold is an excellent candidate for this role. For instance, the pan-PIM inhibitor PIM447 demonstrates the importance of specific amine-containing scaffolds for achieving high potency (Kᵢ values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively).[8]
CDK Family: CDKs are critical for cell cycle regulation, and their dysregulation is a hallmark of cancer.[9] Aminopyrazole-based compounds have been successfully developed as potent CDK inhibitors.[3][4] The design strategy often involves a hinge-binding aminopyrazole connected to a larger moiety that confers selectivity. The structural features of this compound make it an ideal starting point for designing novel CDK2 inhibitors, which are of high interest for treating certain cancers and overcoming resistance to CDK4/6 inhibitors.[9]
Structure-Activity Relationship (SAR) Insights
The following table summarizes general SAR principles derived from related pyrazole-based kinase inhibitors, illustrating the rationale for the specific substitutions in the title compound.
| Position | Moiety | Rationale & Effect on Activity |
| N1 | Isopropyl | Occupies a hydrophobic pocket, improves lipophilicity. Often more potent than smaller (methyl) or larger (phenyl) groups depending on the specific kinase topology.[4] |
| C4 | Amino | Acts as a primary hinge-binding motif (H-bond donor) and a key point for synthetic elaboration. |
| C4-N | Methyl | Blocks N-H for metabolic stability, can improve cell permeability, and may introduce favorable van der Waals contacts, often leading to improved cellular potency. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of a compound containing the this compound scaffold against a target kinase (e.g., PIM-1 or CDK2), a luminescent-based assay such as the ADP-Glo™ Kinase Assay is a robust and widely used method. This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Workflow for IC₅₀ Determination using ADP-Glo™
Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo™ assay.
Step-by-Step Methodology
Reagents and Materials:
-
Recombinant human kinase (e.g., PIM-1) and corresponding substrate peptide.
-
Test compound (dissolved in 100% DMSO).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
To initiate the reaction, add 2 µL of the Kinase/Substrate solution to each well, followed by 2 µL of the ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly refined and strategically important building block for modern medicinal chemistry. Its design incorporates key features—a hydrophobic N1-isopropyl group for selectivity and a versatile N4-methylamino anchor for hinge binding and synthetic elaboration—that are critical for the development of potent and specific kinase inhibitors. The synthetic accessibility of this moiety, combined with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns targeting kinases such as CDKs and PIMs. As the quest for more selective and effective targeted therapies continues, the intelligent application of such privileged scaffolds will remain essential for success in the field.
References
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Chan, K. T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]
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Vymětalová, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. [Link]
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Chan, K. T., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
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Lee, J., et al. (2022). Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway. PMC. [Link]
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Ibrahim, M. A. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]
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El-Damasy, D. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
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Rojas-Llanes, D., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]
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A Technical Guide to the Investigation of Novel N-Substituted 4-Aminopyrazoles: A Case Study of "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine"
Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel N-substituted 4-aminopyrazole derivatives, a chemical class with significant therapeutic potential.[4][5][6] Using the hypothetical compound "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" as a case study, we present a technical roadmap for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding to empower researchers in the exploration of this versatile chemical space.
Introduction: The Significance of the 4-Aminopyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[1][7] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for effective interaction with a multitude of biological targets.[2] The aminopyrazole substructure, in particular, is a key pharmacophore found in a wide range of biologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][8][9]
Notably, 4-aminopyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[5][10][11] Several drug candidates featuring this core are in clinical trials, highlighting the therapeutic relevance of this compound class.[4][12] This guide will use the novel, uncharacterized molecule this compound to illustrate a systematic approach for investigating new chemical entities within this family.
Chemical Profile and Physicochemical Properties
Before embarking on synthesis and biological testing, it is crucial to predict and later empirically determine the key physicochemical properties of the target compound. These parameters are critical for understanding its potential behavior in biological systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C7H14N4 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 154.21 g/mol | Influences absorption and diffusion; typically <500 Da is preferred. |
| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates lipophilicity, affecting solubility, absorption, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Predicts membrane permeability and transport characteristics. |
| Hydrogen Bond Donors | 1 | The secondary amine group can engage in hydrogen bonding with targets. |
| Hydrogen Bond Acceptors | 3 | The pyrazole nitrogens and the amine nitrogen can accept hydrogen bonds. |
| pKa (Predicted) | ~5.5-6.5 (Amine) | Determines the ionization state at physiological pH, impacting solubility and target binding. |
Synthesis and Characterization
The synthesis of N-substituted 4-aminopyrazoles can be approached through several established routes. A common and reliable method involves the construction of the pyrazole ring from acyclic precursors, followed by functionalization.[13][14]
Proposed Synthetic Pathway
A logical and protecting-group-free approach to synthesize the title compound is a multi-step sequence starting from readily available materials. This pathway offers flexibility for creating analogs for structure-activity relationship (SAR) studies.
Caption: A proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(propan-2-yl)-4-nitro-1H-pyrazole
-
Rationale: The Knorr pyrazole synthesis provides a reliable method for forming the core ring structure.[13] Subsequent nitration at the C4 position is a common strategy for introducing a functional handle that can be converted to the desired amino group.[7][15]
-
Procedure: a. To a solution of a suitable 1,3-dicarbonyl precursor (e.g., malonaldehyde bis(dimethyl acetal)) in a suitable solvent, add isopropylhydrazine. b. Heat the reaction mixture to facilitate cyclocondensation, monitoring progress by Thin Layer Chromatography (TLC). c. Upon completion, perform an aqueous workup and purify the resulting 1-(propan-2-yl)-1H-pyrazole by column chromatography. d. Add the purified pyrazole dropwise to a cold (0 °C) mixture of concentrated nitric acid and sulfuric acid. e. Allow the reaction to proceed at low temperature, then carefully quench by pouring onto ice. f. Extract the product with an organic solvent and purify by recrystallization or column chromatography.
Step 2: Reduction to 1-(propan-2-yl)-1H-pyrazol-4-amine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine.
-
Procedure: a. Dissolve the 4-nitro-pyrazole from Step 1 in ethanol or methanol. b. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). c. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously. d. Monitor the reaction until the starting material is consumed (TLC or LC-MS). e. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the primary amine.
Step 3: Reductive Amination to this compound
-
Rationale: Reductive amination is a classic and high-yielding method for N-alkylation of primary amines.
-
Procedure: a. Dissolve the 4-aminopyrazole from Step 2 in a suitable solvent like methanol or dichloromethane. b. Add aqueous formaldehyde (1.1 equivalents). c. After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. d. Stir the reaction at room temperature for several hours until completion. e. Quench the reaction with saturated sodium bicarbonate solution, extract the product, and purify by column chromatography.
Characterization and Quality Control
The identity and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques.
Table 2: Analytical Characterization Workflow
| Technique | Purpose | Expected Results for C7H14N4 |
| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to isopropyl (septet, doublet), methyl (singlet), and pyrazole ring protons. |
| ¹³C NMR | Structural elucidation (carbon backbone) | Distinct signals for all 7 unique carbon atoms.[16][17] |
| Mass Spectrometry (MS) | Molecular weight confirmation | [M+H]⁺ ion peak at m/z 155.12. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with >95% purity. |
| Infrared (IR) Spectroscopy | Functional group identification | N-H stretching bands, C-H bands, and C=N/C=C bands characteristic of the pyrazole ring. |
Potential Pharmacological Profile and Target Discovery
The 4-aminopyrazole scaffold is a known "hinge-binder" for protein kinases, forming key hydrogen bonds with the backbone of the kinase hinge region.[10] This interaction mimics the binding of the adenine portion of ATP, making these compounds competitive inhibitors.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on extensive literature, N-substituted 4-aminopyrazoles frequently act as ATP-competitive kinase inhibitors.[5][11][18] The N1-isopropyl group likely occupies a hydrophobic pocket, while the N-methyl-4-amino group engages with the critical hinge region of the kinase.
Caption: Hypothesized mechanism of action via competitive kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay
A primary screen should assess the compound's ability to inhibit a panel of relevant kinases. The ADP-Glo™ Kinase Assay is a common, robust method.
-
Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[19]
-
Procedure: a. Reaction Setup: In a 384-well plate, combine the target kinase, the appropriate substrate, and ATP. b. Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a DMSO vehicle control. c. Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed. d. ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. f. Data Acquisition: Measure luminescence using a plate reader. g. Analysis: Calculate the percent inhibition relative to the DMSO control and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Cellular Proliferation Assay (MTT Assay)
To determine if kinase inhibition translates to a functional cellular effect, an anti-proliferative assay is essential.
-
Rationale: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity indicates cytotoxicity or growth inhibition.[20]
-
Procedure: a. Cell Plating: Seed cancer cells known to be dependent on a target kinase (e.g., Hela cells for JAK2) into a 96-well plate and allow them to adhere overnight.[5] b. Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. c. MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. d. Solubilization: Aspirate the media and dissolve the formazan crystals in DMSO. e. Data Acquisition: Measure the absorbance at ~570 nm using a plate reader. f. Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the synthesis, characterization, and preliminary biological evaluation of a novel N-substituted 4-aminopyrazole. By following these validated protocols, researchers can efficiently assess the potential of new chemical entities like "this compound." Positive results from these initial studies, particularly potent and selective kinase inhibition coupled with cellular activity, would warrant further investigation, including lead optimization, pharmacokinetic studies, and in vivo efficacy models, paving the way for the development of next-generation therapeutics.
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Whitepaper: A Strategic Framework for the Initial Bio-Pharmacological Screening of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the initial screening of the novel chemical entity, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous approved drugs targeting a wide array of protein classes.[1][2][3][4][5] This guide, therefore, proposes a target-agnostic yet strategically biased screening approach, focusing on historically successful target families for pyrazole derivatives. We will detail a logical progression from broad-based primary screening to hit validation and initial cytotoxicity profiling. The methodologies described are designed to be robust, scalable for high-throughput screening (HTS), and provide a solid foundation for subsequent hit-to-lead campaigns.
Introduction: The Pyrazole Scaffold as a Warrant for Broad-Spectrum Screening
The pyrazole moiety, a five-membered diazole ring, is a cornerstone of modern drug discovery.[3][4] Its prevalence in FDA-approved therapeutics, such as the kinase inhibitors Ibrutinib and Ruxolitinib, and the GPCR modulator Sildenafil, underscores its remarkable ability to interact with diverse biological targets.[2][3][4] The structural features of this compound, including the N-isopropyl and N-methyl substitutions, present a unique chemical space that merits broad yet intelligent initial investigation.
Our proposed screening cascade is not a random walk through the proteome but a data-driven strategy. It prioritizes target classes where the pyrazole scaffold has a proven track record of yielding high-quality chemical probes and therapeutic agents. The core philosophy is to maximize the probability of identifying meaningful biological activity by focusing on fertile ground.
The Initial Screening Cascade: A Multi-pronged Approach
The proposed workflow is designed as a funnel, starting with broad primary screens to identify any biological activity and progressively narrowing down to more specific assays to confirm and characterize the nature of that activity.
Caption: Tiered screening cascade for this compound.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of Tier 1 is to cast a wide net across the most probable target families. All assays should be performed in a high-throughput format (384- or 1536-well plates) to assess the compound's activity at a single, relatively high concentration (e.g., 10 µM).[6][7]
Foundational Step: Compound Quality Control
Before initiating any biological assay, the integrity of the test compound must be verified. This is a non-negotiable step to ensure data reliability.
-
Purity Assessment: Analysis by LC-MS and ¹H-NMR to confirm identity and establish purity (>95%).
-
Solubility Assessment: Kinetic solubility determination in the primary assay buffers to identify potential issues with compound precipitation, which can lead to false-positive or false-negative results.
Kinase Panel Screening
Rationale: A significant number of approved pyrazole-containing drugs are kinase inhibitors.[3][4] This target class is therefore a primary focus. A broad, representative panel of kinases should be used.
Methodology: Biochemical Kinase Activity Assay This format directly measures the ability of the compound to inhibit the enzymatic activity of purified kinases.
Step-by-Step Protocol:
-
Plate Preparation: Dispense kinase, substrate (e.g., a generic peptide like poly-GT), and ATP into the wells of a 384-well plate.
-
Compound Addition: Add this compound (typically at 10 µM final concentration) and control inhibitors (e.g., Staurosporine) to appropriate wells.
-
Incubation: Allow the enzymatic reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is the use of a phospho-specific antibody in a luminescence or fluorescence-based readout format.
-
Data Analysis: Calculate the percent inhibition relative to positive and negative controls.
G Protein-Coupled Receptor (GPCR) Panel Screening
Rationale: GPCRs are another major target class for pyrazole derivatives and represent approximately 30% of all clinically available drugs.[8][9] A screen against a diverse panel of GPCRs is essential.
Methodology: Cell-Based Second Messenger Assays These assays measure the downstream signaling events following GPCR activation or inhibition. They are highly amenable to HTS.[10]
Step-by-Step Protocol (Example: Gq-coupled GPCR Calcium Flux Assay):
-
Cell Plating: Seed cells engineered to express the target GPCR into 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add this compound and controls.
-
Agonist Stimulation: Add a known agonist for the receptor to stimulate a response. For antagonist screening, the test compound is added before the agonist.
-
Signal Detection: Measure the change in fluorescence intensity over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Quantify the potentiation (agonist mode) or inhibition (antagonist mode) of the calcium signal.
Ion Channel Panel Screening
Rationale: Ion channels are a validated target class for small molecules and are implicated in a wide range of diseases.[8][11][12][13][14]
Methodology: High-Throughput Automated Patch-Clamp Electrophysiology This technology provides high-quality data on ion channel function in a high-throughput format.[11]
Step-by-Step Protocol:
-
Cell Preparation: Use cell lines stably expressing the ion channel of interest.
-
Automated Patching: The automated platform (e.g., SyncroPatch or QPatch) will capture individual cells and form a giga-seal.
-
Compound Application: The test compound is automatically perfused over the cell.
-
Voltage Protocol & Recording: A specific voltage protocol is applied to elicit ion channel currents, which are recorded before and after compound addition.
-
Data Analysis: The percent inhibition or activation of the ionic current is calculated.
Initial Cytotoxicity Assessment
Rationale: It is crucial to determine if the compound exhibits general cytotoxicity at the screening concentration. This helps to flag promiscuous compounds and provides context for any observed activity in cell-based assays.
Methodology: Lactate Dehydrogenase (LDH) Release Assay The LDH assay is a common method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[15][16][17][18]
Step-by-Step Protocol:
-
Cell Plating: Seed a representative cell line (e.g., HEK293 or HepG2) in a 96- or 384-well plate and culture overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations, including the primary screening concentration (10 µM). Include a vehicle control and a maximum lysis control (e.g., Triton X-100).[16]
-
Incubation: Incubate for a relevant period (e.g., 24-48 hours).
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mix, which contains substrates that produce a colored formazan product in the presence of LDH.[16]
-
Measurement: After a 30-minute incubation at room temperature, measure the absorbance at 490 nm.[16]
-
Data Analysis: Calculate percent cytotoxicity relative to the spontaneous (vehicle) and maximum (lysis) controls.
Tier 2: Hit Confirmation and Orthogonal Validation
Any "hits" identified in Tier 1 must undergo rigorous confirmation.[7] The goal is to eliminate false positives and confirm on-target activity.
Caption: Workflow for hit confirmation and orthogonal validation.
Dose-Response Confirmation
Hits are re-tested in the primary assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). A confirmed hit should exhibit a clear sigmoidal dose-response curve.
Orthogonal Assays
This is a critical step to ensure the observed activity is genuine and not an artifact of the primary assay format.[19] The orthogonal assay should measure the same biological endpoint but use a different technology.
-
Example for a Kinase Hit: If the primary screen was a biochemical assay, a cell-based orthogonal assay would be appropriate. This could involve measuring the phosphorylation of a known intracellular substrate of the target kinase via Western Blot or a cellular immunoassay (e.g., ELISA).[20][21][22][23] This provides evidence that the compound is cell-permeable and active in a more physiologically relevant context.[21][22][23]
Counter-Screening
Counter-screens are designed to identify compounds that interfere with the assay technology itself. For example, in luciferase-based reporter assays, compounds that inhibit the luciferase enzyme would be false positives. A counter-screen using the luciferase enzyme in the absence of the primary biological target would identify such compounds.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and decision-making.
Table 1: Hypothetical Tier 1 Screening Summary
| Assay Type | Target Panel | Concentration | Result (% Inhibition / Activation) | Cytotoxicity (LDH @ 10µM) |
| Kinase | Kinase Panel (200 targets) | 10 µM | Hit on Kinase X (85% Inh.) | 5% |
| GPCR | GPCR Panel (100 targets) | 10 µM | No significant activity | 5% |
| Ion Channel | Ion Channel Panel (50 targets) | 10 µM | No significant activity | 5% |
Table 2: Hypothetical Tier 2 Hit Validation Summary for Kinase X
| Assay | Assay Type | Endpoint | Result |
| Primary | Biochemical | IC₅₀ | 0.5 µM |
| Orthogonal | Cell-based Phospho-Substrate | IC₅₀ | 2.1 µM |
| Counter-Screen | Luciferase Interference | % Inhibition | < 10% |
Conclusion and Forward Look
This in-depth technical guide provides a robust and scientifically-grounded framework for the initial screening of this compound. By leveraging the known success of the pyrazole scaffold against key drug target families like kinases and GPCRs, this strategy maximizes the potential for discovering meaningful biological activity. The tiered approach, moving from broad HTS to rigorous hit validation and cytotoxicity assessment, ensures that resources are focused on the most promising results. A validated hit from this cascade provides a strong foundation for embarking on a full-fledged drug discovery program, including selectivity profiling, mechanism of action studies, and medicinal chemistry optimization.
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Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]
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Methodological & Application
Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: An Application Note and Detailed Protocol
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors and central nervous system-targeting compounds. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a versatile substituted pyrazole intermediate. The synthetic strategy detailed herein is designed for robustness and scalability, addressing key challenges such as regioselectivity and functional group transformations. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for the selected methodologies.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a four-step sequence, commencing with the construction of the core pyrazole ring, followed by functionalization at the C4 position, and concluding with the installation of the N-methyl group. This strategy ensures high yields and isomeric purity.
Caption: Overall workflow for the synthesis of the target compound.
Data Presentation: Synthesis Parameters
The following table summarizes the key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrazole Formation | Isopropylhydrazine, Malonaldehyde bis(dimethyl acetal), HCl | Ethanol/Water | Reflux | 4-6 | 75-85 |
| 2 | Nitration | Nitric Acid, Sulfuric Acid | - | 0 to 25 | 2-3 | 80-90 |
| 3 | Nitro Reduction | 10% Pd/C, Hydrazine hydrate | Methanol | Reflux | 3-5 | 85-95 |
| 4 | Reductive Amination | Formaldehyde (37% in H₂O), Sodium triacetoxyborohydride | 1,2-Dichloroethane | 25 | 4-6 | 70-80 |
Experimental Protocols
Step 1: Synthesis of 1-(propan-2-yl)-1H-pyrazole
Rationale: The construction of the pyrazole ring is achieved via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. In this protocol, isopropylhydrazine is reacted with malonaldehyde bis(dimethyl acetal) under acidic conditions. The acetal hydrolyzes in situ to provide the reactive malonaldehyde for the cyclization. While direct use of malonaldehyde is possible, the acetal is often more stable and easier to handle.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylhydrazine (10.0 g, 0.135 mol) and ethanol (100 mL).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (11.2 mL, 0.135 mol) dropwise.
-
To this solution, add malonaldehyde bis(dimethyl acetal) (22.2 g, 0.135 mol) followed by water (20 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water (50 mL) to the residue and basify to pH 9-10 with a 2 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 1-(propan-2-yl)-1H-pyrazole as a colorless oil.
Step 2: Synthesis of 1-(propan-2-yl)-4-nitro-1H-pyrazole
Rationale: The introduction of a nitro group at the C4 position of the pyrazole ring is a crucial step for subsequent conversion to the amine. Direct nitration using a mixture of nitric and sulfuric acid is a standard and efficient method for electrophilic aromatic substitution on the electron-rich pyrazole ring.[1] The reaction is performed at low temperatures to control the exothermicity and minimize side product formation.
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Slowly add 1-(propan-2-yl)-1H-pyrazole (5.0 g, 0.045 mol) dropwise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (3.5 mL, 0.08 mol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford 1-(propan-2-yl)-4-nitro-1H-pyrazole as a pale yellow solid.[2]
Step 3: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine
Rationale: The reduction of the nitro group to a primary amine is a common and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method.[3] In this protocol, palladium on carbon (Pd/C) is used as the catalyst with hydrazine hydrate as the hydrogen source, avoiding the need for a high-pressure hydrogenation apparatus.
Procedure:
-
To a 250 mL round-bottom flask, add 1-(propan-2-yl)-4-nitro-1H-pyrazole (5.0 g, 0.032 mol), methanol (100 mL), and 10% Pd/C (0.5 g, 10 wt%).
-
Heat the suspension to a gentle reflux.
-
Add hydrazine hydrate (80% solution, 5.0 mL, ~0.08 mol) dropwise via a dropping funnel over 30 minutes. An exothermic reaction with gas evolution will be observed.
-
After the addition is complete, maintain the reflux for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Concentrate the combined filtrates under reduced pressure to obtain the crude 1-(propan-2-yl)-1H-pyrazol-4-amine. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Step 4: Synthesis of this compound
Rationale: The final N-methylation is achieved through reductive amination.[4][5] This one-pot reaction involves the formation of an intermediate imine from the primary amine and formaldehyde, which is then reduced in situ by a mild reducing agent.[6] Sodium triacetoxyborohydride is an excellent choice for this transformation as it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to moisture than other borohydride reagents.[7]
Caption: Simplified mechanism of the final reductive amination step.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine (3.0 g, 0.024 mol) in 1,2-dichloroethane (100 mL).
-
To this solution, add aqueous formaldehyde (37% w/w, 2.2 mL, 0.029 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (7.6 g, 0.036 mol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Conclusion
This application note provides a reliable and well-documented synthetic route to this compound. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and agrochemical research and development. The methodologies described are amenable to scale-up with appropriate safety and engineering controls.
References
- BenchChem. (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
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-
Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]
-
PubChem. 1-Isopropyl-4-nitro-1H-pyrazole. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
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-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. [Link]
-
NIH. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
-
INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
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Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
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ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. [Link]
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ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
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Introduction: The Significance of N-Alkylated Pyrazoles and the Regioselectivity Challenge
An In-Depth Guide to the Regioselective Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective N-alkylation strategy to synthesize this compound. We will delve into the core principles governing regioselectivity in pyrazole chemistry, present a detailed, field-proven protocol, and offer insights for troubleshooting and optimization.
Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and agrochemicals.[1] Their value lies in the tunability of the pyrazole core, which allows for precise modification to optimize biological activity.[1] The N-alkylation of the pyrazole ring is a critical transformation in this process, directly influencing the molecule's three-dimensional structure, physicochemical properties, and ultimately, its pharmacological profile.[2]
However, the synthesis of asymmetrically substituted N-alkyl pyrazoles is a non-trivial pursuit.[1][3][4][5] The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2) with similar electronic properties.[1][6] This inherent similarity presents a significant challenge, as alkylation can occur at either nitrogen, often resulting in a mixture of N1 and N2 regioisomers that are difficult to separate.[7] Achieving high regioselectivity is therefore paramount for the efficient and scalable synthesis of targeted pyrazole derivatives.
This guide focuses on a robust method for the regioselective synthesis of This compound , a compound of interest in drug discovery programs. The strategy involves the N-isopropylation of the precursor, N-methyl-1H-pyrazol-4-amine .
Pillar 1: Understanding the Causality of Regioselective N-Alkylation
The regiochemical outcome of a pyrazole N-alkylation reaction is not arbitrary; it is governed by a delicate interplay of steric, electronic, and conditional factors. Mastering these principles is key to rationally designing a selective synthesis.
Key Factors Influencing Regioselectivity:
-
Steric Effects : This is often the most dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[7] The size of the substituents at the C3 and C5 positions of the pyrazole ring, as well as the bulkiness of the alkylating agent, dictates which nitrogen is more accessible for nucleophilic attack. For our precursor, N-methyl-1H-pyrazol-4-amine, the C3 and C5 positions are unsubstituted, minimizing steric bias from the ring itself. Therefore, the choice of reaction conditions becomes even more critical.
-
Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modulates the nucleophilicity of the adjacent nitrogen atoms.[7] While the 4-methylamino group in our precursor has electronic effects, the symmetry of its position relative to N1 and N2 means it does not strongly favor one nitrogen over the other electronically.
-
Reaction Conditions (The Decisive Factor) : The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[1][7]
-
Base : Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to fully deprotonate the pyrazole N-H, forming a pyrazolate anion.[8] The distribution of the negative charge on this anion is then influenced by the solvent and counter-ion. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly in polar aprotic solvents like DMSO or DMF.[4]
-
Solvent : The solvent plays a crucial role in solvating the pyrazolate anion and the base's counter-ion (e.g., Na⁺ or K⁺). In solvents like THF, ion-pairing can be significant, potentially blocking one nitrogen site. In more polar, coordinating solvents like DMF or DMSO, the cation is better solvated, leading to a "freer" anion and potentially different selectivity.
-
Alkylating Agent : The nature of the electrophile is also important. For this synthesis, an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) is the reagent of choice.
-
Visualizing the Mechanistic Pathway
The general mechanism for base-mediated N-alkylation proceeds in two main steps: deprotonation followed by nucleophilic attack. The regioselectivity is determined in the second step.
Caption: General mechanism for base-mediated pyrazole N-alkylation.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to favor the formation of the N1-isopropyl isomer. It incorporates best practices for reaction setup, monitoring, and purification, ensuring reproducibility.
Experimental Workflow Overview
Caption: Step-by-step workflow for regioselective N-isopropylation.
Detailed Step-by-Step Protocol
Objective: To synthesize this compound via regioselective N1-alkylation of N-methyl-1H-pyrazol-4-amine.
Materials:
-
N-methyl-1H-pyrazol-4-amine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Iodopropane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solvent to 0°C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solvent.
-
Substrate Addition: Dissolve N-methyl-1H-pyrazol-4-amine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Anion Formation: Allow the reaction mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the pyrazolate anion.[8]
-
Alkylation: Add 2-iodopropane (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the desired N1-alkylated product, this compound.
Pillar 3: Data, Optimization, and Trustworthiness
A self-validating protocol includes an understanding of how to adjust variables to optimize the outcome. The regioselectivity of pyrazole alkylation is highly condition-dependent.
Comparative Data on Reaction Conditions
The following table summarizes how different conditions can affect the N1/N2 ratio in pyrazole alkylations, based on established principles in the literature.
| Parameter | Condition A (Favors N1) | Condition B (May give mixtures) | Rationale & Reference |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH provides rapid and complete deprotonation. The smaller Na⁺ cation may coordinate more strongly to the N2 lone pair, sterically directing the incoming electrophile to N1.[7] |
| Solvent | THF / Dioxane | DMF / DMSO | Less polar solvents promote ion pairing, which can enhance steric directing effects. Highly polar solvents create a "freer" anion, potentially reducing selectivity.[7] |
| Temperature | 0°C to Room Temp | Elevated Temperatures | Lower temperatures generally increase selectivity by favoring the kinetically controlled product. |
| Alkylating Agent | Bulky (e.g., Isopropyl) | Small (e.g., Methyl) | A bulkier alkylating agent will be more sensitive to steric hindrance, thus favoring attack at the less hindered N1 position.[7] |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete deprotonation or side reactions.
-
Solution: Ensure the NaH is fresh and the solvent is truly anhydrous. Consider increasing the equivalents of the alkylating agent slightly (e.g., to 1.3 eq).
-
-
Poor Regioselectivity (Significant N2 Isomer Formation):
-
Cause: Reaction conditions are not optimal for directing the alkylation.
-
Solution 1: Change the solvent. If DMF was used, try the reaction in THF to promote ion-pairing effects that can enhance N1 selectivity.
-
Solution 2: Change the base/counter-ion. If NaH/DMF gives poor results, a K₂CO₃/DMSO system might offer different selectivity, although it is also known to favor N1 in many cases.[4]
-
Solution 3: Lower the reaction temperature. Run the alkylation step at 0°C or even -20°C to see if kinetic control can be improved.
-
-
Dialkylation (on the exocyclic amine):
-
Cause: The exocyclic N-methylamino group is also nucleophilic.
-
Solution: This is generally less likely under these conditions as the pyrazole N-H is significantly more acidic. If it occurs, using exactly 1.0 equivalent of base can minimize this side reaction, though it may lead to incomplete conversion of the starting material.
-
By systematically adjusting these parameters, researchers can fine-tune the protocol to achieve optimal yield and regioselectivity for the synthesis of this compound, ensuring a robust and reliable synthetic route.
References
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]
Sources
Application Note & Protocol: Purification of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine by Column Chromatography
Abstract: This document provides a comprehensive guide for the purification of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole derivative, using silica gel column chromatography. The protocol addresses the specific challenges associated with the purification of basic heterocyclic amines, detailing optimized conditions for the stationary phase, mobile phase, and overall workflow to achieve high purity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Challenge of Purifying Basic Amines
This compound is a heterocyclic amine, a class of compounds frequently encountered in medicinal chemistry and materials science.[1] The purification of such basic compounds by silica gel chromatography presents a significant challenge. The acidic nature of silica gel, owing to the presence of silanol (Si-OH) groups on its surface, can lead to strong, often irreversible, adsorption of basic analytes.[2][3][4] This interaction can result in poor separation, significant peak tailing, and even decomposition of acid-sensitive compounds.[4][5]
To overcome these issues, a carefully designed chromatographic strategy is required. This typically involves either modifying the mobile phase to reduce the interaction between the basic compound and the acidic stationary phase or using an alternative, less acidic stationary phase.[3][5] This application note details a robust protocol for the purification of the title compound on standard silica gel by incorporating a basic modifier into the mobile phase.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Prior to preparative column chromatography, it is essential to develop an appropriate solvent system and assess the separation using Thin-Layer Chromatography (TLC).[6] TLC provides a rapid and inexpensive method to determine the optimal mobile phase composition for the column.[7]
Principle of TLC for Method Development
TLC operates on the same separation principles as column chromatography.[6] The goal is to find a solvent system that provides a good separation between the desired compound and any impurities, with the target compound having a retention factor (Rf) ideally between 0.2 and 0.4.[8] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, without being too close to the solvent front (high Rf) or excessively retained (low Rf).
Recommended TLC Protocol
-
Plate Preparation: Use commercially available silica gel 60 F254 pre-coated plates.[9]
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
-
Solvent System Development: A common starting point for amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[10] To counteract the basicity of the amine, add a small percentage (0.5-2%) of triethylamine (TEA) or a solution of ammonia in methanol to the eluent.[5][11]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).[12][13]
Table 1: Example TLC Solvent Systems for this compound
| Solvent System (v/v/v) | Target Rf | Observations |
| Hexane:Ethyl Acetate (70:30) | ~0.1 | Significant tailing. |
| Hexane:Ethyl Acetate:Triethylamine (70:30:1) | ~0.3 | Reduced tailing, good spot shape. |
| Dichloromethane:Methanol (95:5) | ~0.2 | Tailing may still be present. |
| Dichloromethane:Methanol:Ammonia (95:5:0.5) | ~0.4 | Good spot shape, effective for highly polar impurities. |
Preparative Column Chromatography Protocol
This section provides a detailed, step-by-step protocol for the purification of this compound using flash column chromatography.
Materials and Reagents
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Crude this compound
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Triethylamine (TEA)
-
Glass column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
-
Silica Slurry Preparation:
-
In a beaker, measure the required amount of silica gel.
-
Add the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate:Triethylamine 90:10:1) to the silica gel to form a slurry.
-
-
Packing the Column:
-
Carefully pour the silica slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the target compound.[11] For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate, maintaining the same concentration of triethylamine throughout.
-
-
Fraction Collection:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
-
Combining and Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting and Optimization
Table 2: Common Problems and Solutions in Amine Purification
| Problem | Potential Cause | Recommended Solution |
| Compound Streaking on TLC/Column | Strong interaction with acidic silica.[8] | Increase the concentration of triethylamine or ammonia in the eluent (up to 2%).[5] Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3] |
| Compound Not Eluting | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[10] |
| Co-elution of Impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems during the TLC stage. A different combination of solvents may provide better separation. |
| Product Decomposition | The compound is sensitive to the acidity of the silica gel.[4] | Deactivate the silica gel by pre-washing the packed column with a solvent system containing triethylamine.[11] Alternatively, use neutral alumina as the stationary phase. |
Mechanism of Action: The Role of Triethylamine
The success of this purification protocol hinges on the role of triethylamine (TEA) as a mobile phase additive.
Caption: Interaction of basic amines with the silica surface and the role of triethylamine.
Silica gel's surface is covered with acidic silanol groups.[2] Basic amines, like this compound, can form strong acid-base interactions with these silanols.[3] This leads to the undesirable chromatographic behavior mentioned earlier.
Triethylamine, being a small, basic molecule, is added to the mobile phase to act as a "silanol suppressor".[14] It competitively binds to the acidic silanol sites on the silica gel, effectively "masking" them from the analyte.[15] This neutralization of the active sites allows the target amine to travel through the column with significantly reduced interaction, resulting in a more symmetrical peak shape and improved separation.[14]
Conclusion
The purification of this compound by silica gel column chromatography can be effectively achieved through the careful selection of a mobile phase containing a basic modifier like triethylamine. This approach successfully mitigates the challenges associated with the purification of basic heterocyclic amines on an acidic stationary phase. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers and scientists working with this and similar compounds.
References
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Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
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ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
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Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
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ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
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Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
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Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
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Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
-
The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]
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Der Pharma Chemica. (2010). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
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National Center for Biotechnology Information. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...[Link]
-
The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
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National Center for Biotechnology Information. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
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ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
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ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]
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ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
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Wikipedia. (n.d.). Column chromatography. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
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PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]
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Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?[Link]
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ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
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PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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PubChem. (n.d.). 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. [Link]
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Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]
-
National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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PubChem. (n.d.). 6-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [Link]
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PubMed. (n.d.). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Application Notes & Protocols: High-Purity Recrystallization of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the purification of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole amine of interest in synthetic and medicinal chemistry. Recognizing that many heterocyclic amines present unique purification challenges, this guide moves beyond a single method to detail two robust strategies: direct recrystallization of the freebase and purification via acid salt formation. We will explore the theoretical underpinnings, provide detailed, step-by-step protocols, and offer field-proven troubleshooting advice to enable researchers to achieve high purity and crystalline final products suitable for downstream applications.
Introduction: The Purification Imperative
This compound belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in drug discovery. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable, as impurities can drastically alter biological activity, toxicity, and reaction outcomes. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving the requisite levels of purity for solid compounds.[1]
The target molecule's structure, featuring a basic secondary amine and a substituted pyrazole ring, dictates its physicochemical properties and, consequently, the optimal purification strategy. This guide is designed to provide researchers with the rationale and the practical steps to select and execute the most effective recrystallization protocol.
Physicochemical Profile & Strategic Considerations
A successful recrystallization hinges on understanding the solute-solvent relationship.[2] The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[3]
Key Structural Features of this compound:
-
Pyrazole Ring: A polar aromatic heterocycle.
-
Secondary Amine (-NH-): A basic, polar functional group capable of hydrogen bonding. This is the key to the salt formation strategy.
-
N-isopropyl and N-methyl groups: Nonpolar alkyl groups that contribute to solubility in less polar organic solvents.
This combination of polar and nonpolar features suggests that a range of solvents, from moderately polar alcohols to less polar ethers and hydrocarbons, or mixtures thereof, could be effective.[4][5]
Core Recrystallization Strategies
Two primary pathways are recommended for purifying this compound. The choice depends on the nature of the impurities and the crystallization behavior of the freebase.
Strategy A: Direct Cooling Recrystallization This is the most common and straightforward technique, relying on the principle of decreased solubility at lower temperatures.[6] It is most effective when the freebase form of the amine is a solid and has a steep solubility curve in a suitable solvent.
Strategy B: Recrystallization via Acid Salt Formation Amines can be converted to their corresponding salts (e.g., hydrochloride, sulfate) by treatment with an acid.[3][7] These salts are significantly more polar and often have higher melting points and greater crystallinity than the parent freebase.[3][5] This strategy is exceptionally useful if the freebase is an oil, crystallizes poorly, or if impurities are difficult to separate from the freebase form. The pure amine can be recovered by neutralizing the purified salt.[6]
Logical Workflow for Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate recrystallization strategy.
Caption: Decision tree for selecting the optimal purification strategy.
Detailed Experimental Protocols
Protocol 4.1: Systematic Solvent Screening
Objective: To identify the ideal solvent or solvent system for recrystallization.
Procedure:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely when hot in a reasonable volume.[2]
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Good for moderately polar compounds; often promote crystal growth.[8] |
| Esters | Ethyl Acetate | Medium polarity, good balance for dissolving and crystallizing. |
| Ketones | Acetone | Good solvent, but its low boiling point can lead to rapid crashing out. |
| Ethers | Diethyl Ether, THF | Lower polarity; often used as the "anti-solvent" in a pair.[5] |
| Hydrocarbons | Hexanes, Toluene | Nonpolar; excellent as anti-solvents or for less polar compounds.[3] |
| Solvent Pairs | Ethyl Acetate/Hexanes, Methanol/Diethyl Ether | Used when no single solvent is ideal. Dissolve in the "good" solvent, add the "anti-solvent" until cloudy.[6] |
Protocol 4.2: Bulk Recrystallization (Direct Cooling Method)
Objective: To purify the bulk compound using the optimal solvent identified in Protocol 4.1.
Caption: Standard workflow for purification by cooling crystallization.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a magnetic stir bar. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[2]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Causality: Using ice-cold solvent minimizes redissolving the purified product.[2]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 4.3: Recrystallization via Hydrochloride Salt Formation
Objective: To purify the amine by crystallizing it as its hydrochloride (HCl) salt.
Procedure:
-
Salt Formation: Dissolve the crude freebase amine in a suitable solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of amine).[3] In a separate flask, prepare a solution of HCl. This can be a commercial solution of 2M HCl in diethyl ether or generated by bubbling HCl gas through the solvent.
-
Slowly add the HCl solution dropwise to the stirring solution of the amine. The hydrochloride salt will typically precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Initial Isolation: Collect the crude salt by vacuum filtration, wash with a small amount of cold ether, and air dry.
-
Salt Recrystallization: Perform a solvent screen (Protocol 4.1) on the crude salt. Amine salts are polar, so solvents like ethanol, methanol, or water/ethanol mixtures are good starting points.[3]
-
Recrystallize the bulk of the salt using the best solvent identified, following the procedure in Protocol 4.2.
-
(Optional) Liberation of Pure Freebase: a. Dissolve the purified salt in water. b. Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. c. The pure freebase amine will separate, often as an oil or solid. d. Extract the freebase into an organic solvent (e.g., dichloromethane or ethyl acetate). e. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the pure amine.
Purity Assessment & Characterization
A self-validating protocol requires confirmation of success.
-
Thin-Layer Chromatography (TLC): Compare the purified material to the crude starting material. The purified product should show a single spot with no visible impurities.[1]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.[1]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not saturated (too much solvent used); supersaturation.[2] | Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution surface. Add a "seed" crystal from a previous batch. |
| Oiling Out | Compound's melting point is lower than the boiling point of the solvent; solution is too concentrated; cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point. |
| Poor Recovery | Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent. | Concentrate the filtrate by boiling off some solvent to recover more product (second crop). Ensure funnel is pre-heated for hot filtration. Always wash with ice-cold solvent.[2] |
| Colored Crystals | Colored impurities are co-crystallizing. | Use activated charcoal during the dissolution step (Protocol 4.2, Step 2). |
Safety & Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic amines can be corrosive and toxic. Avoid inhalation and skin contact.
-
Handle flammable organic solvents with care and away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
- BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Unknown Source. Recrystallization1.
- Google Patents. (1961). DE1112984B - Process for the preparation of pyrazolone derivatives.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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Application Note: Structural Elucidation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural analysis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and spectral acquisition. Furthermore, a thorough analysis of the expected spectra is provided, including predicted chemical shifts, multiplicities, and integration values, grounded in fundamental NMR principles and comparative data from related chemical structures. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development to facilitate the unambiguous characterization of this and structurally similar substituted pyrazoles.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate and unequivocal structural confirmation is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for the structural elucidation of organic molecules in solution.[1][2][3] This application note details the complete workflow for analyzing the title compound by ¹H and ¹³C NMR, from sample preparation to final spectral interpretation.
Molecular Structure and Predicted NMR Analysis
To effectively interpret the NMR spectra, a preliminary analysis of the molecule's structure is essential to identify the number and type of unique proton and carbon environments.
dot
Caption: Structure of this compound with proton environments labeled (a-f).
Based on the structure, we can predict the following signals:
-
¹H NMR: Six distinct proton environments are expected.
-
¹³C NMR: Six unique carbon signals are anticipated due to molecular symmetry (the two methyl carbons of the isopropyl group are equivalent).
Experimental Protocols
The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.
Materials and Instrumentation
-
Analyte: this compound
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS).
-
Rationale: CDCl₃ is a standard solvent for many organic molecules and its residual proton signal (δ ≈ 7.26 ppm) is well-defined. TMS provides the internal reference standard at δ 0.0 ppm.[4]
-
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation Workflow
dot
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Protocol:
-
Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient. For a ¹³C spectrum, which is inherently less sensitive, a more concentrated sample of 25-50 mg is recommended.[5]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small, clean glass vial.
-
Filtration: To ensure high spectral resolution, remove any particulate matter which can distort the magnetic field homogeneity. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Spectrometer Parameters
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Rationale: A delay of 2 seconds is generally sufficient for proton relaxation. 16-32 scans provide a good signal-to-noise ratio for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Number of Scans (NS): 1024-4096
-
Relaxation Delay (D1): 2 seconds
-
Rationale: ¹³C has a low natural abundance and smaller gyromagnetic ratio, necessitating a significantly higher number of scans. Proton decoupling simplifies the spectrum to singlets for each unique carbon, facilitating interpretation.[6]
Predicted Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts and assignments based on established ranges for similar functional groups.[7][8][9][10]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | CH -3 (pyrazole) | 7.2 - 7.6 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |
| b | CH -5 (pyrazole) | 7.0 - 7.4 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring, typically slightly upfield of H-3. |
| c | N-CH (CH₃)₂ | 4.2 - 4.8 | Septet (sept) | 1H | Methine proton deshielded by the pyrazole nitrogen. Split by 6 adjacent methyl protons (n+1=7).[11] |
| d | N-CH(CH₃ )₂ | 1.3 - 1.6 | Doublet (d) | 6H | Six equivalent methyl protons split by the single methine proton (n+1=2).[11] |
| e | NH -CH₃ | 1.5 - 3.0 | Broad Singlet (br s) | 1H | Amine proton; often broad and may not show coupling. Its chemical shift can be concentration-dependent. |
| f | NH-CH₃ | 2.7 - 3.0 | Singlet (s) | 3H | N-methyl protons. Typically appears as a sharp singlet as coupling to the NH proton is often not observed.[4][12] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C -3 (pyrazole) | 133 - 138 | Aromatic CH carbon in the pyrazole ring.[8] |
| C -5 (pyrazole) | 125 - 130 | Aromatic CH carbon, typically shielded relative to C-3.[8] |
| C -4 (pyrazole) | 115 - 125 | Carbon bearing the amino group. |
| N-C H(CH₃)₂ | 48 - 55 | Isopropyl methine carbon attached to nitrogen. |
| N-CH(C H₃)₂ | 21 - 24 | Equivalent isopropyl methyl carbons.[13] |
| NH-C H₃ | 30 - 35 | N-methyl carbon. |
Conclusion
The protocols and predictive analyses outlined in this document provide a robust framework for the structural verification of this compound. By following the detailed experimental steps and using the predicted spectral data as a guide, researchers can confidently assign the ¹H and ¹³C NMR spectra. This process of empirical data acquisition cross-referenced with predictive analysis ensures high-fidelity structural elucidation, a cornerstone of chemical research and development. For unambiguous assignment, especially between C-3 and C-5, advanced 2D NMR experiments such as HSQC and HMBC may be employed.
References
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link]
-
AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]
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Hao, H. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(7), 946-947. [Link]
-
Clarke, D. (2013). Assigning ¹³C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th ACS National Meeting. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(2), 97-111. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
-
Research Square. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine. Retrieved from [Link]
-
Pearson. (n.d.). ¹H NMR: Spin-Splitting Patterns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Abstract
This application note provides a detailed guide to the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the novel pyrazole derivative, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of pyrazoles, aliphatic amines, and N-alkylated heterocycles to propose a comprehensive fragmentation pathway. This predictive analysis serves as a valuable resource for researchers in identifying and characterizing this compound and its analogues in various matrices. Detailed experimental protocols for acquiring mass spectra are also provided, alongside explanatory diagrams to visualize the proposed fragmentation mechanisms.
Introduction
This compound is a substituted pyrazole that incorporates several key functional groups which dictate its behavior under mass spectrometric analysis. The pyrazole core is a prevalent scaffold in medicinal chemistry, and understanding the fragmentation patterns of its derivatives is crucial for structural elucidation and metabolic studies.[1][2] This document aims to provide a predictive yet scientifically grounded framework for interpreting the mass spectrum of this specific compound.
The fragmentation of a molecule in a mass spectrometer is not a random process; rather, it is governed by the relative stabilities of the bonds within the molecule and the resulting fragment ions.[3][4][5] For this compound, we anticipate a complex interplay between fragmentation pathways initiated at the N-isopropyl group, the N-methylamino substituent, and the pyrazole ring itself.
Predicted Fragmentation Pathways
The molecular weight of this compound (C8H16N4) is 168.24 g/mol . As a compound with an even number of nitrogen atoms, it is expected to exhibit an even nominal molecular ion peak (m/z 168) in its mass spectrum. The proposed fragmentation pathways are detailed below.
Alpha-Cleavage of the N-Isopropyl Group
A common fragmentation pathway for N-alkylated heterocycles is the loss of an alkyl radical from the substituent on the nitrogen atom. In this case, the loss of a methyl radical from the isopropyl group is a highly probable initial fragmentation step.
-
[M - CH3]+ (m/z 153): This fragment arises from the cleavage of a C-C bond in the isopropyl group, leading to a resonance-stabilized secondary carbocation. This is often a prominent peak in the mass spectra of compounds containing an isopropyl group.
Fragmentation of the N-Methylamino Group
The N-methylamino group is susceptible to alpha-cleavage, a characteristic fragmentation of aliphatic amines.[6][7][8][9] This involves the cleavage of the bond beta to the nitrogen atom.
-
[M - H]+ (m/z 167): Loss of a hydrogen radical from the carbon alpha to the amine nitrogen can occur, though it may not be the most dominant pathway.
-
Formation of an Iminium Ion: Cleavage of the C-N bond connecting the methylamino group to the pyrazole ring can lead to the formation of a stable iminium ion.
Pyrazole Ring Fragmentation
The pyrazole ring itself can undergo cleavage, often leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN) and nitrogen gas (N2).[10][11][12]
-
[M - HCN]+ (m/z 141): Loss of HCN is a common fragmentation pathway for nitrogen-containing heterocyclic rings.
-
[M - N2]+ (m/z 140): The pyrazole ring can also lose a molecule of nitrogen gas, leading to a fragment ion at m/z 140.
Combined and Sequential Fragmentation
It is highly probable that the initial fragments will undergo further fragmentation, leading to a series of smaller ions. For instance, the [M - CH3]+ ion (m/z 153) could subsequently lose HCN to form a fragment at m/z 126.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways for this compound.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol
To acquire the mass spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).
Instrumentation and Parameters
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for this volatile compound.
-
GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Inlet Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
GC Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
This protocol provides a starting point and may require optimization based on the specific instrumentation and purity of the sample.
Data Interpretation and Expected Results
The resulting mass spectrum is expected to show a molecular ion peak at m/z 168, although it may be of low intensity. The base peak will likely correspond to one of the more stable fragment ions, such as the [M - CH3]+ ion at m/z 153. A summary of the predicted key fragments is presented in the table below.
| m/z | Proposed Fragment | Neutral Loss |
| 168 | [M]+• | - |
| 167 | [M - H]+ | H• |
| 153 | [M - CH3]+ | CH3• |
| 141 | [M - HCN]+ | HCN |
| 140 | [M - N2]+ | N2 |
| 126 | [M - CH3 - HCN]+ | CH3•, HCN |
Conclusion
This application note has outlined the predicted mass spectrometry fragmentation pattern of this compound based on established principles of mass spectrometry. The proposed pathways, involving alpha-cleavage of the N-alkyl substituents and fragmentation of the pyrazole ring, provide a robust framework for the identification and structural elucidation of this compound. The provided experimental protocol offers a practical guide for researchers seeking to obtain and interpret the mass spectrum of this and related molecules.
References
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]
-
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). Retrieved from [Link]
-
Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. (n.d.). Retrieved from [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (n.d.). Retrieved from [Link]
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal, 5(2), 25-29.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Fragmentation of Amines. (n.d.). Whitman College. Retrieved from [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Mass Spectrometry of Amines. (n.d.). JoVE. Retrieved from [Link]
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2014). Rapid Communications in Mass Spectrometry, 28(11), 1237-1244.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules, 23(10), 2465.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523.
-
Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. (2012). International Journal of Industrial Chemistry, 3(1), 1-7.
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Application Note: Elucidating the Vibrational Signature of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. This document outlines detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected vibrational frequencies. By dissecting the contributions of the pyrazole core, the secondary amine, the N-methyl, and the isopropyl substituents, this note serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
This compound is a heterocyclic compound featuring a pyrazole ring, a foundational scaffold in numerous pharmacologically active molecules. The precise arrangement of its functional groups—a secondary amine, an N-methyl group, and an N-isopropyl group—dictates its chemical reactivity, binding affinity, and overall suitability for various applications.
FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules.[1][2] Each functional group within a molecule possesses a unique set of vibrational frequencies (stretching, bending, wagging) that correspond to the absorption of specific wavelengths of infrared radiation.[1] The resulting FT-IR spectrum provides a distinct molecular "fingerprint," enabling the confirmation of a compound's identity and the elucidation of its structural features.
This application note will guide the user through the process of obtaining and interpreting the FT-IR spectrum of this compound, providing a foundational understanding of its key spectral characteristics.
Molecular Structure and Key Functional Groups
To effectively interpret the FT-IR spectrum, it is crucial to first identify the key functional groups within this compound.
Figure 1. Chemical structure of this compound.
The key vibrational units to consider are:
-
Pyrazole Ring: Aromatic C-H, C=C, and C=N stretching and bending vibrations.
-
Secondary Amine: N-H stretching and bending vibrations.
-
N-Methyl Group: C-H stretching and bending vibrations.
-
N-Isopropyl Group: C-H stretching and bending vibrations.
-
C-N Bonds: Stretching vibrations of the amine and N-alkyl groups.
Experimental Protocol: Acquiring the FT-IR Spectrum
The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum and depends on the physical state of the sample.[2][3] For a solid sample like this compound, Attenuated Total Reflectance (ATR) is often the preferred method due to its minimal sample preparation requirements.[2][4] Alternatively, the KBr pellet method can be employed.
Attenuated Total Reflectance (ATR) Protocol
ATR is a versatile technique suitable for analyzing both solid and liquid samples with little to no preparation.[2]
Figure 2. Workflow for FT-IR data acquisition using the ATR technique.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the FT-IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Post-Measurement Cleaning: Clean the ATR crystal thoroughly as described in step 1.
-
Data Processing: Perform any necessary data processing, such as baseline correction or ATR correction, if comparing to a transmission spectrum.
Potassium Bromide (KBr) Pellet Protocol
This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide.[4][5]
Step-by-Step Methodology:
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the ground sample.[4]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum, using a blank KBr pellet for the background measurement.[2]
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1]
Functional Group Region (4000-1500 cm⁻¹)
This region is characterized by stretching vibrations of key functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3500-3300 | N-H Stretch | Secondary Amine | Medium, Sharp | The position and broadness can be influenced by hydrogen bonding.[6][7] Primary amines would show two bands.[6] |
| 3100-3000 | C-H Stretch | Aromatic (Pyrazole Ring) | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[8][9][10] |
| 3000-2850 | C-H Stretch | Aliphatic (Isopropyl & Methyl) | Strong | Asymmetric and symmetric stretching of CH₃ and CH groups.[11][12][13] |
| 1650-1550 | C=N and C=C Stretch | Pyrazole Ring | Medium to Strong | These absorptions are characteristic of the pyrazole ring system.[14][15] |
| 1550-1650 | N-H Bend | Secondary Amine | Medium | In-plane bending vibration of the N-H bond.[6] |
Fingerprint Region (1500-400 cm⁻¹)
This region contains a complex series of absorptions that are unique to the overall molecular structure, arising from bending and stretching vibrations of various bonds.[1]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 1470-1450 | C-H Bend (Scissoring) | -CH₂- (part of isopropyl) | Medium | Bending vibration of the methylene group.[12][13] |
| 1450 & 1375 | C-H Bend (Asymmetric & Symmetric) | -CH₃ (Methyl & Isopropyl) | Medium | Characteristic bending vibrations for methyl groups.[16] |
| 1350-1000 | C-N Stretch | Aryl-Amine & Alkyl-Amine | Medium to Strong | Stretching vibrations for the C-N bonds of the amine and N-alkyl groups. Aromatic C-N stretches are typically found between 1200-1350 cm⁻¹.[1][6] |
| 900-675 | C-H Out-of-Plane Bend | Aromatic (Pyrazole Ring) | Strong | The exact position can give information about the substitution pattern of the ring.[8][14] |
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality spectra. The provided table of expected vibrational frequencies serves as a guide for interpreting the spectral data, allowing for the confident identification of the key functional groups and confirmation of the molecular structure. This foundational analysis is a critical step in the characterization of novel pyrazole derivatives for applications in drug discovery and materials science.
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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The features of IR spectrum. [Link]
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ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. [Link]
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PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]
-
JoVE. Video: IR Frequency Region: X–H Stretching. [Link]
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Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]
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ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. Maxima of the N H stretching absorption bands observed by FT-IR.... [Link]
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The Infrared and Raman Discussion Group (IRDG). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. [Link]
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National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
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Royal Society of Chemistry. A vibrational assignment for pyrazole. [Link]
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ResearchGate. Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks. [Link]
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Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
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ACS Publications. C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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National Institute of Standards and Technology. Isopropyl Alcohol. [Link]
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ResearchGate. IR absorption spectrum of isopropyl alcohol, as measured (blue curve),... [Link]
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MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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SpectraBase. Pyrazole - Optional[FTIR] - Spectrum. [Link]
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"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" in vitro kinase assay protocol
Application Notes & Protocols
Topic: In Vitro Kinase Assay Protocol for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a vast family of enzymes that are essential in cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] The dysregulation of kinase activity has been implicated in a multitude of diseases, which makes them significant targets for drug discovery.[1] Pyrazole derivatives have garnered attention in medicinal chemistry for their wide range of biological activities, including as kinase inhibitors.[2][3] this compound is a pyrazole derivative with potential as a kinase inhibitor.[4][5]
This document provides a comprehensive, step-by-step protocol for conducting an in vitro kinase assay to assess the inhibitory potential of this compound against a specific target kinase. The described method focuses on quantifying the amount of ADP produced during the kinase reaction, a direct measure of kinase activity.[1] This approach is highly adaptable for various kinase targets and suitable for high-throughput screening of potential inhibitors.[1][6]
Principle of the Assay
The core principle of this kinase assay is to measure the enzymatic activity of a kinase by quantifying the amount of adenosine diphosphate (ADP) produced, which is directly proportional to the kinase's activity.[1][7] The ADP-Glo™ Kinase Assay is a luminescence-based method that provides a universal and high-throughput means to measure kinase activity by detecting the amount of ADP generated in a kinase reaction.[6]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[8]
-
ADP to ATP Conversion & Luminescence Detection : The Kinase Detection Reagent is then added to convert the produced ADP into ATP. This newly synthesized ATP is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.[8] The intensity of this light signal is directly proportional to the initial amount of ADP produced and, therefore, to the kinase's activity.[7][9]
An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.[7]
Visualization of the Experimental Workflow
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| Target Kinase (e.g., CDK2) | Varies | Varies | -80°C |
| Kinase Substrate (e.g., Histone H1) | Varies | Varies | -20°C or -80°C |
| This compound | Varies | Varies | Room Temperature or as specified |
| ATP (Adenosine 5'-triphosphate) | Varies | Varies | -20°C |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | In-house or Varies | N/A | 4°C |
| DMSO (Dimethyl Sulfoxide), anhydrous | Varies | Varies | Room Temperature |
| White, opaque 384-well plates | Varies | Varies | Room Temperature |
| Plate reader with luminescence detection capabilities | Varies | N/A | N/A |
Experimental Protocol
Reagent Preparation
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[10] Equilibrate both to room temperature before use.[11]
-
Kinase Buffer: Prepare a 1X kinase buffer. A common formulation is 40mM Tris (pH 7.5), 20mM MgCl₂, and 0.1mg/ml BSA.[11]
-
ATP Stock Solution: Prepare a concentrated stock solution of ATP in kinase buffer. The final concentration in the kinase reaction should be optimized for the specific kinase, often near its Km value.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions of Test Compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).[12]
Kinase Reaction Setup (384-well plate format)
The following steps should be performed on ice. The total reaction volume is 5 µL.[10]
-
Prepare Master Mixes:
-
Enzyme Master Mix: Dilute the target kinase to the desired concentration in 1X kinase buffer.
-
Substrate/ATP Master Mix: Prepare a mix containing the kinase substrate and ATP in 1X kinase buffer. The final concentration of each should be 2X the desired final reaction concentration.
-
-
Dispense Reagents into the 384-well plate:
-
Controls:
-
No Inhibitor Control (100% Activity): Add 0.5 µL of DMSO to appropriate wells.
-
No Enzyme Control (0% Activity/Background): Add 0.5 µL of DMSO and substitute kinase buffer for the enzyme solution in these wells.
-
-
Test Compound: Add 0.5 µL of each serial dilution of this compound to the respective wells.
-
-
Initiate the Kinase Reaction:
-
Add 2.5 µL of the Enzyme Master Mix to all wells except the "No Enzyme" controls. Add 2.5 µL of kinase buffer to the "No Enzyme" wells.
-
Add 2.0 µL of the Substrate/ATP Master Mix to all wells to start the reaction.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Luminescence Detection
-
Equilibrate Plate: If the kinase reaction was not performed at room temperature, allow the plate to equilibrate to room temperature.[10]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate at room temperature for 40 minutes.[8][10]
-
Convert ADP to ATP and Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate at room temperature for 30-60 minutes.[8][10]
-
Read Luminescence: Measure the luminescence of each well using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[10]
Data Analysis and Interpretation
The raw data will be in Relative Light Units (RLU). The goal is to determine the concentration of this compound that inhibits 50% of the kinase activity (the IC50 value).[13][14]
-
Normalize the Data:
-
Subtract the average RLU of the "No Enzyme" control from all other data points.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))
-
-
Generate IC50 Curve:
Signaling Pathway Context
Caption: Inhibition of a kinase signaling pathway.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls and validation steps are crucial:
-
Z'-factor Calculation: To assess the quality and robustness of the assay, calculate the Z'-factor using the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
ATP-to-ADP Conversion Curve: To confirm that the luminescent signal is proportional to the amount of ADP produced, an ATP-to-ADP conversion curve should be generated. This involves creating standards with varying ratios of ATP and ADP at a constant total adenine nucleotide concentration.[10][11]
-
DMSO Tolerance: The kinase assay should be tested for its tolerance to DMSO, the solvent for the test compound. Typically, a final DMSO concentration of 1% or less is well-tolerated.
-
Linearity of Kinase Reaction: It is important to ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be determined by running time-course and enzyme-titration experiments.
Conclusion
This application note provides a detailed and robust protocol for the in vitro evaluation of this compound as a kinase inhibitor. By adhering to the outlined procedures and incorporating the recommended controls, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action. The adaptability of the ADP-Glo™ assay makes this protocol a valuable tool for kinase inhibitor screening and characterization in drug discovery programs.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2602. Retrieved from [Link]
-
Klink, T. A., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 8(2), 213–221. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Unknown. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Retrieved from [Link]
-
Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 809. Retrieved from [Link]
-
Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Le, T. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(13), 5030. Retrieved from [Link]
-
Würz, K., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10832. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 5038. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845–5869. Retrieved from [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Retrieved from [Link]
-
Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Pharmacy, Biology and Chemistry, 2(2), 2277-4688. Retrieved from [Link]
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- 4. Buy 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]
- 5. Buy N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide [smolecule.com]
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- 15. researchgate.net [researchgate.net]
Application Note: A Strategic Workflow for the Development of a Cell-Based Assay for Novel Kinase Inhibitor Candidates
Introduction
The discovery of novel small molecules is the cornerstone of therapeutic innovation. N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, hereafter referred to as Compound X, represents such a novel chemical entity. Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including kinase inhibitors.[1][2][3] This structural motif suggests a high probability of interaction with ATP-binding sites, making protein kinases a primary hypothetical target class.[4][5]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to systematically develop and validate a robust cell-based assay for an uncharacterized compound like Compound X. We will use the hypothesis that Compound X is a kinase inhibitor to construct a practical, multi-stage workflow. This workflow is designed to first determine a biologically relevant concentration range, then identify and confirm a specific cellular mechanism of action, and finally, validate the findings with an orthogonal method to ensure scientific rigor.[6]
Guiding Principles of the Assay Development Cascade
The development of a reliable cell-based assay for a novel compound is not a linear process but a cascade of decision-making and validation. The core tenets are:
-
Establish Biological Relevance: An assay must be conducted in a concentration range that is non-lethal to the cells to distinguish targeted pharmacological effects from non-specific cytotoxicity.
-
Hypothesis-Driven Design: The assay should be designed to interrogate a specific, plausible biological target or pathway. Based on the pyrazole scaffold of Compound X, we hypothesize it targets a protein kinase signaling pathway.
-
Robustness and Reproducibility: The primary assay must be optimized to deliver a large signal window and low variability, quantifiable by a Z'-factor > 0.5 for excellent assays.
-
Orthogonal Validation: A key principle of modern drug discovery is the confirmation of primary screening hits using a secondary assay that measures the same biological endpoint through a different technological principle. This crucial step eliminates technology-specific artifacts and builds confidence in the results.[7][8]
dot graph TD; A[Start: Novel Compound X] --> B{Phase 1: Determine Bioactive Concentration}; B --> C[Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)]; C --> D{Establish Non-Toxic Concentration Range}; D --> E{Phase 2: Primary Assay Development (Hypothesis: Kinase Inhibition)}; E --> F[Select Target Pathway & Cell Line (e.g., EGFR-MEK-ERK Pathway in A549 cells)]; F --> G[Protocol 2: HTS-Compatible In-Cell Western for p-ERK]; G --> H{Data Analysis: IC50 Determination}; H --> I{Is Z' > 0.5?}; I -- Yes --> J{Phase 3: Orthogonal Validation}; I -- No --> G; J --> K[Protocol 3: Traditional Western Blot for p-ERK and Total ERK]; K --> L{Confirm Dose-Dependent Inhibition}; L --> M[End: Validated Hit];
end dot Figure 1. Strategic workflow for cell-based assay development.
Phase 1: Determining the Therapeutic Window via Cytotoxicity Screening
Before investigating a specific mechanism, it is critical to determine the concentration range at which Compound X affects cell health. This ensures that any activity observed in subsequent mechanistic assays is not simply a result of cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method that quantifies ATP, an indicator of metabolically active cells.[9][10]
Protocol 1: CellTiter-Glo® Viability Assay
Objective: To determine the concentration of Compound X that causes a 50% reduction in cell viability (CC50).
Materials:
-
A549 cells (or other relevant cell line)
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
White, opaque-walled 96-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a white, opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in complete growth medium, starting from a top concentration of 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for 30 minutes.
-
Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Plate Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the log concentration of Compound X. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the CC50 value. The concentration range for subsequent assays should be kept at least 5-10 fold below this CC50 value.
Phase 2: Primary Assay - Interrogating a Specific Kinase Pathway
Rationale for Target Selection: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer.[11][12] Its downstream cascade, involving MEK and ERK, is a well-characterized and highly druggable axis.[13][14] We will develop an assay to measure the phosphorylation of ERK (p-ERK) in A549 cells, a lung carcinoma line with known EGFR signaling, as a readout for upstream kinase inhibition.
For a primary screen, a high-throughput, sensitive, and quantitative method is required. The In-Cell Western™ (ICW) assay is an immunocytochemical technique performed in microplates that allows for the simultaneous quantification of two proteins in the same well, making it ideal for normalizing a target protein (p-ERK) to a loading control (total ERK or a housekeeping protein).[15][16][17]
dot graph TD; subgraph "Cell Membrane" EGF[EGF Ligand] --> EGFR((EGFR)); end subgraph "Cytoplasm" EGFR --> RAS(RAS) --> RAF(RAF) --> MEK(MEK); MEK --> ERK(ERK); end subgraph "Nucleus" ERK --> TFs[Transcription Factors]; end
end dot Figure 2. Hypothesized inhibition of the MEK/ERK pathway by Compound X.
Protocol 2: In-Cell Western™ Assay for p-ERK Inhibition
Objective: To quantify the dose-dependent inhibition of EGF-stimulated ERK phosphorylation by Compound X and determine its IC50.
Materials:
-
A549 cells
-
96-well clear-bottom assay plates
-
Compound X and a known MEK inhibitor (e.g., U0126) as a positive control
-
Recombinant human EGF
-
Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Mouse anti-Total ERK1/2
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer)
-
Formaldehyde (3.7%), Triton™ X-100 (0.1%)
-
Near-infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding & Starvation: Seed A549 cells at 10,000 cells/well in a 96-well plate. After 24 hours, replace the medium with serum-free medium and incubate for another 18-24 hours to reduce basal signaling.
-
Compound Treatment: Pretreat cells with a serial dilution of Compound X (or U0126 control) for 2 hours. Use concentrations well below the predetermined CC50.
-
Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells (except negative controls) for 10 minutes at 37°C.
-
Fixation: Immediately aspirate the medium and add 150 µL of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature (RT).[18]
-
Permeabilization: Wash wells 3 times with PBS containing 0.1% Triton™ X-100. Add 200 µL of permeabilization buffer (PBS + 0.1% Triton™ X-100) and incubate for 5 minutes at RT.[15]
-
Blocking: Wash wells and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at RT with gentle shaking.[18]
-
Primary Antibody Incubation: Aspirate blocker and add 50 µL of primary antibody cocktail (anti-p-ERK and anti-Total ERK diluted in blocking buffer) per well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells 4 times with PBS + 0.1% Tween-20. Add 50 µL of secondary antibody cocktail (IRDye® 800CW and IRDye® 680RD diluted in blocking buffer). Incubate for 1 hour at RT, protected from light.
-
Washing & Imaging: Wash wells 4 times. Ensure the plate bottom is clean and dry. Scan the plate on a near-infrared imaging system.
Data Analysis & Quality Control:
-
Quantify the integrated intensity for both the 700 nm channel (Total ERK) and 800 nm channel (p-ERK).
-
Normalize the p-ERK signal to the Total ERK signal for each well (Ratio = 800 nm Signal / 700 nm Signal).
-
Plot the normalized p-ERK signal against the log concentration of Compound X to calculate the IC50.
-
Assay Validation: Calculate the Z'-factor using the stimulated (positive control) and unstimulated (negative control) wells. An excellent assay will have a Z' > 0.5.[19][20]
Phase 3: Orthogonal Assay - Validating the Mechanism
To confirm that the inhibition of the p-ERK signal observed in the ICW is genuine and not an artifact of the assay technology, an orthogonal method is essential.[21][22] Traditional Western blotting serves as the gold standard. It provides a different detection method (chemiluminescence or fluorescence after gel electrophoresis) and confirms the molecular weight of the detected proteins, adding a layer of specificity.
Protocol 3: Traditional Western Blot for p-ERK and Total ERK
Objective: To visually and semi-quantitatively confirm the dose-dependent inhibition of ERK phosphorylation by Compound X.
Materials:
-
Cells cultured and treated in 6-well plates as described in Protocol 2.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Primary and HRP-conjugated secondary antibodies.
-
ECL Chemiluminescence Substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape cells and collect lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil for 5 minutes.
-
SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at RT in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and image the chemiluminescent signal.
-
Stripping & Re-probing: To normalize, strip the membrane and re-probe with an antibody for Total ERK or a loading control like β-actin.
Data Analysis: Densitometry analysis of the bands will confirm a dose-dependent decrease in the p-ERK signal relative to the Total ERK signal, validating the results from the primary In-Cell Western™ assay.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Assay Validation and Compound Potency Summary
| Parameter | Assay | Result | Interpretation |
| CC50 | CellTiter-Glo® | 85.4 µM | Compound X is not overtly cytotoxic below ~15 µM. |
| Z'-Factor | In-Cell Western™ | 0.78 | Excellent assay quality, suitable for HTS.[19][23] |
| IC50 | In-Cell Western™ | 1.2 µM | Compound X inhibits p-ERK with micromolar potency. |
| Validation | Western Blot | Confirmed | Dose-dependent inhibition of p-ERK confirmed. |
Conclusion
This application note outlines a strategic and robust workflow for characterizing the cellular activity of a novel compound, this compound. By progressing through a logical cascade—from cytotoxicity profiling to a high-throughput primary screen and concluding with orthogonal validation—researchers can generate high-confidence data. This systematic approach, grounded in established principles of assay development, ensures that experimental choices are logical, and the resulting data is trustworthy and reproducible. This methodology provides a solid foundation for advancing promising compounds like Compound X through the drug discovery pipeline.
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Rockland Immunochemicals, Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Advansta Inc. (n.d.). Mastering the In-Cell Western: A Step-by-Step Guide. Retrieved from [Link]
-
Chen, Y., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4489. [Link]
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- Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Vijesh, A. M., et al. (2013). A review on the current status of pyrazole and its biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-13.
- Unnithan, V. V., et al. (2012). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Biomolecular Screening, 17(5), 683-688.
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-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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ResearchGate. (n.d.). EGFR cell signaling The MEK/ERK signaling pathway. Retrieved from [Link]
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Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
- Sadeghi, M., & Lenos, K. (2018). Targeting the EGFR signaling pathway in cancer therapy. Future Oncology, 14(20), 2079-2093.
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DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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-
AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
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Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]
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Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Retrieved from [Link]
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Mastering Solubility for Robust Biological Assays: A Guide for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine and Related Pyrazole Derivatives
Introduction: The Critical Role of Solubility in Preclinical Research
In the realm of drug discovery and biological research, the intrinsic properties of a small molecule are paramount to its successful evaluation. Among these, aqueous solubility stands as a critical gatekeeper, dictating a compound's behavior in biological systems and, consequently, the reliability of assay results. This is particularly pertinent for heterocyclic compounds like pyrazole derivatives, a class of molecules with a wide spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound of interest, "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine," is a member of this versatile family.
This document will equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare and handle solutions of this compound, ensuring the generation of accurate and reproducible data. We will delve into the rationale behind solvent selection, provide step-by-step protocols for stock solution preparation and serial dilutions, and discuss critical quality control measures.
Physicochemical Profile and Solvent Selection: A Strategic Approach
The molecular structure of this compound, with its pyrazole core, N-methyl group, and isopropyl substituent, suggests a compound with moderate lipophilicity. Such characteristics often lead to limited solubility in aqueous buffers, a common challenge encountered with many small molecule drug candidates.[3]
The Ubiquity of DMSO in Biological Screening
For initial solubility screening and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the solvent of choice in most high-throughput screening (HTS) and biological research settings.[5] Its strong polarity and miscibility with both aqueous and organic solvents make it a "universal solvent" capable of dissolving a wide array of compounds.[5][6]
Key Advantages of DMSO:
-
High Solubilizing Power: Dissolves a broad range of polar and nonpolar compounds.
-
Miscibility: Readily mixes with water and most organic solvents.
-
Low Volatility: Reduces the risk of concentration changes due to evaporation.
Important Considerations for DMSO Usage:
-
Cytotoxicity: While generally well-tolerated at low concentrations, DMSO can exhibit cytotoxic effects at higher levels. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some robust cell lines tolerating up to 1%.[7][8][9] It is imperative to always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Hygroscopicity: DMSO readily absorbs moisture from the air, which can impact the stability of water-sensitive compounds. Always use anhydrous, high-purity DMSO and store it properly.
-
Compound Precipitation: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution. This is a critical issue that can lead to inaccurate results.
Alternative Solvents
While DMSO is the primary choice, other solvents may be considered depending on the specific experimental requirements and compound characteristics.
| Solvent | Properties and Considerations |
| Ethanol (EtOH) | A polar protic solvent that can be less toxic than DMSO for certain cell lines. However, it is more volatile and may not have the same solubilizing power as DMSO for highly lipophilic compounds.[9][10] |
| Phosphate-Buffered Saline (PBS) | The ideal solvent for final dilutions in many biological assays due to its physiological pH and ionic strength. However, direct dissolution of lipophilic compounds in PBS is often not feasible. |
Experimental Protocols: From Powder to Plate
The following protocols provide a systematic approach to preparing this compound for biological assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a standard concentration for primary compound storage.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the molecular weight (MW) of this compound. For a 10 mM stock solution in 1 mL of DMSO, the required mass (in mg) is calculated as: Mass (mg) = 10 (mmol/L) * MW (g/mol) * 0.001 (L)
-
Weigh the compound: Accurately weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated DMSO stock solution.
Protocol 2: Serial Dilution for Assay Working Solutions
To avoid precipitation upon dilution into aqueous media, it is best practice to perform initial serial dilutions in DMSO before the final dilution into the assay buffer.
Materials:
-
10 mM DMSO stock solution of this compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions in DMSO. For example, to prepare a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Final Dilution into Assay Buffer: For the final step, dilute the intermediate DMSO solution into the aqueous assay buffer or cell culture medium. To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 1 mM DMSO stock to 99 µL of assay buffer.
Diagram: Serial Dilution Strategy
Caption: Recommended serial dilution workflow to minimize precipitation.
Solubility Validation: An Indispensable Step
For any new compound, it is crucial to experimentally determine its kinetic solubility.[11] A simple method for this is nephelometry, which measures light scattering caused by insoluble particles. Alternatively, a visual inspection under a microscope after dilution into the final assay buffer can provide a qualitative assessment of precipitation.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Researchers should always seek out and consult the SDS for any chemical they are working with.
Conclusion: Ensuring Data Integrity Through Proper Compound Handling
The successful application of this compound in biological assays is fundamentally dependent on proper solubilization and handling. By employing a systematic approach that prioritizes the use of high-purity DMSO for stock solutions, followed by a careful serial dilution strategy, researchers can minimize the risk of compound precipitation and ensure the generation of reliable and reproducible data. The experimental validation of solubility in the final assay medium is a non-negotiable step for any new compound entering the screening pipeline. This rigorous approach to compound management is a cornerstone of high-quality preclinical research.
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]
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How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One. Available at: [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
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Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Semantic Scholar. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
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"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" as a kinase inhibitor
An Application Guide for the Characterization of Novel Pyrazole-Based Kinase Inhibitors Exemplified by: N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a primary driver of numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major class of therapeutic targets. The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of many successful kinase inhibitors due to its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] This document provides a comprehensive guide for researchers on the characterization of novel pyrazole-based kinase inhibitors, using the hypothetical compound "this compound" as an example. It outlines a systematic workflow from initial biochemical validation to cellular target engagement and selectivity profiling, providing both the theoretical basis and practical protocols for robust evaluation.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs).[3][4] Its prevalence is attributed to its role as a versatile bioisostere that can effectively mimic the adenine hinge-binding motif of ATP.[5] Specifically, substituted aminopyrazoles can form critical hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor molecule.[5] This fundamental interaction has been leveraged to develop inhibitors against a wide array of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[1][6][7] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, highlighting its clinical significance.[2]
The characterization of a new chemical entity, such as this compound, requires a multi-faceted approach to determine its potency, selectivity, and mechanism of action. The following sections provide a logical workflow for this process.
Caption: A generic signaling cascade illustrating kinase activation and substrate phosphorylation, which is blocked by an ATP-competitive inhibitor.
Biochemical Characterization: Determining In Vitro Potency
The first step is to confirm direct inhibition of the purified target kinase and quantify its potency, typically by determining the half-maximal inhibitory concentration (IC₅₀).[8] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used. They measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of an IC₅₀ value for a test compound against a target kinase.
A. Materials:
-
Target Kinase (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
This compound (test inhibitor), prepared as a 10 mM stock in 100% DMSO
-
Known potent inhibitor for the target kinase (positive control)
-
ADP-Glo™ Kinase Assay Kit (contains ATP, ADP-Glo™ Reagent, Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
B. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor.
-
Create an 11-point, 3-fold serial dilution series of this compound in a 384-well plate, starting from 100 µM.
-
Ensure the final DMSO concentration in the assay will be ≤ 1%. Include a DMSO-only well (vehicle control, 0% inhibition) and a positive control inhibitor well (100% inhibition).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its substrate in kinase buffer.
-
Add 2.5 µL of the kinase/substrate mix to each well of the assay plate.
-
Add 0.5 µL of the serially diluted compound (or controls) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution at a concentration appropriate for the kinase (often near its Kₘ for ATP).
-
Add 2 µL of the ATP solution to each well to start the reaction. The final volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
C. Causality and Self-Validation:
-
Why a known Kₘ of ATP? Running the assay near the ATP Kₘ provides a standardized condition for comparing ATP-competitive inhibitors.
-
Why a positive control? A known inhibitor validates that the assay system (kinase, substrate, reagents) is working correctly.
-
Why a vehicle control? The DMSO control defines the baseline kinase activity (0% inhibition) and ensures the solvent itself has no inhibitory effect.
Example Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| This compound | Kinase A | 85 |
| Staurosporine (Control) | Kinase A | 10 |
| This compound | Kinase B | > 10,000 |
Cellular Characterization: Confirming On-Target Activity
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can enter cells, engage its target, and exert a functional effect in a physiological context.[9]
Protocol 3.1: Western Blot for Target Phosphorylation
This protocol assesses if the inhibitor reduces the phosphorylation of a known downstream substrate of the target kinase in intact cells.
A. Materials:
-
Cell line expressing the target kinase and substrate.
-
Complete cell culture medium.
-
This compound (test inhibitor).
-
Stimulant (if required to activate the kinase pathway, e.g., a growth factor).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-substrate (specific to the target phosphorylation site), anti-total-substrate, and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting equipment.
B. Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if the pathway is basally active or requires stimulation.
-
Pre-treat cells with increasing concentrations of the test inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
If required, stimulate the cells with an appropriate agonist for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-S473-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To validate the results, strip the membrane and re-probe with an antibody for the total substrate protein to ensure changes are in phosphorylation status, not total protein level.
-
Finally, re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading across lanes.
-
C. Trustworthiness:
-
The inclusion of total protein and loading controls is critical for validating that the observed decrease in signal is due to inhibition of phosphorylation, not from unequal protein loading or protein degradation.[9]
Caption: A logical workflow for the systematic characterization of a novel kinase inhibitor from initial screening to selectivity profiling.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity. A "promiscuous" inhibitor that hits many kinases can lead to off-target toxicity, whereas a highly selective inhibitor offers a cleaner pharmacological profile.[10][11] Selectivity is typically assessed by screening the compound against a large panel of kinases.[8]
Methodology 4.1: Large-Panel Kinase Screen
-
Primary Screen: The test compound is first screened at a single, high concentration (e.g., 1 µM) against a panel of hundreds of kinases (e.g., the DiscoverX KINOMEscan™ panel or Reaction Biology's HotSpot℠). The output is the percent inhibition for each kinase.[11]
-
Dose-Response Confirmation: Any kinase inhibited above a certain threshold (e.g., >70%) in the primary screen is then selected for a full dose-response analysis to determine an accurate IC₅₀ value, as described in Protocol 2.1.
-
Data Analysis: The results are often visualized as a "kinetree" to map the inhibited kinases onto the human kinome. A selectivity score can be calculated to quantify the degree of specificity.
Example Selectivity Data
| Kinase Target | Percent Inhibition @ 1 µM [Hypothetical] | IC₅₀ (nM) [Hypothetical] |
| Kinase A (On-Target) | 98% | 85 |
| Kinase C | 85% | 750 |
| Kinase D | 55% | 4,500 |
| Kinase E | 12% | > 10,000 |
| ... (400+ other kinases) | < 10% | > 10,000 |
This hypothetical data suggests that this compound is reasonably selective for Kinase A, with approximately 9-fold selectivity over its next nearest off-target, Kinase C.
Conclusion
The systematic characterization of a novel pyrazole-based compound like this compound is a rigorous, multi-step process. It requires progressing from biochemical potency determination to validation of on-target activity in a cellular environment and finally to a comprehensive assessment of kinome-wide selectivity. Following these protocols provides a robust framework for identifying and validating promising new kinase inhibitors, paving the way for further preclinical development.
References
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Gorgulho, C. M., & de Souza, A. C. B. P. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Gorgulho, C. M., & de Souza, A. C. B. P. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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Macdonald, A., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
He, W., et al. (2011). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
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Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. AACR Journals. [Link]
-
Lee, S.-C., et al. (2011). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. ACS Publications. [Link]
-
Lee, J.-H., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
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Wodicka, L. M., et al. (2010). Activation State-Dependent Binding of Small Molecule Kinase Inhibitors: Structural Insights from Support Vector Machine Analysis. Chemistry & Biology. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Anastasia, L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Brehmer, D., et al. (2005). Discovery of a new class of selective cyclin-dependent kinase inhibitors from a pyrazole-focused library. [Link]
-
Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 300 human kinases. [Link]
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Gao, Y., et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. [Link]
-
Metz, J. T., et al. (2011). Navigating the kinome. [Link]
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Application Notes and Protocols: Leveraging N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2] The pursuit of potent and selective kinase inhibitors is a defining challenge in modern medicinal chemistry. Within this landscape, the pyrazole ring has emerged as a "privileged scaffold," a structural motif consistently found in successful therapeutic agents.[3][4][5] Its synthetic tractability and versatile bioisosteric properties allow it to form critical interactions within the ATP-binding pocket of kinases.[6][7] Specifically, the 4-aminopyrazole moiety can act as a "hinge-binder," mimicking the adenine core of ATP to form hydrogen bonds with the kinase hinge region, thereby providing a strong anchor for inhibitor binding.[6]
This guide focuses on N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine as a foundational scaffold for a comprehensive Structure-Activity Relationship (SAR) study. We will treat this compound as a hypothetical lead molecule targeting Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle whose deregulation is implicated in various cancers.[8] These notes will provide a detailed framework for researchers, guiding them through the strategic design, synthesis, and evaluation of an analog library to optimize potency, selectivity, and drug-like properties.
Part 1: Strategic Design of a Focused Compound Library for SAR
The core principle of SAR is to systematically modify a lead compound's structure to understand which chemical features are critical for its biological activity.[9] Our strategy for exploring the SAR of this compound (designated as Lead-1 ) will focus on three key regions of the molecule.
Figure 1: SAR Strategy for Lead-1
Caption: Logical workflow for the SAR exploration of Lead-1.
-
Region 1 (N1-Isopropyl Group): This group projects into a hydrophobic pocket of the ATP-binding site. Modifications here will probe the size and lipophilicity tolerance of this pocket.
-
Region 2 (N4-Methyl Group): This vector points towards the solvent-exposed region. Alterations can improve solubility and provide additional interaction points.
-
Region 3 (C3 and C5 Positions): These positions are often exploited to gain selectivity over other kinases. Introducing substituents here can create steric clashes in the binding sites of off-target kinases.[10]
Part 2: Synthesis Protocols
A robust and flexible synthetic strategy is paramount for generating the designed analog library. The following protocols outline a practical approach to synthesize the Lead-1 scaffold and its derivatives.
Protocol 2.1: Synthesis of the Core Scaffold (1-Alkyl-4-aminopyrazole)
This protocol is adapted from established methods for the synthesis of N-alkyl-4-aminopyrazoles, which involve N-alkylation of a protected pyrazole followed by deprotection.[11][12]
Figure 2: Synthetic Workflow for the Core Scaffold
Caption: Two-step synthesis of the 1-Alkyl-4-aminopyrazole core.
Step-by-Step Methodology:
-
N-Alkylation of 4-Nitropyrazole:
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous THF (0.2 M), add the desired alcohol (e.g., propan-2-ol, 1.2 eq) and triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 1-alkyl-4-nitropyrazole intermediate.
-
-
Reduction to 1-Alkyl-4-aminopyrazole:
-
Dissolve the 1-alkyl-4-nitropyrazole intermediate (1.0 eq) in ethanol or methanol (0.1 M).
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole core, which is often pure enough for the next step.
-
Protocol 2.2: N-Methylation of the 4-Amino Group
-
Reductive Amination:
-
Dissolve the 1-alkyl-4-aminopyrazole (1.0 eq) in methanol (0.2 M).
-
Add aqueous formaldehyde (37% solution, 1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the final N-methylated product.
-
Part 3: Biological Evaluation Protocols
Evaluating the synthesized compounds requires a tiered approach, starting with biochemical assays to determine direct target inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.
Protocol 3.1: Biochemical Kinase Assay (CDK2/CycA) - TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity.[13][14] It relies on the energy transfer between a donor (e.g., Europium chelate) and an acceptor fluorophore when they are in close proximity.
Figure 3: TR-FRET Kinase Assay Workflow
Caption: Stepwise workflow for the TR-FRET biochemical assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in the kinase buffer.
-
Prepare a solution of CDK2/Cyclin A enzyme in kinase buffer at 2x the final desired concentration.
-
Prepare a solution of biotinylated peptide substrate and ATP in kinase buffer at 2x the final desired concentration (ATP at Km,app).
-
-
Kinase Reaction:
-
In a 384-well low-volume black plate, add 5 µL of the diluted test compound solution.
-
Add 5 µL of the 2x enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mixture containing a Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) (acceptor) in TR-FRET detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cell-Based Target Engagement Assay - NanoBRET™
To confirm that the inhibitors can enter cells and bind to CDK2, a target engagement assay like NanoBRET™ is ideal.[6][15] This assay measures the binding of a compound to a target protein in living cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably or transiently expressing CDK2 fused to NanoLuc® luciferase.
-
Seed the cells into a 96-well white assay plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the test compounds and the NanoBRET™ fluorescent tracer for CDK2 for 2 hours at 37 °C in a CO₂ incubator.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate immediately on a luminometer capable of measuring filtered light at 450 nm (donor) and >600 nm (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Determine the IC₅₀ values from the dose-response curve.
-
Part 4: Computational Workflow for SAR Rationalization
Computational methods provide a powerful means to visualize and rationalize the experimental SAR data, guiding the next round of inhibitor design.[16][17]
Figure 4: Computational SAR Workflow
Caption: Integrated computational workflow for SAR analysis.
Protocol 4.1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions.[1][18][19]
-
Preparation:
-
Obtain a high-resolution crystal structure of CDK2 (e.g., from the Protein Data Bank).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate 3D conformers of the synthesized ligands and assign charges.
-
-
Docking Execution:
-
Define the binding site based on the co-crystallized ligand in the PDB structure.
-
Use a docking program (e.g., AutoDock, Glide) to dock the series of analogs into the defined binding site.
-
-
Analysis:
-
Analyze the predicted binding poses for each analog.
-
Visualize the hydrogen bonds, hydrophobic interactions, and potential steric clashes.
-
Correlate the predicted binding modes with the experimentally observed IC₅₀ values to build a qualitative SAR model.
-
Protocol 4.2: 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of compounds and their biological activity.[20][21]
-
Data Set Preparation:
-
Compile the IC₅₀ values for the synthesized analogs.
-
Divide the dataset into a training set (to build the model) and a test set (to validate the model).
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template (e.g., the Lead-1 scaffold).
-
-
Model Generation:
-
Use a method like Comparative Molecular Field Analysis (CoMFA) to generate steric and electrostatic field descriptors.
-
Use Partial Least Squares (PLS) regression to correlate these fields with the biological activity data.
-
-
Validation and Interpretation:
-
Validate the model's predictive power using the test set.
-
Visualize the 3D-QSAR contour maps. These maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for future molecular design.
-
Data Presentation and Interpretation
All quantitative data from the SAR study should be summarized in a clear, tabular format to facilitate comparison and identify trends.
Table 1: Illustrative SAR Data for this compound Analogs against CDK2
| Compound ID | Region 1 (N1) | Region 2 (N4) | Region 3 (C5) | CDK2 IC₅₀ (nM) [Biochemical] | CDK2 IC₅₀ (nM) [Cell-Based] |
| Lead-1 | Isopropyl | Methyl | H | 150 | 850 |
| ANA-1 | Cyclopropyl | Methyl | H | 120 | 700 |
| ANA-2 | tert-Butyl | Methyl | H | 450 | >2000 |
| ANA-3 | Isopropyl | Ethyl | H | 95 | 550 |
| ANA-4 | Isopropyl | Benzyl | H | 210 | 1100 |
| ANA-5 | Isopropyl | Methyl | Phenyl | 75 | 400 |
This table contains hypothetical data for illustrative purposes.
Interpretation of Illustrative Data:
-
Region 1: Replacing the isopropyl group with a smaller cyclopropyl group (ANA-1) maintains potency, while the bulkier tert-butyl group (ANA-2) is detrimental, suggesting a size constraint in the hydrophobic pocket.
-
Region 2: A slightly larger ethyl group (ANA-3) is tolerated and improves potency, possibly through enhanced interactions in the solvent-exposed region. A bulky benzyl group (ANA-4) reduces activity.
-
Region 3: The addition of a phenyl group at the C5 position (ANA-5) significantly improves potency, indicating a potential beneficial interaction in a nearby pocket that could be exploited for both potency and selectivity.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for conducting a rigorous SAR study centered on the this compound scaffold for the discovery of CDK2 inhibitors. By integrating strategic library design, robust synthetic chemistry, multi-tiered biological evaluation, and insightful computational modeling, researchers can systematically navigate the complex process of lead optimization. The protocols and workflows described herein are designed to be adaptable, providing a solid foundation for drug discovery professionals aiming to translate a promising chemical starting point into a viable clinical candidate.
References
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Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
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PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
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DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
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ResearchGate. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Rowan University. (2012). Predictive QSAR modeling: Methods and applications in drug discovery and chemical risk assessment. [Link]
-
Bentham Science. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. (2015). HTRF® Kinase Assay Protocol. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
ResearchGate. (2023). Workflow for predictive QSAR modeling (A) incorporating a critical step... [Link]
-
Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. [Link]
-
Frontiers. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]
-
NIH. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Frontiers. (2018). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. [Link]
-
ResearchGate. (2010). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Molecular Devices. (N.D.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
-
Kinase Logistics Europe. (N.D.). QS S Assist KINASE_TR-FRET Kit. [Link]
-
Semantic Scholar. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. (2007).
-
The Journal of Organic Chemistry. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
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Scientific Research Publishing. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
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"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" protocol for measuring IC50 values
Application Note & Protocol
Topic: Determination of IC50 Values for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the novel small molecule inhibitor, this compound. As specific target information for this compound is not publicly available, this protocol establishes a robust framework using a hypothetical, yet representative, target: a tyrosine kinase. The methodologies detailed herein are broadly applicable to novel kinase inhibitors. We present two orthogonal approaches: a biochemical assay for direct enzymatic inhibition and a cell-based assay to assess activity in a physiological context. The protocols emphasize scientific integrity through rigorous controls, data analysis, and validation, explaining the causality behind each experimental choice to ensure trustworthy and reproducible results.
Introduction: The Imperative of Potency Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of an inhibitor required to reduce the activity of a target (e.g., an enzyme) by 50%. For kinase inhibitors, a class of drugs that has revolutionized cancer therapy, precise IC50 determination is fundamental to lead optimization and candidate selection.
The compound this compound, hereafter referred to as Pyrazolamine-X , possesses a chemical scaffold common to many kinase inhibitors. This guide will therefore detail the process of measuring its IC50 against a representative tyrosine kinase, "TK-1". We will employ the highly sensitive and widely adopted ADP-Glo™ Kinase Assay for the biochemical determination and a Western Blot-based phospho-protein detection method for the cell-based analysis.
Part I: Biochemical IC50 Determination
This approach measures the direct effect of Pyrazolamine-X on the enzymatic activity of purified TK-1.
Principle of the Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[2] This reaction produces adenosine diphosphate (ADP) as a byproduct. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3][4][5] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal.[3][6] Inhibition of the kinase by Pyrazolamine-X results in a decrease in ADP production and, consequently, a lower luminescent signal.[4]
Experimental Workflow Diagram
Caption: Workflow for the biochemical ADP-Glo™ kinase assay.
Detailed Protocol
Materials:
-
Purified, active tyrosine kinase "TK-1"
-
Specific peptide substrate for TK-1
-
Adenosine 5'-triphosphate (ATP), high purity
-
Pyrazolamine-X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (ACS grade)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Pyrazolamine-X in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This is crucial for generating a complete dose-response curve. The final highest concentration in the assay might be 100 µM, requiring an intermediate dilution step.
-
-
Assay Controls Setup:
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle only. This represents maximum kinase activity.
-
Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a saturating concentration. This represents minimum kinase activity.
-
-
Reaction Setup (Final volume: 5 µL):
-
Add 2.5 µL of 2X Kinase/Substrate solution (containing TK-1 and its peptide substrate in kinase buffer) to all wells.
-
Add 2.5 µL of 2X ATP/Inhibitor solution. For test wells, this will contain the Pyrazolamine-X dilution and ATP. For control wells, it will contain DMSO or Staurosporine and ATP. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be accurately assessed.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and IC50 Calculation
-
Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition using the control wells.
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
-
Dose-Response Curve Fitting:
-
Plot the % Inhibition (Y-axis) against the logarithm of the Pyrazolamine-X concentration (X-axis).[8][9]
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[10][11][12] This generates a sigmoidal curve.
-
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8][13]
-
Trustworthiness: Assay Validation
To ensure the reliability of the assay, the Z'-factor should be calculated. This statistical parameter measures the separation between the positive and negative controls, indicating the quality and robustness of the assay for high-throughput screening.[14][15][16]
-
Formula: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
Part II: Cell-Based IC50 Determination
This protocol assesses the ability of Pyrazolamine-X to inhibit the activity of TK-1 within a living cell, providing a more biologically relevant measure of potency.
Principle of the Assay
This assay quantifies the phosphorylation of a known downstream substrate of TK-1 in a cellular context.[19] A cell line that expresses TK-1 is stimulated to activate the kinase, then treated with varying concentrations of Pyrazolamine-X. The level of phosphorylated substrate is measured by Western Blotting, a technique that uses specific antibodies to detect proteins.[20] A decrease in the phosphorylated substrate signal indicates inhibition of TK-1 activity.
Experimental Workflow Diagram
Caption: Workflow for cell-based IC50 determination via Western Blot.
Detailed Protocol
Materials:
-
Cell line expressing TK-1 (e.g., HEK293 cells transfected with TK-1)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Ligand/growth factor to activate TK-1
-
Pyrazolamine-X
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .[21][22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Avoid milk , as its phosphoprotein (casein) content can cause high background.[21][22]
-
Primary antibody specific for the phosphorylated form of the TK-1 substrate (p-Substrate).
-
Primary antibody for the total form of the TK-1 substrate (Total-Substrate), used as a loading control.[20]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve cells for 4-16 hours if necessary to reduce basal phosphorylation levels.
-
Pre-treat cells with the serial dilution of Pyrazolamine-X (and DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce phosphorylation of the substrate.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.[21]
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
To ensure equal protein loading, the same blot can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate, or against a housekeeping protein like GAPDH or β-actin.[20] Multiplex fluorescent Western blotting is an alternative that avoids stripping.
-
Data Analysis and IC50 Calculation
-
Densitometry:
-
Quantify the band intensity for the p-Substrate and the Total-Substrate (loading control) for each lane using imaging software (e.g., ImageJ).
-
Normalize the p-Substrate signal to the Total-Substrate signal for each sample.
-
-
Normalization and Curve Fitting:
-
Calculate percent inhibition for each concentration relative to the stimulated DMSO control (0% inhibition) and an unstimulated control (100% inhibition).
-
Plot and fit the data as described in section 2.4.2 to determine the cellular IC50 value.
-
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format.
Table 1: Example IC50 Determination Results for Pyrazolamine-X
| Assay Type | Target | IC50 (nM) [95% CI] | Hill Slope | R² | Z'-Factor |
| Biochemical | TK-1 | 85.2 [75.1 - 96.6] | -1.1 | 0.995 | 0.82 |
| Cell-Based | TK-1 | 450.7 [398.5 - 509.8] | -0.9 | 0.991 | N/A |
Interpretation: It is common for the cell-based IC50 to be higher than the biochemical IC50. This difference can be attributed to factors such as cell membrane permeability, compound metabolism, plasma protein binding (if serum is present), and competition with high intracellular concentrations of ATP. This discrepancy provides valuable insight into the drug-like properties of the compound.
Conclusion
This document provides a detailed, dual-pronged strategy for the robust determination of IC50 values for the novel inhibitor Pyrazolamine-X. The biochemical assay offers a precise measure of direct target engagement, while the cell-based assay validates this activity in a more complex, physiological environment. By adhering to these protocols, explaining the rationale behind key steps, and incorporating rigorous controls and data analysis, researchers can generate high-quality, reliable potency data essential for advancing drug discovery projects.
References
- Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Invent Biotechnologies Inc. (2025). Tips for Detecting Phosphoproteins by Western Blot.
- Wikipedia. (2024). IC50.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- East Port Praha. (n.d.). Technologies to Study Kinases.
- Science Gateway. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot.
- Science Gateway. (n.d.). How to calculate IC50.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Quantics Biostatistics. (2023). What is the 4PL Formula?.
- Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Kelly, C., et al. (2014). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Journal of Statistical Computation and Simulation.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Tamayo, P. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.
- GraphPad. (n.d.). Equation: Asymmetrical (five parameter). Prism 10 Curve Fitting Guide.
- On HTS. (2023). Z-factor.
- Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- RDocumentation. (n.d.). dr4pl: Fitting 4 Parameter Logistic (4PL) models to dose-response data.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Wikipedia. (2024). Z-factor.
- BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Adwoa Biotech. (2021). 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. YouTube.
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Protocol & Guidelines for the Safe Handling and Storage of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. As a substituted pyrazole amine, this compound is integral to various research and drug development pipelines. Its unique chemical structure, combining a pyrazole core with a secondary amine, necessitates specific safety and handling protocols to ensure personnel safety, maintain compound integrity, and prevent hazardous incidents. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights and detailed experimental protocols grounded in established chemical safety principles.
Compound Profile and Hazard Analysis
This compound belongs to the class of heterocyclic amines, which are common scaffolds in medicinal chemistry. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its potential hazards can be expertly inferred from its constituent functional groups: the pyrazole ring and the secondary amine.
-
Pyrazole Moiety: Pyrazole and its derivatives are generally stable but can be irritating to the skin, eyes, and respiratory system.[1][2][3]
-
Amine Functionality: The secondary amine group makes the compound basic and potentially corrosive. Amines are often hygroscopic, meaning they can absorb moisture from the air, which can affect compound stability and reactivity.[4] They can also be volatile and possess strong, unpleasant odors, necessitating handling in controlled environments.[5][6]
Physicochemical and Hazard Data Summary
The table below summarizes known and inferred properties. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and lot-specific information.
| Property | Value / Information | Rationale / Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₃N₃ | PubChem CID 15187834 (for a similar isomer)[7] |
| Molecular Weight | 139.20 g/mol | PubChem CID 15187834 (for a similar isomer)[7] |
| Appearance | (Not specified) Likely an oil or low-melting solid | Based on similar small-molecule amines. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed | Inferred from SDS of similar pyrazole amines.[2][8][9][10] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid Anhydrides | Common incompatibilities for amines and pyrazoles.[2][11][12] |
| Hygroscopicity | Assumed to be hygroscopic | A common property of amine compounds.[4][9] |
Pre-Handling Risk Assessment: A Mandatory Protocol
Before any manipulation of this compound, a thorough risk assessment is mandatory. This process is not merely a formality but a critical system for self-validation that ensures all potential hazards are identified and mitigated. The goal is to create a controlled environment where the risk of exposure or incident is minimized.
Risk Assessment Workflow
The following workflow must be documented before beginning experimental work.
Caption: Mandatory risk assessment workflow before handling.
Personal Protective Equipment (PPE) Specification
Adequate PPE is the final barrier between the researcher and the chemical. Do not compromise on quality or completeness.
-
Primary Protection (Mandatory):
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[1][3] A face shield should be added when handling larger quantities (>50 g) or if there is a significant splash risk.
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile) inspected for integrity before each use.[3][13] For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves or double-gloving. Always use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
-
Secondary Protection (As determined by risk assessment):
Standard Operating Protocol for Handling
This protocol is designed to be a self-validating system, ensuring compound integrity and user safety.
Objective: To safely weigh and prepare a solution of this compound.
Prerequisites:
-
All required PPE is available and worn correctly.
-
A designated and properly labeled waste container is present in the fume hood.
-
An emergency spill kit is accessible.
Protocol Steps:
-
Preparation: a. Place all necessary equipment (spatula, weigh boat/paper, glassware, solvent) inside the fume hood before opening the compound container. This minimizes air turbulence and potential vapor escape. b. Ensure the fume hood sash is at the lowest practical height for comfortable work.
-
Inert Atmosphere Handling (Recommended): a. As amines can be sensitive to air and moisture, it is best practice to handle them under an inert atmosphere (Nitrogen or Argon), especially for long-term storage of solutions or for sensitive reactions. b. If the compound is a solid, briefly flush the container with inert gas before sealing. If it is a liquid, use a syringe through a septum.
-
Weighing and Transfer: a. Open the container inside the fume hood. Due to the potential odor of amines, never open the container on the open bench.[5] b. Carefully weigh the desired amount of the compound. If it is a solid, avoid creating dust.[1][3] c. Add the compound directly to the reaction vessel or a flask for dissolution. d. Tightly close the main container immediately after dispensing.
-
Dissolution: a. Add the desired solvent to the flask containing the compound. b. If necessary, stir the solution using a magnetic stir bar until fully dissolved. Avoid heating unless the reaction protocol specifically requires it, and if so, use a controlled heating mantle and condenser.
-
Post-Handling Cleanup: a. Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated. b. Dispose of weigh boats, contaminated wipes, and gloves in the designated hazardous waste container. c. Wash hands thoroughly with soap and water after removing PPE.[9][13][14]
Long-Term Storage and Stability Management
Improper storage is a leading cause of reagent degradation and laboratory accidents. The key principles are segregation, environmental control, and clear labeling.
Storage Conditions and Incompatibility Table
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place.[1][9] Refrigeration (2-8 °C) or freezing (-20 °C) may be recommended by the supplier for long-term stability.[11] Generally, temperatures should be kept below 30°C.[4] | Prevents degradation and minimizes volatility.[4] |
| Atmosphere | Store in a tightly sealed container,[1][9][15] preferably under an inert atmosphere (Nitrogen/Argon). | Amines are often hygroscopic and can react with atmospheric CO₂ and O₂ over time.[4] |
| Light | Store in an opaque or amber vial to protect from light. | While not explicitly documented for this compound, many complex organic molecules are light-sensitive. |
| Location | Store in a dedicated, ventilated cabinet for amines/corrosives.[5][6] Do not store on open shelves. | Segregates from incompatible materials and contains odors.[5][16] |
| Incompatible Storage | DO NOT STORE WITH: Strong Oxidizing Agents (e.g., peroxides, nitrates), Strong Acids, Acid Chlorides.[2][12][16] | Risk of violent reaction, fire, or explosion.[5] |
Emergency Procedures: Spill and Exposure
Rapid and correct response to a spill or exposure is critical.
Spill Response Protocol
The following workflow should be followed for any accidental release.
Caption: Emergency spill response workflow.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][13]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[1][3][9] Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[9][11]
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Safe Storage of Chemicals. Department of Biology, University of York. [Link]
-
Material Safety Data Sheet. Valent. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. PubChem, National Institutes of Health. [Link]
-
Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]
-
Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]
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"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" design of cellular thermal shift assays
Application Note & Protocol: Design of Cellular Thermal Shift Assays for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Target Engagement
The foundation of rational drug discovery lies in the precise interaction between a therapeutic compound and its intended biological target. Verifying this "target engagement" within the complex milieu of a living cell is a critical step, yet it remains a significant challenge. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free biophysical method to directly measure a compound's binding to its target protein in a physiologically relevant environment.[1][2]
The core principle of CETSA is elegant in its simplicity: a protein's thermal stability is altered upon ligand binding.[1][3] When a compound like this compound binds to its target, it generally confers a stabilizing effect, making the protein more resistant to heat-induced denaturation and subsequent aggregation.[1] By subjecting cells or cell lysates to a controlled temperature gradient, we can quantify the amount of soluble target protein remaining at each temperature. A shift in the protein's melting curve in the presence of the compound provides direct evidence of target engagement.[4][5]
This application note provides a comprehensive guide to designing and implementing CETSA for this compound, a pyrazole derivative.[6] While the specific targets of this compound may vary depending on the research context, the principles and protocols outlined here are broadly applicable for validating its interaction with putative protein partners. Pyrazole-based compounds have been investigated as inhibitors for a range of protein classes, including kinases, highlighting the need for robust target validation methodologies.[7][8][9][10][11]
The CETSA Workflow: A Conceptual Overview
The CETSA methodology can be broken down into several key stages, each requiring careful consideration and optimization. The overall process aims to compare the thermal stability of a target protein in the presence and absence of the test compound.
Figure 1: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Methodological Considerations and Protocols
Part 1: Experimental Design - The Why Behind the How
Successful CETSA experiments hinge on careful planning and optimization. Key variables to consider include the cell line, compound concentration, heating time, and detection method.
-
Cell Line Selection: The chosen cell line should express the target protein at a detectable level. If the endogenous expression is low, consider using an overexpression system. However, be mindful that overexpression may introduce artifacts.[5]
-
Compound Concentration and Incubation Time: The concentration of this compound should be sufficient to achieve target saturation. A preliminary dose-response experiment is recommended. Incubation time should allow for adequate cell permeability and target binding.
-
Heating Protocol: The temperature range for the heat challenge should encompass the melting temperature (Tm) of the target protein. A typical range is 40-70°C, but this needs to be empirically determined. The duration of heating is also a critical parameter; 3-8 minutes is a common starting point.[12]
-
Detection Method: The choice of detection method depends on throughput requirements and available resources. Western blotting is a standard, low-throughput method for validating target engagement with a specific antibody.[13] For proteome-wide analysis of on- and off-target effects, mass spectrometry (MS)-based approaches, also known as Thermal Proteome Profiling (TPP), are employed.[14][15][16]
Part 2: Detailed Protocols
Protocol 1: CETSA Melt Curve Generation using Western Blot
This protocol is designed to determine the thermal melt curve of a target protein in the presence and absence of this compound.
Materials:
-
Selected cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[12]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized incubation time.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with PBS and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for the optimized heating duration (e.g., 3-8 minutes).[12]
-
Include a non-heated control (e.g., 37°C or room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, cool the samples to room temperature.
-
Add lysis buffer to each tube and incubate on ice.
-
Perform freeze-thaw cycles or use sonication to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.
-
Detect the protein bands using a chemiluminescent substrate.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
This protocol assesses target engagement at a fixed temperature across a range of compound concentrations.[17][18]
Procedure:
-
Cell Culture and Treatment:
-
Prepare multiple sets of cells.
-
Treat each set with a different concentration of this compound (e.g., serial dilutions) and a vehicle control.
-
-
Heat Challenge:
-
Harvest and aliquot the cells as described in Protocol 1.
-
Heat all samples at a single, pre-determined temperature (typically the Tagg or a temperature where a significant shift is observed) for the optimized duration.
-
-
Lysis, Separation, and Analysis:
-
Follow steps 4-6 from Protocol 1 to process the samples and quantify the amount of soluble target protein for each compound concentration.
-
Data Analysis and Interpretation
The primary output of a CETSA experiment is the quantification of the soluble target protein at different temperatures or compound concentrations.
Melt Curve Analysis
For a melt curve experiment, the band intensities from the Western blot are quantified and normalized to the non-heated control. Plotting the percentage of soluble protein against temperature generates the melt curve. A shift in the curve to higher temperatures in the presence of this compound indicates thermal stabilization and target engagement. The temperature at which 50% of the protein has aggregated (Tagg) can be calculated to quantify the thermal shift (ΔTagg).[12]
Table 1: Example Data for CETSA Melt Curve
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |
| 40 | 100 | 100 |
| 44 | 95 | 98 |
| 48 | 80 | 92 |
| 52 | 55 | 85 |
| 56 | 30 | 70 |
| 60 | 10 | 45 |
| 64 | 5 | 20 |
ITDRFCETSA Analysis
For an ITDRFCETSA experiment, the amount of soluble protein is plotted against the compound concentration. This dose-response curve can be used to determine the EC50 for target engagement, which reflects the compound concentration required to achieve 50% of the maximal thermal stabilization.
Sources
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. CETSA [cetsa.org]
- 4. annualreviews.org [annualreviews.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Navigating the Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted pyrazoles is a cornerstone of medicinal chemistry, providing scaffolds for a diverse array of therapeutic agents. The target molecule, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, presents a unique set of challenges due to the specific arrangement of its functional groups. This technical support center offers a comprehensive guide to troubleshooting common issues encountered during its synthesis, ensuring a higher success rate and yield.
I. Proposed Synthetic Pathway
A logical and efficient synthetic route is paramount. Based on established methodologies in pyrazole chemistry, a four-step sequence is proposed. This pathway allows for the controlled introduction of each substituent, minimizing the formation of regioisomers and other impurities.
Caption: Proposed synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise at each stage of the synthesis.
Step 1 & 2: Synthesis of 1-Isopropyl-4-halopyrazole
Q1: I am getting a mixture of N1 and N2-isopropyl isomers during the alkylation of my 4-halopyrazole. How can I improve the regioselectivity?
A1: This is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The similar nucleophilicity of the two ring nitrogen atoms can lead to poor regioselectivity.[1]
-
Steric Hindrance: The regioselectivity of N-alkylation is often governed by sterics. If your 4-halopyrazole has a bulky substituent at the C3 or C5 position, the incoming isopropyl group will preferentially alkylate the less sterically hindered nitrogen. If your starting material lacks such a feature, consider if a modification to introduce a temporary bulky group is feasible.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent system can significantly influence the N1/N2 ratio. For instance, using a stronger base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can favor the formation of one isomer over the other compared to weaker bases like potassium carbonate (K2CO3). It is recommended to screen a variety of conditions.
-
Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of a single isomer.
-
-
Alternative Alkylating Agents: While isopropyl halides are common, exploring alternative reagents like isopropyl triflate under carefully controlled conditions might offer different selectivity profiles.
Q2: The N-isopropylation reaction is sluggish and gives a low yield. What can I do?
A2: Low reactivity can stem from several factors.
-
Leaving Group: Ensure you are using a good leaving group on your isopropyl source. Isopropyl iodide or bromide is generally more reactive than isopropyl chloride.
-
Base Strength: The pyrazole N-H is weakly acidic. A base that is not strong enough to fully deprotonate the pyrazole will result in a low concentration of the nucleophilic pyrazolide anion, leading to a slow reaction. Consider switching from a carbonate base to a stronger base like sodium hydride.
-
Anhydrous Conditions: Moisture in the reaction can quench the pyrazolide anion and deactivate the base. Ensure all reagents and solvents are thoroughly dried.
-
Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 1-isopropyl-4-halopyrazole is not working. What are the critical parameters to check?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is a complex catalytic cycle sensitive to several variables.[2]
-
Catalyst System:
-
Palladium Precatalyst: The choice of palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and ligand is crucial. For heteroaromatic halides, specialized phosphine ligands are often required.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For pyrazole substrates, bulky electron-rich phosphine ligands such as Xantphos or DavePhos have shown success in similar systems.[3] It is highly recommended to screen a panel of ligands to find the optimal one for your specific substrate.
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base's solubility and strength can impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or DMF are typically used. The reaction is often sensitive to air and moisture, so proper inert atmosphere techniques are essential.
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
Q4: I am observing significant amounts of dehalogenation of my starting material instead of the desired amination product.
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Source of Hydride: This can arise from trace water or other protic sources in the reaction mixture. Rigorous drying of all reagents and solvents is critical.
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify one that favors the desired C-N bond formation.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Step 4: N-Methylation of 1-Isopropyl-1H-pyrazol-4-amine
Q5: I am concerned about the N-methylation step. How can I selectively methylate the exocyclic amino group without methylating the pyrazole ring nitrogens?
A5: This is a valid concern as the pyrazole ring nitrogens are also nucleophilic. Standard alkylating agents like methyl iodide are likely to give a mixture of products. Therefore, methods that favor the methylation of the less hindered and more basic exocyclic amine are necessary.
-
Reductive Amination: This is a highly effective and selective method. The reaction of the primary amine with formaldehyde generates an intermediate imine (or iminium ion), which is then reduced in situ to the N-methyl amine. The pyrazole nitrogens are generally not reactive under these conditions.
-
Reducing Agents: A variety of reducing agents can be used, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and can be used in a one-pot procedure.
-
-
Eschweiler-Clarke Reaction: This classic reaction utilizes formic acid and formaldehyde to methylate primary and secondary amines.[4][5][6] It is a robust and selective method that stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[7] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[5]
Experimental Protocol: Eschweiler-Clarke Methylation
-
To a solution of 1-isopropyl-1H-pyrazol-4-amine in formic acid, add an aqueous solution of formaldehyde.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and basify with a suitable base (e.g., NaOH solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q6: I am getting a low yield in my reductive amination/Eschweiler-Clarke reaction. What are the potential causes?
A6:
-
Imine Formation: The initial formation of the imine is crucial. For reductive amination, this step can be acid-catalyzed. In the Eschweiler-Clarke reaction, the conditions are inherently acidic.
-
Purity of Starting Material: Impurities in the 1-isopropyl-1H-pyrazol-4-amine can interfere with the reaction. Ensure the starting material is of high purity.
-
Stoichiometry of Reagents: In the Eschweiler-Clarke reaction, an excess of both formic acid and formaldehyde is typically used to drive the reaction to completion.[5] For reductive amination, the stoichiometry of the amine, formaldehyde, and reducing agent should be carefully controlled.
-
Workup Procedure: The product is a basic amine. Ensure the aqueous layer is sufficiently basified during the workup to allow for efficient extraction into the organic phase.
III. Purification and Characterization
Q7: I am having difficulty purifying the final product, this compound.
A7: The basic nature of the product can sometimes lead to issues with silica gel chromatography.
-
Column Chromatography:
-
Tailing: Basic compounds can tail on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
-
-
Acid-Base Extraction: As a basic compound, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification.[8]
Q8: What are the expected spectroscopic signatures for the final product?
-
¹H NMR:
-
A singlet for the N-methyl group.
-
A septet and a doublet for the isopropyl group.
-
Two singlets for the pyrazole ring protons.
-
A broad singlet for the N-H proton (if the secondary amine is present as an impurity).
-
-
¹³C NMR: Expect distinct signals for the N-methyl carbon, the two carbons of the isopropyl group, and the three carbons of the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.
By systematically addressing these potential issues, researchers can significantly improve the yield and purity of this compound, facilitating its use in further research and development.
IV. References
-
Kang, E., Lee, Y., & Chae, J. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5757-5771. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC.
-
Shcherbakov, A. M., & Elinson, M. N. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(23), 8234. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Ben-Mbarek, Y., & Essassi, E. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-521. [Link]
-
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Eschweiler–Clarke reaction. In Wikipedia. [Link]
-
(2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
-
Zhang, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5772. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. (2016). Chemical Communications. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
N-methylation of pyrazole. (2023, June 10). Reddit. [Link]
-
WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Reductive N-methylation of 4-nitroanisole using Pd/C-and Fe 2 O 3 /NGr@C-catalysts a. (n.d.). ResearchGate.
-
Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. (n.d.). ResearchGate.
-
Zarezin, D. P., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
Methods of synthesis and technology of drug manufacture N-aminopyrazoles (review). (n.d.). SpringerLink.
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA.
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKAT USA.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Regioselectivity in N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyrazole functionalization. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields and isomeric purity.
Introduction: The Challenge of Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-aminopyrazole derivatives, presents a significant synthetic challenge due to the presence of two reactive nitrogen atoms (N1 and N2) in the heterocyclic ring. Direct alkylation often leads to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[1] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, the nature of the alkylating agent, the base employed, and the reaction conditions.[1][2]
For the synthesis of this compound, the goal is to selectively introduce the methyl group onto the desired nitrogen atom of the 1-(propan-2-yl)-1H-pyrazol-4-amine precursor. This guide will focus on strategies to maximize the formation of the intended N-methylated product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 methylated isomers?
The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to competitive alkylation. The final ratio of N1 to N2 isomers is determined by the relative activation energies of the two competing SN2 transition states.[3] Factors that can influence this include:
-
Steric Hindrance: The substituent already on one of the nitrogen atoms (the isopropyl group in this case) will sterically hinder the approach of the alkylating agent to that nitrogen.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the electron density at each nitrogen, influencing its nucleophilicity.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[1]
Q2: How can I confirm the identity of my N1 and N2 isomers?
Unequivocal structure determination is crucial. The most common methods include:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. Protons and carbons closer to the site of substitution will exhibit different chemical shifts between the two isomers. For instance, the chemical shift of the pyrazole ring protons can be indicative of the substitution pattern.[2]
-
2D NMR Spectroscopy: Techniques like NOESY can be used to establish through-space correlations between the protons of the newly introduced N-methyl group and the protons of the N-isopropyl group. A correlation would confirm they are on the same side of the ring (an over-alkylation product) or on different nitrogens. In the case of determining N1 vs N2 alkylation of a 4-aminopyrazole, NOESY can show correlations between the N-alkyl protons and the C3-H and C5-H protons of the pyrazole ring, helping to assign the correct isomer.[4]
-
X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides definitive proof of the molecular structure.[5][6]
Q3: What is the best starting material for this synthesis?
The most logical starting material is 1-(propan-2-yl)-1H-pyrazol-4-amine. This precursor already has the isopropyl group installed, simplifying the subsequent methylation step. An alternative, though more complex, route would be to start with 4-aminopyrazole and perform a sequential N-isopropylation followed by N-methylation, with purification of the desired regioisomer at each step.
Q4: Can I use computational modeling to predict the regioselectivity?
Yes, computational analysis, often using Density Functional Theory (DFT), can be a powerful predictive tool. By calculating the activation energies for the N1 and N2 alkylation transition states, it's possible to predict the likely major regioisomer under a given set of conditions.[2][3] These calculations can model the effects of different alkylating agents and substituents, guiding your experimental design.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Significant mixture of isomers) | 1. Steric/Electronic similarity of N1 and N2: The inherent properties of the pyrazole ring lead to competitive alkylation.[1] 2. Small Alkylating Agent: A small electrophile like methyl iodide may not be sterically sensitive enough to differentiate between the two nitrogen atoms. 3. Inappropriate Base/Solvent System: The choice of base and solvent can influence the site of deprotonation and the subsequent alkylation. | 1. Modify the Alkylating Agent: While the target is N-methylation, consider using a bulkier, "masked" methylating reagent like an α-halomethylsilane, which can show significantly higher N1 selectivity. The silyl group is then removed in a subsequent step.[7][8] 2. Optimize the Base: Use a non-coordinating, sterically hindered base like 2,6-lutidine or a bulky alkali metal tert-butoxide.[2] For selective N2 alkylation, Mg-based catalysts have been shown to be effective.[9] 3. Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole formations and may influence N-alkylation.[10] |
| Low Yield of Alkylated Products | 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the pyrazole nitrogen. 2. Decomposition of Reagents: The alkylating agent or the pyrazole substrate may be unstable under the reaction conditions. 3. Over-alkylation: Formation of a quaternary pyrazolium salt. | 1. Stronger Base: Switch to a stronger base such as NaH or KHMDS. 2. Lower Reaction Temperature: Run the reaction at a lower temperature to minimize decomposition, although this may require longer reaction times. 3. Control Stoichiometry: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents) to minimize the risk of double alkylation. |
| Difficulty Separating Regioisomers | 1. Similar Polarity: The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[11] | 1. High-Performance Column Chromatography: Use a high-resolution silica gel or a different stationary phase (e.g., alumina, reversed-phase) for separation.[4] 2. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system. This can sometimes be achieved by forming a salt (e.g., hydrochloride) of the amine. 3. Derivatization: If separation of the final products is intractable, consider derivatizing the isomeric mixture (e.g., acylation of the 4-amino group) to alter the physical properties of the isomers, facilitate separation, and then remove the derivatizing group. |
| No Reaction | 1. Inactive Alkylating Agent: The electrophile is not reactive enough. 2. Insufficiently Strong Base: The pyrazole is not deprotonated. 3. Catalyst Poisoning (if applicable): Impurities in the starting materials or solvent may be deactivating the catalyst. | 1. More Reactive Electrophile: Switch from a less reactive alkylating agent (e.g., dimethyl carbonate) to a more reactive one (e.g., methyl iodide or dimethyl sulfate). 2. Stronger Base: Use a stronger base like NaH or an organolithium reagent. 3. Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation (Favoring the N1 Isomer)
This protocol is based on general principles of sterically controlled N-alkylation. Optimization of the base and solvent may be required.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq.) and anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Analysis of Regioisomeric Ratio by 1H NMR
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire a quantitative 1H NMR spectrum.
-
Analysis: Identify unique, well-resolved signals corresponding to each regioisomer. Protons on the pyrazole ring or the N-methyl group are often good reporters.
-
Integration: Integrate the area of a characteristic signal for the desired N-methyl-1-(propan-2-yl) isomer and the corresponding signal for the N-methyl-2-(propan-2-yl) isomer.
-
Calculation: The ratio of the integration values will provide the molar ratio of the two products.
Visualizing the Synthetic Challenge
Reaction Pathway and Regioisomeric Competition
The diagram below illustrates the key step in the synthesis: the deprotonation of the pyrazole followed by competitive attack of the resulting pyrazolate anion on the methylating agent.
Caption: Competing N1 vs. N2 alkylation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues encountered during the synthesis.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for the purification of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound. The basic nature of the secondary amine and the polarity of the pyrazole ring can present unique challenges.
Question 1: I'm observing significant tailing and poor separation of my compound during silica gel column chromatography. What is causing this and how can I resolve it?
Answer:
This is a classic issue when purifying basic compounds like secondary amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong interactions with the basic amine, causing tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase.[1][2]
Solutions:
-
Deactivating the Silica Gel: Before performing the chromatography, you can neutralize the acidic silanol groups. This is typically done by incorporating a small amount of a volatile base into the mobile phase. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of aqueous ammonia to your eluent system.[1][3] This "competing base" will interact with the acidic sites on the silica, minimizing their interaction with your target compound.
-
Using Amine-Functionalized Silica: For more challenging separations, consider using a commercially available amine-functionalized silica gel.[1][2] This stationary phase has amino groups covalently bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds. This often leads to sharper peaks and improved resolution.
-
Alkaline Mobile Phase Systems: For highly polar amines, a mobile phase containing a small amount of ammonium hydroxide in a mixture of dichloromethane and methanol can be effective. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane:methanol:ammonium hydroxide (e.g., 90:10:1).
Question 2: My compound appears to be co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution suggests that the impurity has a similar polarity to your target compound under the chosen chromatographic conditions. A likely culprit in the synthesis of N-substituted pyrazoles is the formation of a regioisomer.[4]
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. If you are using a hexane/ethyl acetate system, try incorporating a more polar solvent like methanol or a less polar one like dichloromethane. Small changes in the solvent composition can significantly alter the selectivity of the separation.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography can be a powerful alternative. Since this compound is a basic compound, it is best to use a mobile phase with a slightly alkaline pH (e.g., using an ammonium acetate buffer at pH 8-9).[2] This will ensure the amine is in its neutral, free-base form, leading to better retention and separation on a C18 column.
-
Salt Formation and Crystallization: If the impurity is not a regioisomer and has a different pKa, you could selectively precipitate your target compound as a salt. This is discussed in more detail in the next question.
Question 3: I am struggling to purify my compound, which is a liquid at room temperature, and chromatography is proving to be inefficient. Are there any non-chromatographic methods I can try?
Answer:
Yes, for basic compounds like this compound, forming a salt followed by crystallization can be a highly effective purification technique, even if the free base is a liquid.[5][6]
Detailed Protocol for Salt Formation and Crystallization:
-
Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent. Good starting points are isopropanol, ethanol, or ethyl acetate.[6]
-
Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol, or a solution of an organic acid like tartaric acid) to the stirred solution of your crude product. You should observe the formation of a precipitate, which is the amine salt.
-
Monitor pH: Monitor the pH of the solution to ensure you have added a slight excess of the acid.
-
Induce Crystallization: If a precipitate does not form immediately, you can try cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal if you have one.
-
Isolate the Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Liberate the Free Base: To recover your purified amine, dissolve the salt in water and basify the solution with a base like sodium hydroxide or sodium carbonate until the pH is basic. Your purified this compound will separate as an oil or solid, which can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Dry the organic extract over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain your purified product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities in pyrazole synthesis include:
-
Unreacted Starting Materials: Such as the corresponding hydrazine and diketone precursors.[7][8]
-
Regioisomers: If an unsymmetrical precursor is used, you may form a mixture of N-alkylated pyrazole isomers, which can be difficult to separate.[4]
-
Byproducts from Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to a range of impurities.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the purity. A single spot in multiple solvent systems is a good indication of high purity.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal-phase and reversed-phase methods can be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: What are the recommended storage conditions for this compound?
A3: As a secondary amine, the compound may be susceptible to oxidation over time. It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q4: My compound seems to be degrading upon heating during solvent evaporation. What should I do?
A4: While pyrazole rings are generally thermally stable, some substituted pyrazoles and amines can be sensitive to heat.[10][11]
-
Use a Rotary Evaporator with a Water Bath: Avoid using high temperatures to remove the solvent. A water bath at 30-40°C is usually sufficient for most common organic solvents.
-
High Vacuum: Using a high-vacuum pump can help remove high-boiling solvents at lower temperatures.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen and sublimed (like water or dioxane), lyophilization can remove the solvent without any heat.
Visualizing the Workflow
Decision Tree for Purification Strategy
The following diagram outlines a decision-making process for selecting the most appropriate purification strategy for this compound.
Caption: A decision tree for selecting a purification method.
Data at a Glance
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Key Advantage |
| Standard Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine | Cost-effective, good for less polar impurities. |
| Standard Silica Gel | Dichloromethane / Methanol | 0.5-1% NH4OH | Effective for more polar amines. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None | Excellent peak shape, reduced product loss.[1] |
| C18 Reversed-Phase Silica | Acetonitrile / Water | 0.1% Ammonium Acetate (pH 8-9) | Ideal for separating polar compounds and regioisomers.[2] |
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8269. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Blog post]. Available at: [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available at: [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Online discussion]. Available at: [Link]
-
Wang, Y., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(4), 643. Available at: [Link]
-
ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Available at: [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. [Online discussion]. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog post]. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available at: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Online discussion]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Shcherbakov, S. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10333–10344. Available at: [Link]
-
National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available at: [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
-
MDPI. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support guide for optimizing the solubility of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine for in vitro and other screening assays. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your compound is successfully solubilized for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?
A: this compound possesses a molecular structure with both hydrophilic and lipophilic characteristics. The pyrazole ring and the attached isopropyl and methyl groups contribute to its hydrophobicity, which can lead to poor solubility in purely aqueous solutions.[1][2][3] The key to its solubility lies in the amine functional group. In neutral or alkaline aqueous solutions (pH ≥ ~9.4), this amine group is predominantly in its neutral, uncharged "free base" form, which is less water-soluble.[4][5]
Q2: What is the very first thing I should try to get my compound into solution?
A: The most direct and often successful initial approach is to leverage the basicity of the amine group.[6][7] We recommend preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting this stock into your final aqueous assay buffer. If precipitation occurs upon dilution, the next immediate step should be to lower the pH of your final assay buffer.
Q3: You mentioned pH. How does that help and what pH should I target?
A: The secondary amine in your compound is a weak base. By lowering the pH of the solvent with a suitable acid (like HCl), you can protonate the amine group, forming a positively charged ammonium salt.[8][9] This salt form is significantly more polar and, therefore, more soluble in aqueous media.[4][5] The predicted pKa (the pH at which 50% of the amine is protonated) for a very similar compound is approximately 9.39.[10] To ensure at least 99% of your compound is in the soluble, protonated form, you should adjust the final buffer pH to be at least 2 units below the pKa.
Therefore, a target pH of ≤ 7.4 is highly recommended.
Q4: Are there other strategies beyond pH adjustment and DMSO?
A: Yes. If pH adjustment and simple co-solvents are insufficient or incompatible with your assay, several other techniques can be employed. These include:
-
Co-solvent Systems: Using higher percentages of water-miscible organic solvents can enhance solubility.[11][12][13]
-
Excipients: Specialized molecules like cyclodextrins can form inclusion complexes, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[14][15][16]
-
Surfactants: Detergents like Tween 80 or Span can form micelles that solubilize the compound.[15]
-
Pre-formed Salts: If you have access to a chemistry core, synthesizing a stable hydrochloride (HCl) or other salt of the compound can provide a solid starting material with much higher intrinsic aqueous solubility.[8][17]
Systematic Troubleshooting Workflow
For researchers facing persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from the simplest to more advanced techniques.
Caption: Systematic workflow for troubleshooting solubility issues.
Mechanism Spotlight: pH-Dependent Solubilization
The primary strategy for this compound relies on its basic amine functional group. The diagram below illustrates how lowering the pH shifts the equilibrium from the poorly soluble free base to the highly soluble protonated salt form.
Caption: Equilibrium between the free base and its soluble salt form.
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This is the standard first step for most non-polar compounds in drug discovery.
-
Weigh Compound: Accurately weigh a precise amount of this compound solid (e.g., 2.0 mg) into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for 2.0 mg of a compound with MW ~167.25 g/mol , add 119.6 µL of DMSO for a 100 mM stock).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath for 5-10 minutes to facilitate dissolution.
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Store: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot if necessary to avoid repeated freeze-thaw cycles.
Protocol 2: Systematic pH & Co-solvent Screening
This protocol helps identify the optimal buffer conditions for your final assay.
-
Prepare Buffers: Prepare a set of your primary assay buffer at different pH values (e.g., pH 8.0, 7.4, 7.0, 6.5, 6.0).
-
Set Up Screening Plate: In a 96-well clear plate, add 99 µL of each buffer condition to a series of wells.
-
Spike with Compound: Add 1 µL of your 100x DMSO stock solution to each well (this results in a 1:100 dilution and a final DMSO concentration of 1%).
-
Mix and Equilibrate: Mix the plate gently on a plate shaker for 15-30 minutes at room temperature.
-
Analyze Solubility:
-
Visual Inspection: Check each well against a black background for any signs of cloudiness or visible precipitate.
-
(Optional) Microscopy: Aspirate a small sample and examine under a microscope for micro-crystals.
-
(Quantitative) Nephelometry: Read the plate on a nephelometer or plate reader capable of measuring light scattering to quantify precipitation.
-
-
Identify Lead Conditions: The conditions (pH, co-solvent) that result in a clear, precipitate-free solution are your lead candidates for the final assay. Always verify that these conditions do not interfere with your assay's performance.
Data Summary: Common Solvents and Excipients
The table below summarizes common solvents and excipients used to enhance the solubility of challenging compounds.[11][14][15][]
| Agent Type | Example | Mechanism of Action | Typical Final Assay Conc. | Considerations |
| Co-Solvent | DMSO | Reduces solvent polarity. | 0.1 - 1% | Potential for assay interference or cytotoxicity at >1%.[] |
| Co-Solvent | Ethanol | Reduces solvent polarity. | 1 - 5% | Can precipitate proteins at high concentrations. |
| Co-Solvent | PEG 400 | Reduces solvent polarity; can form complexes. | 1 - 10% | Generally well-tolerated in many biological systems.[19] |
| pH Modifier | HCl / NaOH | Converts the compound to its more soluble salt form (acid) or less soluble free base (base). | N/A (adjusts buffer) | Must be compatible with assay components and biological system. |
| Excipient | Cyclodextrins | Forms an inclusion complex, shielding the hydrophobic drug from water.[14][16] | Varies (mg/mL) | Can sometimes extract lipids from cell membranes. |
| Surfactant | Tween 80 | Forms micelles that encapsulate the drug.[15] | 0.01 - 0.1% | Can interfere with assays involving protein-protein or protein-lipid interactions. |
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- BOC Sciences. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- Pharmaceutical Technology. (2022).
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- National Institutes of Health (NIH). (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Lumen Learning. (n.d.). Organic Chemistry II - Properties of amines.
- National Institutes of Health (NIH). (n.d.).
- University of Calgary. (n.d.). CHAPTER 21: AMINES.
- University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- Chemistry LibreTexts. (2022). Chemical Properties of Amines.
- Chemistry LibreTexts. (2020).
- National Institutes of Health (NIH). (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ChemicalBook. (n.d.). N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPAN-2-AMINE.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- MDPI. (n.d.).
- Solubility of Things. (n.d.). Pyrazole.
- Study.com. (n.d.).
Sources
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPAN-2-AMINE | 1015846-23-7 [amp.chemicalbook.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. pharmtech.com [pharmtech.com]
- 15. senpharma.vn [senpharma.vn]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Methods of solubility enhancements | PPTX [slideshare.net]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" stability issues in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Here, we address common stability issues encountered in solution, providing troubleshooting strategies and detailed protocols to ensure the integrity of your experiments. The pyrazole nucleus is a cornerstone in modern medicinal chemistry, valued for its role in numerous approved drugs.[1][2][3] While generally recognized for metabolic stability, solution-state stability can be influenced by various experimental conditions.[1] This guide provides the expertise to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound involve its susceptibility to oxidation, particularly at the 4-amino position and potentially the pyrazole ring itself, and sensitivity to pH extremes. Like many amine-containing compounds, it can also be sensitive to light (photodegradation) and elevated temperatures over extended periods.
Q2: In which solvents is this compound expected to be most stable?
A2: Aprotic organic solvents such as DMSO, DMF, and acetonitrile are generally preferred for long-term storage of stock solutions. Protic solvents, especially water and methanol, can participate in degradation reactions, particularly if the pH is not controlled. For aqueous buffers, it is crucial to determine the optimal pH range for stability, which typically is near neutral pH, though this must be experimentally verified.
Q3: How can I proactively prevent degradation of my compound during routine experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If stock solutions are used, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Degas aqueous buffers to remove dissolved oxygen, which can promote oxidation.
-
Maintain a controlled temperature and pH during your experiments.
Q4: Are there any known incompatibilities with common reagents?
A4: Avoid strong oxidizing agents, as they can directly degrade the molecule. Strong acids and bases can also lead to hydrolysis or other rearrangements. The compatibility with your specific experimental reagents should be tested on a small scale if there are any concerns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiments and provides a logical approach to troubleshooting.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected color change in solution (e.g., yellowing, browning) | Oxidation of the 4-amino group or the pyrazole ring, leading to the formation of colored degradation products. | 1. Prepare a fresh solution using degassed solvents. 2. Add an antioxidant (e.g., BHT, ascorbic acid) at a low concentration if compatible with your assay. 3. Analyze the solution by HPLC-UV/Vis to check for new peaks in the visible range. |
| Loss of biological activity or inconsistent assay results | Degradation of the parent compound, leading to a lower effective concentration. | 1. Confirm the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC). 2. Perform a time-course experiment in your assay buffer to assess short-term stability under experimental conditions. |
| Appearance of new peaks or changes in peak shape in HPLC analysis | Chemical degradation of the compound. | 1. Conduct a forced degradation study (see protocol below) to identify potential degradation products. 2. Co-inject a fresh, high-purity standard with your sample to confirm the identity of the main peak. 3. Ensure your HPLC method is stability-indicating (i.e., separates the parent compound from its degradants). |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent system or a change in pH leading to the formation of a less soluble salt or free base. | 1. Verify the solubility of the compound in your chosen solvent. 2. Ensure the pH of your buffered solution is within a range where the compound is soluble. 3. Consider using a co-solvent if solubility is a persistent issue. |
Troubleshooting Workflow for Purity Analysis
Caption: A decision tree for troubleshooting inconsistent experimental results.
Protocols for Stability Assessment
A crucial aspect of working with any new chemical entity is to understand its stability profile. Forced degradation studies are an essential tool for this, providing insights into potential degradation pathways and products.[4][5][6] These studies are typically performed during method development to ensure the analytical method is "stability-indicating."[6]
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to understand its liabilities. The goal is to achieve 5-20% degradation of the parent compound.[6]
Materials:
-
This compound
-
Acetonitrile (ACN) or DMSO (for stock solution)
-
0.1 M HCl (Hydrochloric acid)
-
0.1 M NaOH (Sodium hydroxide)
-
3% H₂O₂ (Hydrogen peroxide)
-
HPLC-grade water
-
pH meter
-
Heating block or water bath
-
Photostability chamber (ICH Option 1)
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with a 50:50 ACN:water mixture. Incubate at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (in 50:50 ACN:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Point Sampling: At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralization (for acid and base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Control Sample: A control sample, diluted in the same way but stored at 4°C and protected from light, should be analyzed concurrently.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for separating the parent compound from any degradation products.[7][8]
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]
Suggested HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) | To ensure separation of potentially more polar or non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm or the λmax of the compound | Monitor at a wavelength where the parent compound and potential degradants absorb. |
| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |
Method Validation: Once developed, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7] The forced degradation samples are used to prove specificity by demonstrating that the parent peak is resolved from all degradation product peaks.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. This diagram illustrates plausible transformations under oxidative and hydrolytic stress conditions.
Caption: Hypothesized degradation pathways for the target compound.
By understanding these potential stability issues and employing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data when working with this compound.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]
-
Gunda, G. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Khan, S. et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Asha, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Kapri, A. et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
PubChem. 1-methyl-1H-pyrazol-4-amine. [Link]
-
PubChem. 1H-pyrazol-4-amine. [Link]
-
PubChem. 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. [Link]
-
Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate. [Link]
-
Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. IJNRD. [Link]
-
Singh, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. [Link]
-
PubChem. N-Methyl-N-(propan-2-yl)propan-1-amine. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Unexpected NMR Spectral Peaks for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed to be a practical resource for troubleshooting unexpected peaks in your ¹H NMR spectra. As a Senior Application Scientist, I've seen how even minor deviations in a spectrum can signal underlying issues with a reaction or sample. This guide moves beyond simple peak assignment to explore the causality behind spectral anomalies, empowering you to diagnose and resolve common experimental challenges.
Understanding the Expected ¹H NMR Spectrum
Before troubleshooting the unexpected, we must first establish a baseline for what is expected. The structure of this compound contains several distinct proton environments. Based on established chemical shift principles and data from analogous structures, we can predict the approximate chemical shifts and multiplicities for each proton in a standard deuterated solvent like CDCl₃.[1][2]
Structure:
Caption: Chemical structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-5 (Pyrazole Ring) | ~7.4 - 7.6 | Singlet (s) | 1H | - | Deshielded proton on the pyrazole ring. |
| H-3 (Pyrazole Ring) | ~7.2 - 7.4 | Singlet (s) | 1H | - | Slightly more shielded than H-5. |
| CH (Isopropyl) | ~4.2 - 4.5 | Septet (sept) | 1H | ~7.0 | Attached to the electronegative nitrogen of the pyrazole ring. |
| N-CH₃ (Methylamino) | ~2.8 - 3.0 | Singlet (s) | 3H | - | Typical range for an N-methyl group. |
| NH (Amine) | ~2.5 - 4.0 | Broad Singlet (br s) | 1H | - | Chemical shift and peak shape are highly dependent on concentration and solvent.[3] |
| CH₃ (Isopropyl) | ~1.4 - 1.6 | Doublet (d) | 6H | ~7.0 | Coupled to the isopropyl CH proton. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I see an extra set of peaks that look like another pyrazole species. What could this be?
A1: The most probable cause is the presence of the N-2 alkylated regioisomer.
-
Causality: The N-alkylation of unsymmetrical pyrazoles is notoriously challenging in terms of regioselectivity.[4][5] The two nitrogen atoms in the pyrazole ring have similar electronic properties, making them both susceptible to alkylation.[4] Unless the reaction conditions are highly optimized, a mixture of N-1 and N-2 isomers is often formed.
-
Troubleshooting Protocol:
-
Re-examine Reaction Conditions: The choice of base and solvent system is critical for controlling regioselectivity. For instance, sterically hindered bases may favor alkylation at the less hindered nitrogen.[6]
-
Chromatographic Separation: Carefully re-purify your product using column chromatography with a shallow gradient. The two isomers often have slightly different polarities and may be separable.
-
2D NMR Spectroscopy: If separation is difficult, advanced NMR techniques like HSQC and HMBC can help to definitively assign the structures of both isomers in the mixture.
-
Caption: Logical workflow of regioisomer formation during N-alkylation of a pyrazole.
Q2: My amine (NH) proton peak is very broad, or I can't see it at all. Is this a problem?
A2: This is a common phenomenon for amine protons and is not necessarily indicative of a problem with your compound.
-
Causality: Amine protons are acidic and can undergo chemical exchange with trace amounts of water or other acidic protons in the sample.[7] This exchange process occurs on the NMR timescale and leads to significant peak broadening. In some cases, the peak can be broadened to the point where it is indistinguishable from the baseline. The rate of exchange is highly sensitive to solvent, temperature, and concentration.[8]
-
Troubleshooting Protocol:
-
D₂O Shake: To confirm the identity of an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The NH proton will exchange with deuterium, and its peak should disappear or significantly decrease in intensity.
-
Use a Different Solvent: Running the spectrum in a solvent like DMSO-d₆ can slow down the proton exchange rate, often resulting in a sharper NH peak.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can also slow the exchange rate, leading to a sharper signal.
-
Q3: The multiplicity of my isopropyl group is not a clean septet and doublet. Why is that?
A3: This can be due to second-order effects or the presence of rotamers.
-
Causality:
-
Second-Order Effects: The simple n+1 rule for splitting only applies when the chemical shift difference (in Hz) between the coupled protons is much larger than the coupling constant (J). If the chemical shifts of the isopropyl CH and CH₃ protons are close, complex, non-first-order splitting patterns can emerge.[9]
-
Rotamers: If there is restricted rotation around the N-C(isopropyl) bond, you may be observing multiple rotational isomers (rotamers) that are in slow exchange on the NMR timescale. Each rotamer would have a slightly different chemical environment, leading to a more complex spectrum.
-
-
Troubleshooting Protocol:
-
Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion (in Hz), which can often simplify second-order patterns back to first-order.
-
Variable Temperature (VT) NMR: Run the NMR at a higher temperature. If rotamers are present, the increased temperature may be sufficient to cause rapid rotation, coalescing the multiple signals into a single, averaged set of peaks.
-
Q4: I have a number of small, unidentifiable peaks in my spectrum. What are the likely sources?
A4: These are likely due to impurities from the synthesis or sample handling.
-
Causality:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-amino-N-methylpyrazole or the alkylating agent (e.g., 2-iodopropane).
-
Side Products: Besides regioisomers, other side reactions can occur. For example, over-alkylation could lead to the formation of a quaternary pyrazolium salt.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[10]
-
Residual Catalyst: If a catalyst was used in the synthesis, it or its byproducts might be present.[11][12]
-
-
Troubleshooting Protocol:
-
Compare with Starting Material Spectra: Run NMR spectra of your starting materials to see if any of the unexpected peaks match.
-
Consult Solvent Impurity Tables: There are well-established tables of chemical shifts for common laboratory solvents in various NMR solvents.[10]
-
Re-purification: If impurities are suspected, re-purifying the sample by column chromatography, recrystallization, or distillation is recommended.
-
D₂O Shake: As mentioned before, this can help identify exchangeable protons from acidic or basic impurities.
-
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
References
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
- Thieme. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873-876.
-
ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]
-
MDPI. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
- Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazolyl Methylene Bisindoles by using Recyclable Nano Copper Ferrite Catalyst and their Anti Bacterial Studies. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
NIH. (n.d.). Novel, nanomagnetic and recoverable copper(0)-catalyst in one-pot access to 1,4-disubstituted 1,2,3-triazoles and 5-substituted 1H-tetrazoles in water. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
NIH. (n.d.). 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Scirp.org. (n.d.). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Sami Publishing Company. (n.d.). Synthesis, Characterization, and Application of CoFe2O4@SiO2@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). CARBAZOLE DEGRADATION PATHWAYS. Retrieved from [Link]
-
NIH. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" mass spec ionization problems
Welcome to the technical support guide for the mass spectrometric analysis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you overcome common ionization challenges with this compound.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
-
Key Structural Features: A pyrazole ring, a secondary amine (basic site), and an N-isopropyl group.
-
Expected Ionization: Due to the basic amine group, this compound is expected to ionize well in positive ion mode, primarily forming a protonated molecule, [M+H]⁺, at an m/z of approximately 140.12.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any signal for my compound. What are the most common reasons?
A1: A complete lack of signal is typically traced back to one of three areas:
-
Incorrect Mobile Phase pH: The secondary amine on your molecule requires an acidic environment to be efficiently protonated. If your mobile phase is neutral or basic, the analyte will remain in its neutral form and will not respond well to Electrospray Ionization (ESI).[1][2][3]
-
Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, drastically reducing its signal.[4][5][6][7] This is a very common issue in complex matrices like plasma or tissue extracts.
-
Inappropriate Ionization Source: While ESI is the logical starting point, it may not be optimal. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a better choice for certain molecules if ESI performance is poor.[8][9]
Q2: My primary ion is not the expected [M+H]⁺. Instead, I see other major peaks. What are they?
A2: You are likely observing either in-source fragmentation or adduct formation.
-
In-Source Fragmentation: Applying excessive energy in the ion source (e.g., a high cone or fragmentor voltage) can cause the molecule to break apart before detection.[9][10] For this molecule, a common fragmentation would be the loss of the isopropyl group (a loss of 43 Da).
-
Adduct Formation: The presence of salts (e.g., sodium or potassium) in your mobile phase, vials, or sample can lead to the formation of [M+Na]⁺ (approx. m/z 162.10) or [M+K]⁺ (approx. m/z 178.08) ions.[11] These adducts can sometimes be more stable and prominent than the [M+H]⁺ ion.
Q3: My signal is unstable and reproducibility is poor. What should I check first?
A3: Signal instability often points to issues with the electrospray process itself.
-
Check for Corona Discharge: Unstable spray can be caused by an excessively high sprayer voltage, leading to an electrical discharge.[12][13] This can be observed as a noisy, erratic signal.
-
Optimize Gas Flows and Temperatures: Incorrect nebulizing gas flow or source temperature can lead to inefficient droplet formation and desolvation, causing signal fluctuation.
-
Ensure Proper Mobile Phase Composition: Solvents with low surface tension, like methanol or acetonitrile, promote a more stable spray.[11] Highly aqueous mobile phases can sometimes lead to instability.[13]
Troubleshooting Guide: Electrospray Ionization (ESI)
ESI is the most common starting point for this analyte due to the presence of the basic amine. The primary goal is to facilitate the formation of the [M+H]⁺ ion in the solution phase.
Problem 1: Low or No Signal Intensity
Causality: For ESI to work on a basic compound, the analyte must be protonated in solution before it even enters the mass spectrometer. If the analyte is neutral, its ionization efficiency will be extremely low.
Solutions:
-
Mobile Phase Acidification: This is the most critical parameter.
-
Action: Add a volatile acid to both your aqueous (A) and organic (B) mobile phases.
-
Why: Adding an acid like formic acid lowers the pH, ensuring the secondary amine is protonated (R₂NH + H⁺ → R₂NH₂⁺).[2][3] This pre-formed ion is then readily desolvated and detected by the mass spectrometer.
-
Recommended Additives:
-
0.1% Formic Acid: The standard choice for promoting protonation in positive mode ESI. It provides protons and generally gives good peak shape and sensitivity.[14]
-
0.1% Acetic Acid: A milder acid, useful if your compound is sensitive to lower pH.[14]
-
Avoid TFA: Trifluoroacetic acid, while excellent for chromatography, is a known ion suppressor in ESI and should be avoided unless absolutely necessary.[9]
-
-
-
Investigate Ion Suppression:
-
Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte while injecting a blank matrix sample. A dip in the analyte's signal at the retention time of interest confirms suppression.
-
Why: Components in your sample matrix (salts, lipids, other metabolites) can co-elute with your analyte and compete for the available charge in the ESI droplet, reducing your analyte's ability to form gas-phase ions.[4][5][7]
-
Mitigation: Improve chromatographic separation to move the analyte away from the interfering region or implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).[2]
-
Problem 2: Excessive In-Source Fragmentation
Causality: The region between the atmospheric pressure source and the vacuum of the mass analyzer contains an electric potential gradient (controlled by the cone or orifice voltage). If this voltage is too high, it accelerates the ions, causing them to collide with residual gas molecules and fragment. This is known as "in-source" collision-induced dissociation.[9][10]
Solutions:
-
Optimize Cone/Fragmentor Voltage:
-
Action: Perform a flow-injection analysis or manual tune, infusing the analyte while ramping the cone voltage (e.g., from 10 V to 80 V). Monitor the intensity of the [M+H]⁺ ion and any potential fragment ions.
-
Why: This allows you to find the "sweet spot" where the [M+H]⁺ signal is maximized without inducing significant fragmentation.[10][12] Every molecule has a different stability, so this parameter must be empirically optimized.
-
See the protocol below for a detailed workflow.
-
-
Check Source Temperatures:
-
Action: Ensure the desolvation temperature is not excessively high.
-
Why: While not the primary cause of fragmentation for this type of molecule, very high temperatures can contribute to the thermal degradation of more labile compounds.
-
Visualizing the Troubleshooting Workflow
Caption: ESI troubleshooting workflow for this compound.
Troubleshooting Guide: Atmospheric Pressure Chemical Ionization (APCI)
APCI is a gas-phase ionization technique and can be an excellent alternative if ESI fails, particularly if the compound has moderate polarity and good thermal stability.[15][16]
Problem 1: Switching from ESI to APCI
Causality: Unlike ESI, APCI ionizes the analyte after it has been fully vaporized into the gas phase. A high-voltage corona discharge needle ionizes the mobile phase solvent vapor, which then transfers a proton to the analyte molecule in a gas-phase chemical reaction.[15][17]
When to Consider APCI:
-
When ESI provides a weak or no signal despite optimization.
-
If you are using a less polar mobile phase (e.g., normal phase chromatography), where ESI is unsuitable.[13]
-
If ion suppression in ESI is intractable. APCI is generally less susceptible to ion suppression from non-volatile matrix components.[8]
Key Parameter Differences:
-
Vaporizer Temperature: This is the most critical APCI parameter. It must be high enough to completely vaporize the sample and mobile phase (typically 350-500 °C) but not so high that it causes thermal degradation.[15]
-
Corona Current: This controls the discharge that ionizes the solvent vapor. A typical starting point is 2-5 µA.[15]
Problem 2: Thermal Degradation
Causality: The high temperatures used in the APCI source can cause thermally labile molecules to break down before they can be ionized.
Solutions:
-
Optimize Vaporizer Temperature:
-
Action: Infuse the analyte and perform a temperature ramp, starting from a lower temperature (e.g., 300 °C) and increasing in steps. Monitor for the appearance of the [M+H]⁺ ion and any potential thermal degradants.
-
Why: The goal is to find the minimum temperature required for efficient vaporization and ionization without causing degradation.
-
-
Mobile Phase Composition:
Data & Protocols
Table 1: Recommended Starting MS Parameters
| Parameter | ESI Setting | APCI Setting | Rationale |
| Polarity | Positive | Positive | The secondary amine is a basic site, readily accepting a proton. |
| Capillary/Sprayer (V) | 2500 - 3500 V | N/A | Creates the charged Taylor cone for the electrospray process.[1] |
| Corona Current (µA) | N/A | 3 - 5 µA | Generates the primary reactant ions from the solvent vapor.[15] |
| Cone/Fragmentor (V) | 15 - 30 V | 15 - 30 V | Low initial voltage to minimize in-source fragmentation. Must be optimized.[9][10] |
| Source Temp (°C) | 120 - 150 °C | N/A | Aids in the initial desolvation of droplets. |
| Desolvation Temp (°C) | 350 - 450 °C | 400 - 500 °C | Crucial for removing solvent from droplets (ESI) or vaporizing the sample (APCI).[15] |
| Nebulizing Gas Flow | Instrument Dependent | Instrument Dependent | Assists in droplet formation. |
| Desolvation Gas Flow | Instrument Dependent | Instrument Dependent | Aids in solvent evaporation. |
Experimental Protocol: Cone Voltage Optimization
This protocol is designed to find the optimal cone voltage to maximize the signal of the precursor ion ([M+H]⁺) while minimizing unwanted fragmentation.
-
Prepare the Analyte Solution:
-
Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
System Setup:
-
Divert the LC flow to waste and introduce the analyte solution directly into the MS source via a syringe pump at a typical flow rate for your system (e.g., 10-20 µL/min for direct infusion or 0.3-0.5 mL/min via a T-junction post-column).
-
Set all other source parameters (temperatures, gas flows, capillary voltage) to their recommended starting values as per Table 1.
-
-
Acquisition Method:
-
Create a full-scan MS method monitoring a mass range that includes the precursor and expected fragments (e.g., m/z 50-200).
-
Set up a series of experiments or a single experiment with programmed ramps where the cone voltage is stepped from a low value to a high value. For example, acquire data for 1 minute at each voltage: 10V, 20V, 30V, 40V, 50V, 60V, 70V, 80V.
-
-
Data Analysis:
-
For each voltage step, extract the ion chromatogram (XIC) for the [M+H]⁺ ion (m/z 140.12) and any major fragment ions observed (e.g., loss of isopropyl group, [M-C₃H₇]⁺ at m/z 97.08).
-
Plot the signal intensity of each ion as a function of the cone voltage.
-
The optimal cone voltage is typically the one that gives the highest intensity for the [M+H]⁺ ion before its signal begins to drop off and the fragment ion signals begin to rise significantly.
-
Visualizing the Cone Voltage Optimization Process
Caption: Workflow for optimizing cone voltage to maximize precursor ion signal.
References
-
Ion suppression (mass spectrometry) . (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Stahnke, H., & Kuhlmann, J. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. Retrieved January 11, 2026, from [Link]
-
AMS Biotechnology (Europe) Ltd. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis . AMSbio. Retrieved January 11, 2026, from [Link]
-
Providion Group. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Providion Group. Retrieved January 11, 2026, from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? . Providion Group. Retrieved January 11, 2026, from [Link]
-
PureSynth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition . PureSynth. Retrieved January 11, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS . Shimadzu. Retrieved January 11, 2026, from [Link]
-
Sparkman, O. D. (n.d.). Adjusting electrospray voltage for optimum results . Separation Science. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? . ResearchGate. Retrieved January 11, 2026, from [Link]
-
Taylor, T. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS . LCGC. Retrieved January 11, 2026, from [Link]
-
Atmospheric-pressure chemical ionization . (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Kitova, E. N., et al. (2020). Strategies for avoiding saturation effects in ESI-MS . Methods. Retrieved January 11, 2026, from [Link]
-
Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . LCGC. Retrieved January 11, 2026, from [Link]
-
Cai, S. S., Hanold, K. A., & Syage, J. A. (2007). Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals . ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale . ACS Publications. Retrieved January 11, 2026, from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives . UCL. Retrieved January 11, 2026, from [Link]
-
National High Magnetic Field Laboratory. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI) . National MagLab. Retrieved January 11, 2026, from [Link]
-
Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics . PMC - NIH. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS? . ResearchGate. Retrieved January 11, 2026, from [Link]
-
Metware Biotechnology. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications . MetwareBio. Retrieved January 11, 2026, from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS . Element Lab Solutions. Retrieved January 11, 2026, from [Link]
-
Taylor, T. (2021, January 1). 10 Great Tips for Electrospray Ionization LC–MS . LCGC International. Retrieved January 11, 2026, from [Link]
Sources
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Technical Support Center: Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important pyrazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you minimize impurities and maximize yield.
Introduction: The Synthetic Challenge
The synthesis of this compound presents two primary challenges: regioselective N-alkylation and the clean introduction of the C4-amino functionality. The unsymmetrical nature of the pyrazole ring means that alkylation can occur at either the N1 or N2 position, leading to isomeric impurities that can be difficult to separate. Furthermore, the subsequent amination step must be efficient and selective to avoid the formation of byproducts. This guide will address these core issues directly, providing both theoretical understanding and practical solutions.
Proposed Synthetic Pathway and Key Impurities
A common and logical synthetic route to this compound involves a two-step sequence starting from 4-bromopyrazole. This pathway is illustrated below, highlighting the formation of the principle regioisomeric impurity.
Caption: Proposed synthetic pathway and major impurity formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Regioselectivity in N-Isopropylation (Significant N2-isomer formation) | 1. Steric Factors: The isopropyl group is bulky, which generally favors N1 alkylation, but suboptimal reaction conditions can reduce this selectivity.[1] 2. Base and Solvent Effects: The choice of base and solvent significantly influences the site of alkylation.[2] | 1. Optimize Base and Solvent System: Employ a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO or DMF. This combination has been shown to enhance N1 selectivity for 3-substituted pyrazoles.[1] 2. Temperature Control: Conduct the reaction at a moderate temperature (e.g., 60-80 °C) to favor the thermodynamically more stable N1 isomer. |
| Incomplete N-Isopropylation | 1. Insufficient Base: Incomplete deprotonation of the pyrazole NH. 2. Low Reactivity of Alkylating Agent: While isopropyl bromide is standard, its reactivity might be insufficient under certain conditions. 3. Moisture: Presence of water can quench the base and hydrolyze the alkylating agent. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. 2. Increase Equivalents of Base: Use a slight excess of base (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation. 3. Consider a More Reactive Alkylating Agent: If bromide fails, isopropyl iodide or isopropyl tosylate can be used, though this may also increase the rate of side reactions. |
| Low Yield in Buchwald-Hartwig Amination | 1. Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. 2. Suboptimal Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.[3] 3. β-Hydride Elimination: This is a known side reaction with some alkylamines, though less common with methylamine.[4] | 1. Use a Pre-catalyst: Employ a stable palladium pre-catalyst to ensure consistent activity. 2. Ligand Screening: For pyrazole substrates, bulky biarylphosphine ligands such as tBuDavePhos have shown good performance in C-N coupling reactions.[4][5] 3. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Formation of Dehalogenated Impurity (1-Isopropylpyrazole) | Hydrodehalogenation: A common side reaction in palladium-catalyzed cross-coupling reactions, often promoted by moisture or other protic sources in the reaction mixture. | 1. Strict Anhydrous Conditions: Use rigorously dried solvents, reagents, and glassware. 2. Optimize Base: A non-nucleophilic base like sodium tert-butoxide is often preferred in Buchwald-Hartwig reactions.[3] |
| Difficulty in Purifying the Final Product | 1. Co-elution of Regioisomers: The N1 and N2-isopropyl isomers can have very similar polarities, making chromatographic separation challenging. 2. Amine Basicity: The basicity of the final product can cause tailing on silica gel chromatography. | 1. Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent. 2. Salt Crystallization: Form a salt of the final product (e.g., hydrochloride or tartrate) and purify by recrystallization.[6] This is often a highly effective method for removing closely related impurities. 3. Chromatography on Deactivated Silica: If chromatography is necessary, use silica gel that has been treated with a small amount of triethylamine in the eluent to prevent tailing.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is N1-isopropylation favored over N2-isopropylation from a mechanistic standpoint?
A1: The regioselectivity of pyrazole N-alkylation is primarily governed by a combination of steric and electronic factors. The pyrazole anion, formed upon deprotonation, is a resonance-stabilized system. While both nitrogens are nucleophilic, the N1 position is generally less sterically hindered than the N2 position, especially when there is a substituent at the C5 position. With a bulky electrophile like an isopropyl group, the attack at the less hindered N1 nitrogen is kinetically favored.
Q2: I am considering a different synthetic route starting with 4-aminopyrazole followed by N-isopropylation and then N-methylation. What are the potential pitfalls of this approach?
A2: While seemingly viable, this route introduces significant selectivity challenges.
-
N-Isopropylation of 4-aminopyrazole: You would likely get a mixture of N1 and N2-isopropyl isomers. The amino group at C4 could also be alkylated, leading to di- and tri-isopropyl byproducts.
-
N-Methylation: The subsequent methylation of the C4-amino group would compete with methylation of the remaining pyrazole NH (if not already alkylated) and potentially the other ring nitrogen, leading to a complex mixture of products. The proposed route of introducing the N1-isopropyl group first on a 4-bromo- or 4-nitropyrazole, followed by functionalizing the C4 position, offers better control over the introduction of each substituent.
Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?
A3:
-
Thin Layer Chromatography (TLC): Excellent for monitoring the consumption of starting materials and the formation of the product in real-time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this synthesis. It allows you to separate the components of your reaction mixture and get the mass of each, which is invaluable for identifying your product and key impurities like the N2-regioisomer (which will have the same mass as the product) and dehalogenated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and intermediates. The chemical shifts of the pyrazole ring protons and the isopropyl group will be distinct for the N1 and N2 isomers, allowing for quantification of the isomeric ratio in the crude product.
Q4: Can I use a copper catalyst instead of palladium for the amination step?
A4: Copper-catalyzed C-N coupling reactions (Ullmann condensation) are an alternative to palladium-catalyzed reactions. For the amination of 4-halopyrazoles, copper catalysis has been shown to be effective, particularly for alkylamines that possess a β-hydrogen.[4] However, these reactions often require higher temperatures than their palladium-catalyzed counterparts. For a simple amine like methylamine, a well-chosen palladium catalyst system is generally more reliable and proceeds under milder conditions.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous transformations.[1][4][5] Researchers should perform their own optimization.
Step 1: Synthesis of 1-Isopropyl-4-bromo-1H-pyrazole
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF (5-10 volumes), add anhydrous potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Step 2: Synthesis of this compound
-
To an oven-dried reaction vessel, add 1-isopropyl-4-bromo-1H-pyrazole (1.0 eq), a palladium pre-catalyst (e.g., tBuDavePhos Pd G3, 0.02 eq), and the ligand (e.g., tBuDavePhos, 0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene (10 volumes) followed by a solution of methylamine (2.0 M in THF, 1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product using the acid-base extraction method described in the troubleshooting table, followed by column chromatography if necessary.
References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
- BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Krasavin, M. (2021). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- Syngenta Participations AG. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem.
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). PubMed Central. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
- BenchChem. (2025).
- BASF SE. (2011). Method for purifying pyrazoles.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2021). Organic & Biomolecular Chemistry.
- Literatures preparation of 4-aminopyrazole derivatives. (n.d.).
- Fichez, J., Busca, P., & Prestat, G. (2018).
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). PubMed Central. [Link]
- Elmaati, T. A. (2007). Recent developments in aminopyrazole chemistry.
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). PubMed Central. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Introduction
Welcome to the technical support center for the synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis and scale-up of this important pyrazole derivative. As a key intermediate in the development of various pharmaceuticals, a robust and scalable synthetic route is crucial.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and scale-up considerations. Our goal is to equip you with the practical knowledge to overcome common challenges and successfully synthesize this target molecule with high purity and yield.
The synthetic approach detailed here follows a reliable three-step sequence:
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Nitration: Formation of 4-nitro-1-(propan-2-yl)-1H-pyrazole.
-
Reduction: Conversion of the nitro group to a primary amine, yielding 1-(propan-2-yl)-1H-pyrazol-4-amine.
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N-Methylation: Selective methylation of the primary amine to obtain the final product.
This guide is structured to address issues at each of these critical stages.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
A1: The most established route involves a three-step sequence starting from 1-isopropyl-1H-pyrazole. First, electrophilic nitration at the C4 position of the pyrazole ring is performed, typically using a mixture of nitric and sulfuric acid.[1] The resulting 4-nitro-1-(propan-2-yl)-1H-pyrazole is then reduced to the corresponding 4-amino-pyrazole.[2] Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems like iron in ammonium chloride.[3][4] Finally, the primary amine is selectively methylated using a method like the Eschweiler-Clarke reaction (formaldehyde and formic acid) to yield the desired N-methylated product.
Q2: Why is the C4 position of the pyrazole ring preferentially nitrated?
A2: In the electrophilic substitution of pyrazoles, the C4 position is the most electron-rich and sterically accessible site.[1] The two nitrogen atoms in the ring are electron-withdrawing by induction but electron-donating by resonance. Their combined effect deactivates the C3 and C5 positions relative to the C4 position, making C4 the primary target for electrophiles like the nitronium ion (NO₂⁺).
Q3: Are there alternative methods for the N-methylation step?
A3: Yes, besides the Eschweiler-Clarke reaction, other methods can be employed. Using methylating agents like methyl iodide or dimethyl sulfate is possible, but these reagents are highly toxic and can lead to over-methylation (formation of a quaternary ammonium salt).[1] Greener alternatives include using dimethyl carbonate in the presence of a suitable catalyst.[5] For industrial-scale production, catalytic reductive amination with formaldehyde and hydrogen gas is also a viable, high-efficiency option.[6] However, for lab-scale synthesis, the Eschweiler-Clarke reaction is often preferred due to its simplicity, high yield, and minimal over-methylation.
Q4: How can I effectively monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.
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Nitration: Use a non-polar eluent system (e.g., 20-30% Ethyl Acetate in Hexane). The product, 4-nitro-1-(propan-2-yl)-1H-pyrazole, will be more polar (lower Rf) than the starting material.
-
Reduction: Use a more polar eluent system (e.g., 50-70% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane). The product, 1-(propan-2-yl)-1H-pyrazol-4-amine, is significantly more polar (lower Rf) than the nitro-intermediate. Staining with ninhydrin can help visualize the amine product.
-
N-Methylation: Use a similar polar system as the reduction step. The N-methylated product will be slightly less polar (higher Rf) than the primary amine starting material.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Step 1: Nitration of 1-(propan-2-yl)-1H-pyrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong nitrating conditions: The nitronium ion (NO₂⁺) concentration is too low. 2. Reaction temperature too low: The activation energy for the reaction is not being met. | 1. Increase Acidity: Ensure you are using concentrated (98%) sulfuric acid and fuming (≥70%) nitric acid. The sulfuric acid acts as a catalyst to generate the NO₂⁺ ion. 2. Control Temperature Carefully: Maintain the reaction temperature between 0-10 °C during the addition of the pyrazole. After addition, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Formation of Multiple Products (Isomers) | Reaction temperature too high: High temperatures can lead to decreased regioselectivity and the formation of dinitro- or other isomeric byproducts. | Strict Temperature Control: Perform the addition of the starting material slowly at 0 °C using an ice bath. Do not let the internal temperature exceed 10 °C. |
| Difficult Work-up / Product Isolation | Product is soluble in the acidic aqueous layer. | Careful Neutralization: After the reaction is complete, pour the acidic mixture slowly onto a large amount of crushed ice. Then, neutralize carefully with a base (e.g., solid NaOH or concentrated NH₄OH) while keeping the mixture cool in an ice bath. The product should precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane. |
Step 2: Reduction of 4-nitro-1-(propan-2-yl)-1H-pyrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Catalyst poisoning (for Pd/C): Sulfur-containing impurities or other functional groups can poison the palladium catalyst. 2. Insufficient reducing agent (for Fe/NH₄Cl): Not enough iron powder was used to complete the reduction. 3. Poor mixing/mass transfer: The solid reducing agent is not making effective contact with the substrate. | 1. Catalyst Quality: Ensure high-quality, fresh Pd/C is used. If catalyst poisoning is suspected, consider an alternative method like Fe/NH₄Cl or SnCl₂/HCl.[3] 2. Stoichiometry: Use a sufficient excess of the reducing metal (typically 3-5 equivalents of iron powder). 3. Vigorous Stirring: Ensure efficient mechanical stirring to keep the solid suspended and facilitate the reaction. Using a co-solvent like ethanol or methanol with water can improve solubility and reaction rates. |
| Product Degradation | The resulting amine is sensitive to air oxidation, especially at elevated temperatures or during a lengthy work-up. | Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) if possible. Prompt Work-up: Once the reaction is complete (as monitored by TLC), proceed with the work-up immediately. After extraction, dry the organic layer and evaporate the solvent under reduced pressure at a low temperature. |
| Work-up Issues (Emulsions, Filtration) | Fine iron oxide sludge (for Fe reduction) is difficult to filter. | Use Celite: Filter the reaction mixture through a pad of Celite® to help remove the fine solid particles. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol or ethyl acetate) to recover all the product. |
Step 3: N-Methylation of 1-(propan-2-yl)-1H-pyrazol-4-amine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Dimethylated Byproduct | Excessive formaldehyde or harsh reaction conditions. The Eschweiler-Clarke reaction is generally selective for mono-methylation, but over-methylation can occur. | Control Stoichiometry: Use a slight excess of formaldehyde (around 1.2-1.5 equivalents) and formic acid (around 2-3 equivalents). Temperature Control: Maintain the reaction temperature around 80-100 °C. Avoid excessively high temperatures or prolonged reaction times. |
| Reaction Stalls / Incomplete Conversion | Loss of formic acid: Formic acid can decompose or evaporate over long reaction times at high temperatures. | Reflux Condenser: Ensure a reflux condenser is used to prevent the loss of volatile reagents. If the reaction stalls, a small additional charge of formic acid may be required. |
| Product is Difficult to Purify | Residual formic acid or salts. | Basic Work-up: After cooling, carefully basify the reaction mixture with an aqueous solution of NaOH or Na₂CO₃ to pH > 10. This will neutralize the formic acid and any ammonium salts formed. Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine to remove residual water and salts before drying and concentrating. Column chromatography may be necessary for very high purity. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1-(propan-2-yl)-1H-pyrazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 10 mL of fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: To this cold nitrating mixture, add 10 g of 1-(propan-2-yl)-1H-pyrazole dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (25% EtOAc/Hexane).
-
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the cold solution by the slow addition of concentrated ammonium hydroxide (NH₄OH) or 50% aqueous NaOH until the pH is ~7-8. Keep the mixture cool during neutralization.
-
Isolation: The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry. If it remains an oil, extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a yellow oil or low-melting solid.
Protocol 2: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine
-
Setup: To a round-bottom flask containing a solution of 10 g of 4-nitro-1-(propan-2-yl)-1H-pyrazole in 100 mL of ethanol and 25 mL of water, add 15 g of iron powder and 2 g of ammonium chloride (NH₄Cl).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring. Monitor the reaction progress by TLC (5% MeOH/DCM). The reaction is typically complete in 2-4 hours.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine, typically as an off-white or pale brown solid.
Protocol 3: Synthesis of this compound (Eschweiler-Clarke)
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 5 g of 1-(propan-2-yl)-1H-pyrazol-4-amine, 5 mL of formic acid (HCOOH, ~98%), and 4 mL of aqueous formaldehyde (HCHO, ~37% wt).
-
Reaction: Heat the mixture to 90-100 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction by TLC (10% MeOH/DCM).
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully add 50 mL of 4M aqueous NaOH to the mixture until it is strongly basic (pH > 11). Perform this in an ice bath as the neutralization is exothermic.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Process Scale-Up Considerations
Scaling up a synthesis from the lab bench to a pilot plant or manufacturing facility introduces new challenges. Here are key considerations for this specific synthesis.
Caption: Key challenges to address when scaling up the synthesis.
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Heat Management (Nitration): The nitration reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A jacketed reactor with efficient cooling is essential. The rate of addition of the pyrazole must be carefully controlled based on the reactor's cooling capacity to prevent a thermal runaway.
-
Hydrogenation Safety (Reduction): If using catalytic hydrogenation, significant safety protocols are required. This includes using specialized high-pressure reactors, ensuring proper grounding to prevent static discharge, and monitoring for potential leaks of flammable hydrogen gas.
-
Solid Handling (Reduction): When using the Fe/NH₄Cl method, handling and filtering large quantities of iron sludge can be challenging. The filter press or centrifuge used must be appropriately sized. The efficiency of washing the filter cake is critical to maximize yield.
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Off-Gas Management (N-Methylation): The Eschweiler-Clarke reaction evolves carbon dioxide (CO₂). The reactor and off-gas system must be designed to handle this pressure increase safely. The gas stream should be scrubbed before venting.
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Material Selection: The highly corrosive nature of the nitrating mixture (H₂SO₄/HNO₃) requires reactors made of or lined with highly resistant materials, such as glass-lined steel.
References
-
Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- CN103288660A - N-methylation method of aromatic amine. (2013). Google Patents.
-
Ye, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry - An Asian Journal. Retrieved January 11, 2026, from [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Selva, M., et al. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. Retrieved January 11, 2026, from [Link]
-
4-Nitro-1-(propan-2-yl)-1h-pyrazole. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
PROCESS FOR THE REDUCTION OF NITRO DERIVATIVES TO AMINES. (2015). TREA. Retrieved January 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. 4-Nitro-1-(propan-2-yl)-1h-pyrazole [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iris.unive.it [iris.unive.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Reaction Condition Optimization for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis and reaction condition optimization of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
I. Overview of Synthetic Strategy
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond at the C4 position of a suitably substituted pyrazole ring. A common and powerful method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This guide will primarily focus on optimizing this reaction, as it is a versatile and widely used method for constructing C-N bonds in aromatic systems.[1]
The general synthetic approach involves the coupling of a 4-halo-1-(propan-2-yl)-1H-pyrazole with methylamine or a methylamine equivalent. The choice of halogen on the pyrazole, the palladium catalyst, the ligand, the base, and the solvent are all critical parameters that can significantly impact the reaction yield and purity of the final product.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Question 1: I am observing very low to no conversion of my starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction setup.
Potential Causes & Solutions:
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Inactive Catalyst:
-
Explanation: The active Pd(0) species is crucial for the catalytic cycle.[2] If the palladium precatalyst is not properly activated or has decomposed, the reaction will not proceed.
-
Solution:
-
Use a High-Quality Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable supplier and has been stored correctly under an inert atmosphere.
-
Ensure Proper Pre-reduction (if necessary): Some Pd(II) precatalysts require reduction to Pd(0) in situ. The presence of an amine with an α-hydrogen can facilitate this.[2]
-
Consider a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.[2]
-
-
-
Inappropriate Ligand Choice:
-
Explanation: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[1] For C-N bond formation on pyrazoles, sterically hindered and electron-rich phosphine ligands are often effective.[3][4]
-
Solution:
-
Ligand Screening: If your initial choice is not working, consider screening other ligands. For pyrazole amination, ligands like tBuDavePhos have shown success.[3][4][5] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[1]
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Ligand Quality: Ensure the ligand is pure and has not been oxidized.
-
-
-
Poor Substrate Reactivity:
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Explanation: The reactivity of the 4-halopyrazole follows the general trend: I > Br > Cl. If you are using a 4-chloro-1-(propan-2-yl)-1H-pyrazole, the oxidative addition step may be slow.
-
Solution:
-
-
Insufficient Base Strength or Solubility:
-
Explanation: The base is required to deprotonate the amine and facilitate the reductive elimination step. A base that is too weak or insoluble in the reaction medium will be ineffective.
-
Solution:
-
Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent Compatibility: Ensure the chosen base is soluble in your reaction solvent.
-
-
-
Presence of Inhibitors:
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Explanation: Water and oxygen can deactivate the catalyst. Certain functional groups can also act as catalyst poisons.
-
Solution:
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).
-
Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry.
-
-
Experimental Workflow for Troubleshooting Low Conversion:
Caption: General purification workflow for the target compound.
IV. References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
PMC. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
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- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole N-Alkylation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.
The regioselective N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and agrochemicals. However, the inherent electronic similarity of the N1 and N2 atoms in the pyrazole ring often leads to the formation of regioisomeric mixtures, posing significant purification challenges and impacting overall yield. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers to overcome these hurdles and achieve high regioselectivity in their pyrazole N-alkylation reactions.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during pyrazole N-alkylation and offers targeted solutions based on mechanistic principles.
Issue 1: Poor or No Regioselectivity Observed
You're obtaining a nearly 1:1 mixture of N1 and N2 alkylated products, and separation by chromatography is proving difficult.
This is the most common challenge in pyrazole N-alkylation. The root cause lies in the similar nucleophilicity of the two nitrogen atoms.[1] The key to resolving this is to introduce factors that differentiate the two nitrogens.
Core Strategy: Exploit Steric and Electronic Differences.
Solution A: Leverage Steric Hindrance
The principle here is straightforward: physically block one nitrogen atom to favor alkylation at the other.[2]
-
Substituent Effects: If your pyrazole has substituents at the C3 and C5 positions, the alkylating agent will preferentially attack the nitrogen adjacent to the smaller substituent. If you have the flexibility in your synthetic design, consider introducing a bulky group at C3 or C5 to direct the alkylation.
-
Alkylating Agent Bulk: Using a sterically demanding alkylating agent can dramatically improve selectivity. For instance, traditional reagents like methyl iodide often give poor selectivity.[3] In contrast, bulky α-halomethylsilanes have been shown to achieve N1/N2 ratios greater than 99:1.[3]
Solution B: Modulate Reaction Conditions
The choice of base and solvent can have a profound impact on the regiochemical outcome.[1]
-
Base and Counter-ion: The nature of the base and its counter-ion can influence which nitrogen is deprotonated and its subsequent reactivity. For instance, using NaH in THF or K2CO3 in DMSO has been shown to favor N1-alkylation in many cases.[1] The cation can coordinate to the pyrazolate anion, influencing the steric environment around the nitrogen atoms.[4]
-
Solvent Polarity: The polarity of the solvent can affect the solvation of the pyrazolate anion and the transition state, thereby influencing the regioselectivity. It is often worthwhile to screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF).
Solution C: Consider Protecting Groups
A protecting group strategy offers a robust, albeit longer, route to achieving complete regioselectivity.
-
The SEM Group Strategy: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a particularly effective protecting group for pyrazoles. It can be selectively introduced and, importantly, can be transposed from one nitrogen to the other, a process termed the "SEM switch."[5] This allows for the functionalization of one nitrogen, followed by transposition of the SEM group and subsequent functionalization of the other nitrogen.
-
The THP Group Strategy: The tetrahydropyranyl (THP) group is another useful protecting group that can be introduced under solvent- and catalyst-free conditions.[6][7] Similar to the SEM group, the THP group can be used to direct alkylation to a specific nitrogen.
Issue 2: The "Wrong" Regioisomer is Predominantly Formed
You're achieving good regioselectivity, but the major product is the undesired isomer.
This situation often arises from a subtle interplay of steric and electronic effects that favor the formation of the thermodynamically or kinetically preferred product under your specific reaction conditions.
Core Strategy: Understand and Manipulate Kinetic vs. Thermodynamic Control.
-
Kinetic vs. Thermodynamic Control: In some cases, one regioisomer may form faster (the kinetic product), while the other is more stable (the thermodynamic product).[8][9] Low temperatures and short reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product.[10][11][12]
Solution A: Adjusting Reaction Temperature and Time
-
To Favor the Kinetic Product: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor it closely to stop it once the starting material is consumed, but before significant isomerization to the thermodynamic product can occur.
-
To Favor the Thermodynamic Product: Use a higher reaction temperature and allow the reaction to stir for an extended period to ensure equilibrium is reached.
Solution B: Re-evaluate Substituent Electronic Effects
-
Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atom, while electron-donating groups can increase it. Carefully consider the electronic nature of your substituents and how they might be influencing the reactivity of the N1 and N2 positions.
Issue 3: Low Overall Yield Despite Good Selectivity
You've successfully controlled the regioselectivity, but the overall yield of the desired product is poor.
Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.
Core Strategy: Optimize Reaction Parameters and Consider Alternative Reagents.
Solution A: Re-examine the Base and Alkylating Agent
-
Base Strength: Ensure the base you are using is strong enough to fully deprotonate the pyrazole. If the pKa of the pyrazole is too high for the chosen base, you will have a significant amount of unreacted starting material.
-
Alkylating Agent Reactivity: If the alkylating agent is not reactive enough, the reaction may be sluggish. Consider using a more reactive electrophile, such as an alkyl triflate or tosylate, instead of an alkyl halide.
Solution B: Investigate Alternative Alkylation Methods
-
Mitsunobu Reaction: The Mitsunobu reaction offers an alternative to traditional SN2-type alkylations and can sometimes provide better yields, although regioselectivity can still be an issue.[13]
-
Transition-Metal Catalysis: Palladium- and copper-catalyzed N-arylation and N-alkylation methods have been developed and can be effective for certain substrates.[13]
-
Enzymatic Alkylation: For certain applications, engineered enzymes can provide exceptional regioselectivity (>99%) and are a green chemistry alternative.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselective N-alkylation of pyrazoles?
The primary challenge stems from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][4] This makes it difficult for an incoming alkylating agent to differentiate between them, often resulting in a mixture of regioisomers.
Q2: How do steric effects of substituents on the pyrazole ring influence regioselectivity?
Substituents at the C3 and C5 positions create steric hindrance, which is a physical blockage that can prevent an alkylating agent from approaching one of the nitrogen atoms.[2] Alkylation will generally occur at the less sterically hindered nitrogen. Therefore, a bulky substituent at C3 will favor alkylation at N1, while a bulky substituent at C5 will favor alkylation at N2.
Q3: Can the choice of base and solvent really switch the regioselectivity?
Absolutely. The combination of base and solvent plays a crucial role. For example, certain base-cation combinations can chelate to one of the pyrazole nitrogens, effectively blocking it and directing alkylation to the other nitrogen.[4] Solvent polarity can also influence the reaction's transition state energy, favoring one pathway over the other. It is always recommended to screen a variety of conditions.
Q4: Are there any "go-to" conditions for favoring N1-alkylation?
While there is no universally applicable method, a common starting point to favor N1-alkylation is to use a less sterically hindered C5 position on the pyrazole and employ reaction conditions such as NaH in THF or K2CO3 in DMSO.[1] Using a sterically bulky alkylating agent is also a powerful strategy for achieving high N1 selectivity.[3]
Q5: What are the advantages of using a protecting group strategy?
The main advantage is the potential for complete regiocontrol.[5] By protecting one nitrogen, you can selectively functionalize the other. While this adds steps to your synthesis, it can save significant time and effort in downstream purification of regioisomers. The use of transposable protecting groups like SEM further enhances the synthetic utility.[5]
Q6: I'm working with a 3(5)-substituted pyrazole. How does tautomerism affect alkylation?
3(5)-substituted pyrazoles exist as a mixture of two tautomers in solution. The position of this equilibrium can be influenced by the substituent, solvent, and temperature. Alkylation can occur on either nitrogen of either tautomer, which further complicates the product mixture. The principles of steric and electronic control still apply, but the dynamic nature of the system must be considered.
Q7: How can I reliably determine the structure of my N-alkylated pyrazole regioisomers?
Unequivocal structure determination is typically achieved through 1D and 2D NMR spectroscopy. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for establishing through-space correlations between the N-alkyl group and protons on the pyrazole ring or at the C3/C5 positions, allowing for unambiguous assignment of the regioisomer.[14] In some cases, X-ray crystallography may be necessary for definitive proof of structure.[15]
III. Experimental Protocols and Data
Protocol 1: General Procedure for N1-Alkylation using a Base and Alkyl Halide[18]
-
To a solution of the pyrazole (1.0 equiv) in an anhydrous solvent (e.g., DMF or THF) at 0 °C, add a base (1.1 equiv, e.g., NaH, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 3-Phenylpyrazole | Methyl Iodide | K2CO3/DMF | 1:1.2 | [4] |
| 3-Phenylpyrazole | Benzyl Bromide | NaH/THF | 4:1 | [4] |
| 3-CF3-pyrazole | Ethyl iodoacetate | K2CO3/MeCN | 1:1 | [4] |
| 3-CF3-pyrazole | Ethyl iodoacetate | NaH/DME-MeCN | N1 major | [4] |
| Various pyrazoles | (Iodomethyl)trimethylsilane | K2CO3/DMF | >99:1 (after desilylation) | [3] |
IV. Visualizing the Concepts
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing the N1 vs. N2 regiochemical outcome.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
V. References
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]
-
Edilova, Y.O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. National Center for Biotechnology Information. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Center for Biotechnology Information. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]
-
N-methylation of pyrazole. Reddit. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II). Schrodinger. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
N-alkylation method of pyrazole. Google Patents. Available at:
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Steric Hindrance. YouTube. Available at: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Degradation
Introduction: The study of a novel compound's stability and degradation profile is a cornerstone of chemical and pharmaceutical development. This guide addresses potential challenges and frequently asked questions regarding the degradation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. As specific degradation data for this molecule is not extensively documented in public literature, this document synthesizes information from established chemical principles, the behavior of analogous structures (pyrazoles, N-alkylamines), and regulatory guidelines to provide a robust framework for your investigations.
Our approach is grounded in predicting, identifying, and mitigating degradation to ensure the integrity of your research and development efforts.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during stability testing and analysis.
Q1: My compound is degrading rapidly in an aqueous formulation, even at neutral pH. What are the likely causes?
A1: Rapid degradation in aqueous media, even under neutral conditions, points toward two primary suspects: oxidation and photolysis.
-
Oxidative Degradation: The pyrazole ring, while generally aromatic and stable, can be susceptible to oxidation, especially in the presence of trace metal ions or dissolved oxygen.[1][2] The N-alkyl groups (N-methyl and N-isopropyl) are also common sites for oxidative attack, which can lead to N-dealkylation.[3][4] The initial step often involves the formation of an amine radical, which can then break down into various products.[4]
-
Troubleshooting Steps:
-
Deoxygenate Solutions: Sparge your formulation buffers with an inert gas like nitrogen or argon before adding the compound.
-
Use High-Purity Water: Ensure you are using HPLC-grade or Milli-Q water to minimize metal ion contamination.
-
Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions and slow degradation.[5]
-
Control Headspace: Store samples in vials with minimal headspace to reduce contact with oxygen.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Pyrazole rings can undergo complex rearrangements or cleavage upon UV irradiation.[6][7][8] Photolytic conditions can also generate free radicals, accelerating oxidative processes.[9]
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments in amber glassware or under light-protected conditions.
-
ICH-Compliant Photostability: If photostability is a critical parameter, perform a formal photostability study according to ICH Q1B guidelines, exposing the sample to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[9]
-
-
Q2: I'm observing several new, unidentified peaks in my HPLC-UV chromatogram after a forced degradation study. How can I proceed with identification?
A2: Identifying unknown degradation products is a critical step in establishing the degradation pathway. A systematic approach using mass spectrometry is the most effective strategy.[10][11]
-
Initial Step: Mass-to-Charge Ratio (m/z) Determination: The first priority is to get mass information for your unknown peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for this.[10] It provides the molecular weight of the degradants, which is the first clue to their structure.
-
Workflow for Identification:
-
LC-MS Analysis: Analyze your stressed sample using an LC-MS system. This will correlate the retention time of each peak from your UV chromatogram with a specific mass.
-
Propose Structures: Based on the mass shifts from the parent compound, you can propose likely transformations (e.g., +16 Da suggests oxidation, -14 Da suggests N-demethylation, -42 Da suggests loss of the isopropyl group).
-
Tandem MS (MS/MS): To confirm proposed structures, subject the degradant ions to fragmentation within the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The fragmentation of pyrazole rings often involves characteristic losses, such as HCN.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing you to determine the elemental composition of each degradant and further constrain possible structures.[10]
-
Workflow for Investigating Unknown Degradation Peaks
Caption: Workflow for identifying unknown degradants.
Q3: My mass balance is low after a thermal stress study. Where could the missing compound have gone?
A3: A low mass balance (i.e., the sum of the parent compound and all observed degradants is significantly less than 100%) suggests that some degradation products are not being detected by your analytical method.
-
Potential Causes:
-
Formation of Volatile Degradants: N-dealkylation can produce volatile amines (methylamine, isopropylamine) or small aldehydes/ketones that may be lost during sample preparation or not retained on a standard reversed-phase HPLC column.
-
Loss of a Chromophore: If degradation alters the pyrazole ring or other parts of the molecule responsible for UV absorbance, the resulting products may be invisible to a UV detector.
-
Precipitation/Adsorption: Highly polar or insoluble degradants may precipitate out of solution or adsorb to the surfaces of your sample vial or HPLC system.
-
-
Troubleshooting Strategies:
-
Use a Universal Detector: Re-analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For suspected volatile degradants, analyze the headspace of a heated sample vial using headspace GC-MS.
-
Visual Inspection: Carefully inspect your sample vials for any signs of precipitation or discoloration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound based on its structure?
A1: Based on its functional groups (a substituted pyrazole ring and a secondary N-alkyl amine), the most likely degradation pathways involve oxidation, hydrolysis, and photolysis.
-
Oxidative Pathway: This is often the most significant pathway.
-
N-Dealkylation: The N-methyl and N-isopropyl groups can be oxidatively cleaved to form 1-(propan-2-yl)-1H-pyrazol-4-amine or N-methyl-1H-pyrazol-4-amine, respectively, along with formaldehyde or acetone.[14][15]
-
Ring Oxidation: The pyrazole ring itself can be oxidized, potentially leading to ring-opened products or the formation of N-oxides.[2]
-
Oxidation of the exocyclic amine: The secondary amine can be oxidized to form hydroxylamines or other related species.
-
-
Hydrolytic Pathway: While the pyrazole ring itself is generally resistant to hydrolysis, extreme pH and temperature could force ring cleavage.[1][16] The C-N bonds of the alkyl groups are generally stable to hydrolysis but could be susceptible under harsh acidic conditions.
-
Photolytic Pathway: UV light can induce N-H bond cleavage or complex rearrangements of the pyrazole ring.[7][17]
Predicted Degradation Pathways for this compound
Caption: Predicted degradation pathways for the title compound.
Q2: How should I design a forced degradation study for this compound?
A2: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[18] The studies should be designed according to International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[19][20] The goal is to achieve 5-20% degradation of the active ingredient.[19]
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Mechanism Targeted |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80°C) | Hydrolysis[16][21] |
| Oxidation | 3% H₂O₂, room temperature or heated | Oxidation[5] |
| Thermal | Dry Heat (e.g., 80-105°C) | Thermolysis |
| Photolytic | ICH-compliant light exposure (UV/Vis) | Photolysis[9] |
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Application:
-
Acid/Base: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place samples in a heated bath.
-
Oxidation: Mix the stock solution with an appropriate volume of H₂O₂ (e.g., 3%). Store at room temperature or slightly elevated temperature.
-
Thermal: Store the stock solution (or solid compound) in a calibrated oven.
-
Photolytic: Place the stock solution in a photostability chamber. Include a dark control sample wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method, preferably with both UV and MS detection.[22][23]
-
Evaluation: Calculate the percentage of degradation. If degradation is too rapid or too slow, adjust the stress conditions (temperature, reagent concentration, time) accordingly.
Q3: What are the best analytical techniques for studying the degradation of this compound?
A3: A combination of techniques is optimal for a comprehensive degradation study.
-
Primary Technique - HPLC with UV and MS Detection (HPLC-UV-MS): This is the workhorse for stability studies.[10][22]
-
HPLC: Separates the parent compound from its degradation products. A reversed-phase C18 column is a good starting point.
-
UV Detector: Quantifies the parent compound and any degradants that contain a chromophore.
-
MS Detector: Provides molecular weight information for peak identification and structural elucidation of unknown degradants.[10][24]
-
-
Complementary Technique - Gas Chromatography-Mass Spectrometry (GC-MS):
-
Essential for identifying any volatile or semi-volatile degradation products that are not well-retained or detected by HPLC (e.g., low molecular weight amines or carbonyls resulting from N-dealkylation).
-
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). PubMed.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
- Forced Degradation Studies: Regulatory Considerations and Implementation. MedCrave online.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH.
- Forced Degradation Studies. (2016). MedCrave online.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- Forced Degradation Testing. SGS Denmark.
- Methods of the oxidative cleavage of C−N bonds in N-alkylamines. ResearchGate.
- Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
- Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
- Mass spectral investigation of compounds 1 and 11-15. ResearchGate.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. ResearchGate.
- Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. (2012). Journal of the American Chemical Society.
- relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy | Oxford Academic.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate.
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI.
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Technical Support Center: Enhancing the In Vitro Stability of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Introduction
Welcome to the technical support guide for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro stability of this compound. Ensuring a compound remains intact during an experiment is fundamental to generating reliable and interpretable data. Degradation can lead to an underestimation of potency, misleading structure-activity relationships (SAR), and erroneous pharmacokinetic predictions.
This guide provides a structured approach to diagnosing, troubleshooting, and mitigating stability issues through a series of frequently asked questions, detailed troubleshooting protocols, and proactive enhancement strategies. Our goal is to explain not just the procedural steps but the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What makes in vitro stability a critical parameter for a compound like this compound?
A: In vitro stability is a cornerstone of early drug discovery for several reasons. Primarily, it determines the true concentration of the active compound that your biological system is exposed to over time. If a compound degrades, its effective concentration decreases, which can lead to a misinterpretation of its potency (e.g., an artificially high IC₅₀ or EC₅₀ value). Furthermore, understanding a compound's stability profile in systems like liver microsomes or hepatocytes provides an early forecast of its metabolic fate in vivo, particularly its susceptibility to first-pass metabolism, which is a major determinant of oral bioavailability.[1][2]
Q2: What are the most probable "metabolic hotspots" on the this compound structure?
A: Based on its structure, the primary sites susceptible to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes, are the N-alkyl groups. The pyrazole core itself is generally considered a metabolically robust heterocycle.[3][4] The likely hotspots are:
-
N-Methyl Group: This site is highly susceptible to N-demethylation, a common metabolic pathway mediated by various CYP isoforms (e.g., CYP3A4, CYP2D6).[5][6]
-
Isopropyl Group: The tertiary carbon of the isopropyl group is a prime candidate for hydroxylation. Oxidation at this position is a well-documented metabolic route.
-
Amine Group: While less common for this specific configuration, direct oxidation or subsequent conjugation (Phase II metabolism) at the amine nitrogen is possible.
Identifying these hotspots early is key to designing more stable analogues.[7]
Q3: What is the difference between metabolic stability and chemical stability, and why should I care about both?
A: It is crucial to distinguish between these two concepts:
-
Metabolic Stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes (e.g., CYPs, UGTs). This is typically assessed in biological matrices like liver microsomes, S9 fractions, or hepatocytes.[8]
-
Chemical Stability refers to the compound's intrinsic stability in a given chemical environment (e.g., buffer, cell culture media) in the absence of metabolic enzymes. Degradation can be caused by factors like pH, temperature, light, or reaction with media components.[9]
You must assess both because poor stability in a control incubation (without enzymes or cofactors) indicates a chemical liability, not a metabolic one. If a compound is chemically unstable, any disappearance in a metabolic assay is confounded, making the results uninterpretable.
Troubleshooting Guide: Diagnosing In Vitro Instability
This section addresses specific experimental observations in a question-and-answer format to guide you through the diagnostic process.
Q4: My compound disappears rapidly in my Human Liver Microsome (HLM) assay, even at short time points. What is the likely cause and what is my next step?
A: Rapid disappearance in an NADPH-supplemented HLM assay strongly suggests extensive Phase I metabolism, most likely mediated by CYP enzymes.[8][10]
Causality: Liver microsomes are rich in CYP enzymes, which catalyze the majority of oxidative metabolism for xenobiotics.[11][12] The N-methyl and isopropyl groups on your compound are classic substrates for these enzymes.
Workflow for Investigation:
Protocol: Minus-NADPH Control This is the most critical first step.
-
Set up your standard microsomal stability assay incubations.
-
For each compound, prepare a parallel set of incubations that contain all components (buffer, microsomes, test compound) EXCEPT for the NADPH cofactor.
-
Incubate for the longest time point in your assay (e.g., 60 minutes).
-
Analyze the concentration of the remaining compound.
-
Interpretation: If the compound is stable in the minus-NADPH control but degrades in the complete incubation, the instability is metabolic and enzyme-driven. If it degrades in both, you have a chemical stability or non-specific binding issue.
Q5: My compound recovery at the T=0 time point is significantly lower than expected. Why is this happening and how can I fix it?
A: This points towards non-specific binding (NSB), where your compound adsorbs to the surfaces of the labware (e.g., polypropylene plates, pipette tips).[13][14] This is common for lipophilic compounds. Low recovery artificially inflates clearance calculations.
Causality: Hydrophobic interactions between the compound and the plastic surfaces lead to its removal from the solution, making it unavailable for analysis.
Troubleshooting & Optimization Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low T=0 Recovery | Non-specific binding to plasticware. | 1. Change Labware: Use low-binding plates or glass vials.[13] 2. Add Surfactant: Include a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-80 or Triton X-100 in the incubation buffer. 3. Increase Protein: For microsomal assays, increasing the microsomal protein concentration (e.g., from 0.5 mg/mL to 1.0 mg/mL) can provide more binding sites in solution, reducing binding to the plate. |
| Poor Solubility | Compound crashing out of solution. | 1. Check Solubility: Visually inspect for precipitation. 2. Modify Solvent: Ensure the final concentration of your organic solvent (e.g., DMSO, Acetonitrile) is low (<1%, ideally <0.5%) to maintain enzyme activity. 3. Use Co-solvents: Consider using formulation strategies like cyclodextrin complexes if solubility is a major hurdle.[15] |
Q6: My compound is unstable in the buffer-only control incubations. What chemical factors should I investigate?
A: This indicates an intrinsic chemical instability under the assay conditions. The primary factors to investigate are pH sensitivity and oxidative degradation.
Causality: The amine functionality in your compound can be susceptible to pH-dependent reactions. Additionally, aqueous buffers, especially when incubated at 37°C, can contain dissolved oxygen or generate reactive oxygen species that degrade sensitive molecules.[16]
Experimental Protocol: Assessing Chemical Stability
-
pH Profile: Prepare a series of buffers at different pH values relevant to your experiments (e.g., pH 6.5, 7.4, 8.0).
-
Spike Compound: Add your compound to each buffer at the final assay concentration.
-
Incubate: Incubate at the relevant temperature (e.g., 37°C) and take samples over time (e.g., 0, 30, 60, 120 minutes).
-
Add Antioxidants: In a parallel experiment using your standard buffer (e.g., pH 7.4), add antioxidants such as ascorbic acid (1 mM) or glutathione (1 mM) to see if they prevent degradation.[17]
-
Analyze & Interpret: Quantify the remaining parent compound. If stability is significantly improved at a different pH or in the presence of antioxidants, you have identified a key driver of chemical degradation. This knowledge can be used to optimize your assay buffer.[[“]]
Proactive Strategies for Enhancing Stability
Once you have diagnosed the nature of the instability, you can employ several strategies to improve the compound's profile.
Formulation and Experimental Condition Optimization
For compounds with chemical instability or physical property liabilities (solubility, NSB), modifying the in vitro environment is the most direct approach.
| Strategy | Mechanism of Action | Best For |
| pH Optimization | Minimizes acid/base-catalyzed hydrolysis or degradation.[[“]] | Compounds showing pH-dependent degradation. |
| Inclusion of Antioxidants | Scavenges reactive oxygen species in the assay medium.[15][19] | Compounds susceptible to oxidative degradation. |
| Use of Co-solvents/Cyclodextrins | Increases solubility and can shield labile parts of the molecule from the aqueous environment.[15][16] | Poorly soluble compounds. |
| Lyophilization | Removes water, preventing hydrolysis and degradation during long-term storage.[16] | Stabilizing solid stock material. |
Structural Modification (Medicinal Chemistry Approach)
For compounds with metabolic instability, rational structural changes are necessary to block the metabolic hotspots. This is a key part of the lead optimization cycle.
Potential Metabolic Fates and Design Strategies:
Rationale for Modifications:
-
Blocking N-dealkylation: Replacing the N-methyl group with a larger alkyl group or an electron-withdrawing group like trifluoromethyl can increase the steric hindrance or alter the electronics, making it a poorer substrate for CYP enzymes.
-
Blocking Hydroxylation: Introducing fluorine atoms in place of hydrogens on the isopropyl group is a common and effective strategy. The carbon-fluorine bond is much stronger than the carbon-hydrogen bond and is not susceptible to oxidative cleavage by CYPs. Alternatively, replacing the isopropyl group with a more stable isostere like a cyclobutyl or t-butyl group can remove the vulnerable tertiary hydrogen.[20] This approach is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.
References
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
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Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.
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Yadav, P., & Hart, M. (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI.
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
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Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health.
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Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
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Latoscha, A., et al. (2020). Assay for Characterizing Adsorption‐Properties of Surfaces (APS). PMC.
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Wikipedia. (n.d.). 5-MeO-MiPT. Wikipedia.
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BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT.
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National Institutes of Health. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. National Institutes of Health.
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Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap Synapse.
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
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Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
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ResearchGate. (n.d.). Reagents for Microsomal Stability Assay. ResearchGate.
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Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Cytiva.
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ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate.
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Cyprotex. (n.d.). Microsomal Stability. Cyprotex.
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Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.
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Fraga, A. G. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC.
-
University of Rochester Biochemistry (Biol252). (2017). Cytochrome P450. YouTube.
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Dilly, S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
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F. Peter Guengerich. (2017). Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics. University of Washington.
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Pogorzelska, A., et al. (2018). Synthesis, molecular structure, and metabolic stability of new series of N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine as potential anti-cancer agents. PubMed.
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Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.
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Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube.
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Al-Azmi, A., & El-Faham, A. (2009). Recent developments in aminopyrazole chemistry. Arkat USA.
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ResearchGate. (2025). Recent developments in aminopyrazole chemistry. ResearchGate.
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Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware?. Bitesize Bio.
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National Institutes of Health. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. National Institutes of Health.
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Wang, Y., et al. (2020). Graphene/aptamer probes for small molecule detection: from in vitro test to in situ imaging. PubMed.
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National Institutes of Health. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. National Institutes of Health.
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Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
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Ruscito, A., & DeRosa, M. C. (2016). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Frontiers in Chemistry.
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. National Institutes of Health.
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National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health.
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National Institutes of Health. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity. National Institutes of Health.
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National Institutes of Health. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health.
-
ResearchGate. (2025). Recent Developments in the Chemistry of Pyrazoles. ResearchGate.
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Technical Support Center: Troubleshooting Poor Cell Permeability of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine and Related Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for addressing challenges related to the poor cell permeability of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine and structurally similar small molecules. Our goal is to equip you with the expertise and methodologies to diagnose and overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing low activity in cell-based assays. Could poor cell permeability be the culprit?
A1: It is highly probable. If your compound demonstrates high affinity for its target in biochemical or cell-free assays but this potency does not translate to cellular models, poor membrane permeability is a primary suspect. The ability of a compound to traverse the lipid bilayer of a cell is a critical prerequisite for engaging with intracellular targets.
Q2: How can I get a preliminary idea of my compound's potential for cell permeability without running experiments?
A2: You can start with an in silico assessment using established principles like Lipinski's Rule of Five.[1][2][3][4][5] This rule of thumb provides a set of physicochemical parameters that are often associated with good oral bioavailability and membrane permeability.
Lipinski's Rule of Five:
-
Molecular Weight (MW): < 500 Daltons
-
LogP (octanol-water partition coefficient): < 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-methyl-1H-pyrazol-4-amine[6] | 97.12 | -0.4 | 1 | 2 |
| 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine[7] | 139.20 | 1.4 | 2 | 2 |
| This compound (Estimated) | ~153.23 | ~0.5 - 1.5 | 1 | 2 |
Based on these estimations, your compound is unlikely to violate Lipinski's rules. However, other factors such as polar surface area (PSA) and the presence of charged groups can significantly impact permeability.[8][9]
Q3: What is Polar Surface Area (PSA) and why is it important for cell permeability?
A3: Polar Surface Area is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good indicator of a drug's ability to permeate cell membranes. Generally, a PSA of less than 140 Ų is associated with good cell permeability. The estimated PSA for your compound, based on its fragments, is likely to be in a favorable range.
Troubleshooting Guide: Diagnosing and Quantifying Poor Permeability
If you suspect poor cell permeability, the following experimental approaches can help you confirm and quantify this issue.
Initial Diagnosis: Is My Compound Getting Into the Cell?
A straightforward initial experiment is to compare the compound's activity in whole cells versus lysed cells.
Experimental Protocol: Whole-Cell vs. Lysate Activity Assay
-
Cell Culture: Plate your target cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment (Whole Cells): Treat one set of wells with a concentration range of your compound.
-
Cell Lysis: In a parallel set of plates, lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Compound Treatment (Lysate): Add the same concentration range of your compound to the cell lysate.
-
Assay: Perform your target engagement or functional assay on both the whole-cell and lysate samples.
-
Analysis: Compare the EC50/IC50 values. A significant potency shift (typically >10-fold) towards higher potency in the lysate suggests a permeability barrier.
Workflow for Initial Permeability Diagnosis
Caption: Workflow for comparing compound activity in whole cells versus cell lysates.
Quantitative Assessment of Permeability
For a more definitive and quantitative measure of permeability, consider using one of the following standard assays.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Experimental Protocol: PAMPA
-
Prepare Donor Plate: Add your compound to the donor plate wells (e-g., at 100 µM in a buffer solution).
-
Prepare Acceptor Plate: Fill the acceptor plate wells with a suitable buffer.
-
Coat Membrane: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assemble Sandwich: Place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate sandwich for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantify: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS or another sensitive analytical method.
-
Calculate Permeability Coefficient (Pe): Use the following equation:
Pe = C x Vd x Va / (Area x Time x (Vd + Va) x (Cd(t) - Ca(t)))
Where C is a constant, Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, and Cd(t) and Ca(t) are the concentrations in the donor and acceptor wells at time t.
2. Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for in vitro prediction of intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral Permeability (A->B): Add your compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical Permeability (B->A): In a separate set of wells, add your compound to the basolateral chamber and collect samples from the apical chamber to assess active efflux.
-
Quantify: Analyze the concentration of your compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Use the formula:
Papp = (dQ/dt) / (A x C0)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Interpreting Permeability Data
| Assay | High Permeability | Medium Permeability | Low Permeability |
| PAMPA (Pe) | > 15 x 10⁻⁶ cm/s | 2 - 15 x 10⁻⁶ cm/s | < 2 x 10⁻⁶ cm/s |
| Caco-2 (Papp) | > 10 x 10⁻⁶ cm/s | 1 - 10 x 10⁻⁶ cm/s | < 1 x 10⁻⁶ cm/s |
Strategies for Enhancing Cell Permeability
If your compound's poor permeability is confirmed, several medicinal chemistry and formulation strategies can be employed to improve its uptake.
Medicinal Chemistry Approaches
-
Reduce Hydrogen Bonding Capacity:
-
N-Methylation: The existing N-methyl group on your compound already helps to reduce the hydrogen bond donor capacity of the amine.
-
Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres.
-
-
Increase Lipophilicity (LogP):
-
Add Lipophilic Groups: Introduce small, non-polar groups like methyl or ethyl, but be mindful of increasing the molecular weight.
-
Mask Polar Groups: Convert polar groups into less polar moieties that can be metabolically cleaved inside the cell (a prodrug approach).
-
-
Prodrug Strategies:
-
Acyloxymethyl Ethers/Esters: These are common prodrug moieties for masking carboxylic acids and alcohols.
-
Carbamates: Can be used to mask amines. The carbamate would be cleaved by intracellular esterases to release the active compound.
-
Logical Flow for Medicinal Chemistry Modifications
Caption: Key medicinal chemistry strategies to improve cell permeability.
Formulation Strategies
-
Use of Permeation Enhancers:
-
These are excipients that transiently and reversibly increase the permeability of the cell membrane. Examples include certain surfactants and fatty acids.
-
-
Lipid-Based Formulations:
-
Liposomes: Encapsulating your compound in liposomes can facilitate its entry into cells via endocytosis.
-
Nanoparticles: Polymeric nanoparticles can also be used to encapsulate and deliver your compound.
-
References
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Vertex AI Search. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
- bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Quora. (2023, February 16). What factors affect a molecule's permeability through a membrane?
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Springer Nature Experiments. (n.d.). In Silico Prediction of Permeability Coefficients.
- PubMed. (n.d.). In Silico Prediction of Permeability Coefficients.
- PubMed. (n.d.).
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- ConductScience. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity.
- JoVE. (2025, February 12). Video: Factors Affecting Drug Distribution: Tissue Permeability.
- PubChem. (n.d.). 1H-pyrazol-4-amine.
- The Good Scents Company. (n.d.). N-methyl propyl amine, 627-35-0.
- AKSci. (n.d.). 1015846-23-7 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine AKSci 8653DC.
- PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine.
- PubChem. (n.d.). 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine.
- ChemicalBook. (n.d.). N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPAN-2-AMINE.
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Validation & Comparative
The Pyrazole Scaffold: A Privileged Core in Kinase Inhibitor Design - A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases.[1][2][3] Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold."[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in medicinal chemistry.[1][2] This guide will provide an in-depth comparison of a fundamental pyrazole structure, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, with several classes of highly developed pyrazole-based kinase inhibitors, supported by experimental data and established scientific principles.
The Unadorned Scaffold: this compound
The pyrazole ring itself can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[4] The substituents on the pyrazole core, the N-methyl and 1-isopropyl groups, will influence its solubility, metabolic stability, and steric interactions within the binding site. The 4-amino group provides a vector for further chemical modification and can also participate in hydrogen bonding.
To appreciate the journey from a simple scaffold to a potent drug, we will compare this basic structure to several classes of well-characterized pyrazole kinase inhibitors targeting different kinase families.
Pyrazole Kinase Inhibitors: A Comparative Analysis
The true power of the pyrazole scaffold is realized through its diverse substitution patterns, leading to highly potent and selective inhibitors for a wide range of kinases. Below, we compare our foundational molecule to inhibitors of Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL receptor tyrosine kinase.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[5][6] Several FDA-approved and clinical-stage JAK inhibitors feature a pyrazole core.
Comparator Compound: Ruxolitinib (Jakafi®)
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1][7] Structurally, it features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[1] This extended heterocyclic system allows for additional interactions within the ATP binding site, contributing to its high potency.
| Compound | Target(s) | IC50 (nM) | Key Structural Features |
| This compound | Hypothetical | Not available | Simple substituted 4-aminopyrazole |
| Ruxolitinib | JAK1, JAK2 | ~3 (for both) | Pyrazole fused to a pyrrolo[2,3-d]pyrimidine scaffold |
| Compound 3f (from literature) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | 4-amino-(1H)-pyrazole derivative with additional aromatic rings |
Data for Ruxolitinib and Compound 3f sourced from[1][5].
The significant leap in potency from a simple aminopyrazole to Ruxolitinib and other advanced aminopyrazole derivatives like compound 3f highlights the importance of the additional ring systems and substituents in optimizing interactions with the target kinase.[5] These modifications allow the molecule to occupy deeper pockets and form more extensive networks of hydrogen bonds and hydrophobic interactions.
Signaling Pathway: JAK/STAT
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by Ruxolitinib.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[8] The pyrazole scaffold has been successfully employed to develop potent CDK inhibitors.[8][9][10][11][12]
Comparator Compound: Compound 15 (from literature)
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed as potent CDK2 inhibitors.[9] Compound 15 from this series demonstrates exceptional potency.
| Compound | Target(s) | Ki (µM) | Key Structural Features |
| This compound | Hypothetical | Not available | Simple substituted 4-aminopyrazole |
| Compound 15 | CDK2 | 0.005 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold |
| Compound 9 (from literature) | CDK2 | 0.96 | Pyrazole derivative with additional aromatic and heterocyclic rings |
Data for Compound 15 and Compound 9 sourced from[9][10].
The structure of Compound 15, with its pyrimidinyl linker between two pyrazole rings, exemplifies a strategy to span the ATP-binding site and engage with multiple residues, leading to high affinity.[9] This is a significant structural evolution from the simple, single-ring scaffold of our reference molecule.
VEGFR and AXL Kinase Inhibitors
VEGFRs are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[13][14][15][16] AXL is a receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance.[17][18][19][20][21] Pyrazole-based inhibitors have shown promise in targeting these kinases.
Comparator Compounds: Fused Pyrazole Derivatives and 3-Aminopyrazole Derivatives
Several studies have reported on fused pyrazole derivatives as dual EGFR and VEGFR-2 inhibitors, and 3-aminopyrazole derivatives as potent AXL inhibitors.[13][16][17][21]
| Compound Class | Target(s) | IC50 (µM) | Key Structural Features |
| This compound | Hypothetical | Not available | Simple substituted 4-aminopyrazole |
| Fused Pyrazole (Compound 9) | VEGFR-2 | 0.22 | Fused pyrazole core with additional aromatic substituents |
| 3-Aminopyrazole (Compound 6li) | AXL | 0.0016 | 3-aminopyrazole core with complex aromatic side chains |
Data for Fused Pyrazole (Compound 9) and 3-Aminopyrazole (Compound 6li) sourced from[13][16][17][21].
These examples demonstrate that by incorporating the pyrazole into a more rigid, fused ring system or by optimizing the substituents on the pyrazole core, it is possible to achieve high potency and, in some cases, dual-targeting capabilities.
Experimental Protocols
To empirically determine the inhibitory activity of a novel compound like this compound, a series of standardized in vitro assays are necessary.
In Vitro Kinase Inhibition Assay (Example: Lanthascreen® Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the kinase of interest.
Principle: A terbium-labeled antibody is used to detect a biotinylated, pan-kinase inhibitor tracer that is displaced from the kinase active site by a competitive inhibitor.
Workflow:
Caption: Workflow for a FRET-based kinase binding assay.
Step-by-Step Protocol:
-
Prepare Reagents: Dilute the kinase, tracer, and antibody in the appropriate assay buffer.
-
Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer. Plate the dilutions into a 384-well microplate.
-
Kinase Addition: Add the diluted kinase to each well containing the test compound and incubate.
-
Tracer/Antibody Addition: Add the mixture of tracer and antibody to each well.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Read Plate: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[1][2][22] While a simple substituted pyrazole like this compound may possess some inherent kinase binding potential, the examples of Ruxolitinib and other advanced pyrazole inhibitors demonstrate that significant structural elaboration is necessary to achieve the high potency and selectivity required for a therapeutic agent.[1] By incorporating additional ring systems, optimizing substituents to exploit specific interactions within the ATP-binding pocket, and fine-tuning physicochemical properties, medicinal chemists have transformed the humble pyrazole into a powerful weapon in the fight against cancer and inflammatory diseases. Future development in this area will likely continue to leverage the versatility of the pyrazole core to design next-generation kinase inhibitors with improved efficacy and safety profiles.
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New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. PubMed. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
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Synthesis of pyrazole–indazole derivatives as AXL inhibitors. ResearchGate. [Link]
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
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(PDF) Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. ResearchGate. [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
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Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Publications. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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A Senior Application Scientist's Guide to Comparative Bioactivity Profiling of Novel 4-Aminopyrazole Analogs
Introduction: The Therapeutic Potential of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][3] Specifically, the aminopyrazole moiety is a versatile framework for developing highly potent and selective ligands for various biological targets, particularly protein kinases.[2][4] The amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases.[5][6] Prominent examples like the FDA-approved Bruton's Tyrosine Kinase (BTK) inhibitor Pirtobrutinib highlight the clinical success of this scaffold.[2]
This guide focuses on a hypothetical lead compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (designated as CMPD-CORE ), and provides a systematic framework for comparing the bioactivity of its rationally designed analogs. Our objective is to elucidate structure-activity relationships (SAR) that can guide the development of next-generation therapeutic agents. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a model for comparative data analysis.
Rationale for Analog Design and Selection
Based on the CMPD-CORE structure, we have designed a focused library of analogs to probe key chemical spaces. The design strategy aims to systematically explore how modifications to three primary regions of the scaffold impact biological activity.
-
Region I (N1-substituent): The N1-isopropyl group occupies a solvent-exposed region. Modifications here can influence solubility, metabolic stability, and interactions with the outer regions of a binding pocket.
-
Region II (N-Methyl Group): The N-methyl group on the exocyclic amine can affect steric hindrance and hydrogen bonding capacity.
-
Region III (Pyrazole C5-Position): This position is often a key vector for introducing substituents that can target adjacent hydrophobic pockets within an enzyme's active site to enhance potency and selectivity.[6]
Table 1: Library of this compound Analogs for Comparative Analysis
| Compound ID | Region I Modification (R1) | Region II Modification (R2) | Region III Modification (R3) | Rationale |
| CMPD-CORE | -CH(CH₃)₂ (Isopropyl) | -CH₃ (Methyl) | -H | Parent Compound |
| CMPD-A1 | -c-C₃H₅ (Cyclopropyl) | -CH₃ (Methyl) | -H | Explore effect of smaller, rigid N1-substituent |
| CMPD-A2 | -C(CH₃)₃ (tert-Butyl) | -CH₃ (Methyl) | -H | Investigate impact of increased steric bulk at N1 |
| CMPD-B1 | -CH(CH₃)₂ (Isopropyl) | -H | -H | Assess importance of N-methylation |
| CMPD-C1 | -CH(CH₃)₂ (Isopropyl) | -CH₃ (Methyl) | -Br (Bromo) | Introduce halogen for potential new interactions |
| CMPD-C2 | -CH(CH₃)₂ (Isopropyl) | -CH₃ (Methyl) | -Ph (Phenyl) | Probe adjacent hydrophobic pocket |
Comparative Bioactivity Profiling: A Multi-Assay Approach
To build a comprehensive bioactivity profile, we will employ a tiered screening approach. This begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by a targeted enzymatic assay to quantify direct inhibition of a relevant biological target. Many 4-aminopyrazole derivatives have shown potent activity against protein kinases, such as Janus kinases (JAKs) or Cyclin-Dependent Kinases (CDKs).[6][7][8] For this guide, we will use a generic protein kinase as our target.
Workflow for Bioactivity Comparison
Caption: Tiered workflow for analog bioactivity profiling.
Detailed Experimental Protocols
As a self-validating system, each protocol includes critical controls and explains the rationale behind key steps.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][11]
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000-10,000 cells per well in 100 µL of complete media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of each analog (e.g., from 0.1 µM to 100 µM) in culture media. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the media and add 100 µL of fresh, serum-free media to each well. Then, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[12]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vitro Protein Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. Luminescence is generated in a coupled reaction where the ADP is converted back to ATP, which is then used by luciferase.[13]
Materials:
-
Recombinant protein kinase (e.g., JAK2, CDK2)
-
Specific kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control, 100% activity) and 1 µL of a known potent inhibitor like Staurosporine (positive control).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Initiate Kinase Reaction: Prepare an ATP solution in Kinase Assay Buffer. Add 10 µL to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase. Incubate for 60 minutes at 30°C.
-
ADP Detection:
-
Stop the kinase reaction and deplete unused ATP by adding 20 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 40 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[13]
-
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow of the luminescence-based kinase assay.
Results and Data Comparison
All quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data for our analog series to illustrate how results can be interpreted to derive SAR insights.
Table 2: Comparative Bioactivity Data for CMPD-CORE and Analogs
| Compound ID | Modification | HeLa CC50 (µM) | Kinase IC50 (nM) | Selectivity Index (CC50/IC50) |
| CMPD-CORE | Parent | > 50 | 150 | > 333 |
| CMPD-A1 | N1-Cyclopropyl | > 50 | 125 | > 400 |
| CMPD-A2 | N1-tert-Butyl | 25.5 | 850 | 30 |
| CMPD-B1 | N-H (des-methyl) | > 50 | 2500 | > 20 |
| CMPD-C1 | C5-Bromo | > 50 | 75 | > 667 |
| CMPD-C2 | C5-Phenyl | 42.0 | 8 | 5250 |
| Staurosporine | Control Inhibitor | 0.02 | 5 | 4 |
Discussion and Structure-Activity Relationship (SAR) Insights
-
Impact of N1-Substituent (Region I): Replacing the isopropyl group (CMPD-CORE ) with a smaller cyclopropyl group (CMPD-A1 ) resulted in a slight improvement in kinase potency. However, introducing the bulky tert-butyl group (CMPD-A2 ) led to a significant loss of activity and an increase in cytotoxicity, suggesting steric hindrance in the binding pocket.
-
Importance of N-Methylation (Region II): The removal of the N-methyl group (CMPD-B1 ) caused a dramatic drop in potency (>16-fold vs. CMPD-CORE). This indicates that the methyl group may be crucial for positioning the molecule correctly or that the secondary amine has unfavorable interactions.
-
Value of C5-Substitution (Region III): This region proved to be the most fruitful for optimization. The introduction of a bromine atom (CMPD-C1 ) doubled the potency, likely through a favorable halogen bond. Most impressively, adding a phenyl ring (CMPD-C2 ) increased potency by nearly 20-fold. This strongly suggests the presence of a proximal hydrophobic pocket that can be exploited to achieve high affinity, a common strategy in kinase inhibitor design.[14][15] The high selectivity index of CMPD-C2 makes it a promising lead for further development.
Conclusion
This guide outlines a systematic approach to comparing the bioactivity of novel chemical analogs based on a 4-aminopyrazole scaffold. Through a tiered assay system combining cytotoxicity and target-specific enzymatic assays, we can efficiently generate robust data. The resulting SAR analysis, as demonstrated with our hypothetical data, provides a clear rationale for iterative compound design, guiding the optimization of potency and selectivity while minimizing off-target toxicity. The C5-phenyl analog, CMPD-C2 , emerged from this workflow as a highly potent and selective compound worthy of further preclinical evaluation.
References
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Sugimoto, H., et al. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available from: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]
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Li, Z., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. Available from: [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available from: [Link]
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Harris, C. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available from: [Link]
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Singh, P., & Kaur, M. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Confirmation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement for advancing any project.[1] The identity and purity of raw materials, intermediates, and final active pharmaceutical ingredients (APIs) are critical to ensuring the safety, efficacy, and quality of a drug product.[2] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the structure of the heterocyclic amine, "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine."
We will move beyond a simple checklist of methods, instead focusing on the causality behind experimental choices and demonstrating how a multi-technique, orthogonal approach creates a self-validating system for structural elucidation.
Figure 1. Chemical Structure of this compound.
The Analytical Imperative: An Orthogonal & Self-Validating Approach
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Provides the molecular weight and key fragmentation data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.
The workflow for this process is systematic, beginning with the most information-rich techniques.
Caption: A workflow diagram illustrating the orthogonal approach to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of NMR experiments is necessary for unambiguous assignment.
1.1. ¹H NMR: Proton Environment Mapping
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Expected Data & Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Isopropyl CH₃ | ~1.3 - 1.5 | Doublet | 6H | Shielded aliphatic protons, split by the isopropyl CH. |
| N-CH₃ | ~2.7 - 2.9 | Singlet | 3H | Methyl group attached to a nitrogen, deshielded relative to C-CH₃. |
| Isopropyl CH | ~4.3 - 4.5 | Septet | 1H | Deshielded by the adjacent nitrogen of the pyrazole ring. |
| Pyrazole H-3 | ~7.2 - 7.4 | Singlet | 1H | Aromatic proton on the pyrazole ring. |
| Pyrazole H-5 | ~7.4 - 7.6 | Singlet | 1H | Aromatic proton on the pyrazole ring, often slightly deshielded compared to H-3. |
| Amine NH | Broad, variable | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Note: Predicted chemical shifts are based on general principles for substituted pyrazoles and may vary slightly.[3][4][5]
1.2. ¹³C NMR & DEPT-135: The Carbon Skeleton
¹³C NMR identifies all unique carbon atoms, while a DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
Expected Data & Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| Isopropyl CH₃ | ~22 - 24 | Positive (CH₃) | Standard aliphatic methyl carbons. |
| N-CH₃ | ~30 - 35 | Positive (CH₃) | Methyl carbon attached to nitrogen. |
| Isopropyl CH | ~50 - 55 | Positive (CH) | Aliphatic methine carbon attached to nitrogen. |
| Pyrazole C-4 | ~115 - 120 | No Signal (Quaternary) | Carbon bearing the amine group. |
| Pyrazole C-3 | ~130 - 135 | Positive (CH) | Aromatic methine carbon. |
| Pyrazole C-5 | ~135 - 140 | Positive (CH) | Aromatic methine carbon. |
Note: The assignment of C-3 and C-5 can be ambiguous without further 2D NMR data.[4][6]
1.3. 2D NMR (HSQC & HMBC): Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously connecting the proton and carbon skeletons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for identifying connectivity across quaternary carbons and heteroatoms.[7][8]
Experimental Protocol:
-
Using the same sample, acquire standard HSQC and HMBC pulse sequences.
-
Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
Key HMBC Correlations to Confirm the Structure:
Caption: Key HMBC correlations for structural confirmation.
-
Isopropyl to Pyrazole Link: The isopropyl CH proton should show a correlation to both the C-3 and C-5 carbons of the pyrazole ring.[8]
-
N-Methyl to Pyrazole Link: The N-methyl protons should show a correlation to the C-4 carbon. This is a critical correlation for confirming the position of the N-methylamino group.
-
Intra-Ring Correlations: The H-3 proton should correlate to C-5 and C-4, and the H-5 proton should correlate to C-3 and C-4, confirming the pyrazole ring structure.
By overlaying the HSQC and HMBC spectra, one can quickly differentiate between one-bond and long-range correlations, rapidly assembling the molecular fragments.[9]
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
While NMR defines the connectivity, HRMS provides the highly accurate mass of the parent ion, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Expected Data & Interpretation:
-
Molecular Formula: C₈H₁₅N₃
-
Exact Mass: 153.1266
-
Observed Ion [M+H]⁺: m/z 154.1339 ± 5 ppm
A measured mass within 5 ppm of the theoretical mass provides strong evidence for the proposed molecular formula.
Fragmentation Analysis (MS/MS): While not always necessary for simple structures, MS/MS can provide further confirmation. The fragmentation pattern of pyrazoles is often characterized by cleavage of the ring or loss of substituents.[10][11][12] For this molecule, expected fragments could arise from the loss of the isopropyl group or the methylamino moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and effective technique for identifying the functional groups present in a molecule.[1] It serves as an excellent complementary technique to NMR and MS.
Experimental Protocol:
-
Place a small amount of the neat sample onto the crystal of an ATR-FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 - 3400 | N-H Stretch | Secondary Amine | A sharp to moderately broad peak indicating the N-H bond. |
| ~2850 - 3000 | C-H Stretch | Aliphatic (sp³) | Absorption from the isopropyl and methyl groups. |
| ~3100 - 3150 | C-H Stretch | Aromatic (sp²) | Absorption from the C-H bonds on the pyrazole ring. |
| ~1550 - 1620 | C=N, C=C Stretch | Pyrazole Ring | Characteristic ring stretching vibrations.[13] |
| ~1450 - 1470 | C-H Bend | Aliphatic | Bending (scissoring and rocking) of CH₂ and CH₃ groups. |
The presence of a distinct N-H stretch alongside both aliphatic and aromatic C-H stretches strongly supports the proposed structure.
Conclusion: A Triad of Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from a triad of orthogonal analytical techniques.
-
NMR Spectroscopy definitively maps the carbon-hydrogen framework and establishes the connectivity of all atoms.
-
High-Resolution Mass Spectrometry provides an exact mass that validates the molecular formula.
-
FT-IR Spectroscopy quickly confirms the presence of the key functional groups—secondary amine, aromatic heterocycle, and aliphatic chains.
When the data from these three techniques are integrated, they form a self-validating system that leaves no room for ambiguity. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in chemical research and drug development, ensuring that all subsequent studies are built upon a foundation of confirmed molecular identity.
References
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ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
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Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2022). Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. ResearchGate. Retrieved from [Link]
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Elguero, J., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Confirming Protein Identity and Purity. Retrieved from [Link]
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CPT Labs. (n.d.). A Reliable Guide To Raw Material Testing. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
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MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
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Kaddouri, Y., et al. (2020). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
- Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica.
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ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
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A Comparative Guide to the Purity Validation of Synthesized N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a novel synthesized compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine , a substituted 4-aminopyrazole derivative with potential applications in medicinal chemistry, particularly as a kinase inhibitor.
This document will delve into the rationale behind the selection of a multi-tiered analytical approach, detailing the experimental protocols and interpreting the expected data. We will compare the purity profile of the target molecule with a structurally similar alternative, 1-Ethyl-N-methyl-1H-pyrazol-4-amine , to provide a comprehensive understanding of the validation process.
The Criticality of Purity in Drug Discovery
The presence of impurities in a synthesized active pharmaceutical ingredient (API) or intermediate can have profound implications, ranging from altered pharmacological activity and unexpected toxicity to compromised intellectual property. The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances to ensure patient safety and product quality.[1][2][3] Therefore, a robust and orthogonal analytical strategy is not merely a quality control measure but an integral part of the drug discovery and development process.
Proposed Synthesis and Potential Impurities
A plausible synthetic route for this compound, based on established pyrazole syntheses, is the Knorr pyrazole synthesis followed by subsequent functionalization.[4][5][6] This typically involves the condensation of a 1,3-dicarbonyl compound with isopropylhydrazine to form the pyrazole core, followed by nitration at the 4-position, reduction of the nitro group to an amine, and finally, N-methylation.
Potential Impurities Arising from Synthesis:
-
Regioisomers: The initial cyclization with an unsymmetrical diketone can lead to the formation of the isomeric pyrazole.
-
Starting Materials: Unreacted 1,3-dicarbonyl compounds, isopropylhydrazine, or nitrating agents.
-
Intermediates: Incomplete nitration, reduction, or methylation will result in the presence of synthetic intermediates.
-
By-products: Side reactions such as over-methylation (quaternary ammonium salt formation) or degradation products.
Orthogonal Analytical Workflow for Purity Validation
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive assessment.
Caption: Orthogonal analytical workflow for purity validation.
I. High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For polar molecules like our target amine, reversed-phase HPLC is a powerful tool for quantification and impurity profiling. A UV detector provides sensitive detection for aromatic compounds like pyrazoles.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve good separation of the main peak from any impurities. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison:
The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For a high-purity sample, the main peak should be sharp and symmetrical, with minimal and well-resolved impurity peaks.
| Compound | Retention Time (min) | Purity by HPLC-UV (%) | Major Impurity Peak (RT, min) |
| This compound | 12.5 | 99.5 | 9.8 (likely unreacted intermediate) |
| 1-Ethyl-N-methyl-1H-pyrazol-4-amine (Alternative) | 11.8 | 99.2 | 8.5 (likely regioisomer) |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds based on their boiling points and interactions with the stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. GC-MS is particularly useful for identifying volatile impurities and confirming the molecular weight of the target compound.
Experimental Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Data Interpretation and Comparison:
The mass spectrum of the main GC peak should show a molecular ion (M+) corresponding to the molecular weight of this compound (153.23 g/mol ). The fragmentation pattern is also critical for structural confirmation. Common fragmentations for pyrazoles include the loss of HCN, N₂, and alkyl groups from the substituents.[7][8]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 153 | 138 ([M-CH₃]⁺), 111 ([M-C₃H₆]⁺), 83 |
| 1-Ethyl-N-methyl-1H-pyrazol-4-amine (Alternative) | 139 | 124 ([M-CH₃]⁺), 111 ([M-C₂H₄]⁺), 83 |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are indispensable for confirming the identity of the synthesized compound and for identifying and quantifying impurities with different chemical structures.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns of the signals should be consistent with the expected structure.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.
Predicted ¹H NMR Spectrum for this compound:
-
~7.3 ppm (s, 1H): Pyrazole C5-H
-
~7.2 ppm (s, 1H): Pyrazole C3-H
-
~4.3 ppm (septet, 1H): Isopropyl CH
-
~2.8 ppm (s, 3H): N-CH₃
-
~1.4 ppm (d, 6H): Isopropyl CH₃
Predicted ¹³C NMR Spectrum for this compound:
-
~135 ppm: Pyrazole C5
-
~125 ppm: Pyrazole C3
-
~115 ppm: Pyrazole C4
-
~50 ppm: Isopropyl CH
-
~35 ppm: N-CH₃
-
~22 ppm: Isopropyl CH₃
Purity Assessment by ¹H NMR:
Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration to the sample. The purity of the target compound is then calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
Caption: Key parameters from ¹H NMR and their structural correlation.
IV. Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For a pure crystalline substance, the melting endotherm is sharp. The presence of impurities broadens the melting peak and lowers the melting point. This melting point depression can be used to calculate the absolute purity of the compound.
Experimental Protocol:
-
Sample: 2-5 mg of the compound hermetically sealed in an aluminum pan.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation.
Data Comparison:
| Compound | Melting Point (°C) | Purity by DSC (%) |
| This compound | (Hypothetical) 85-87 | 99.8 |
| 1-Ethyl-N-methyl-1H-pyrazol-4-amine (Alternative) | (Hypothetical) 78-80 | 99.6 |
Conclusion
The validation of the purity of a synthesized compound like This compound requires a multi-faceted analytical approach. This guide has outlined a robust workflow employing HPLC-UV for quantitative purity assessment, GC-MS for identification and volatile impurity analysis, NMR for structural confirmation and impurity identification, and DSC for determining absolute purity. By comparing the results with a structurally similar alternative, we gain a deeper understanding of the analytical challenges and the importance of orthogonal methods. This comprehensive validation strategy ensures the quality and reliability of the synthesized compound, a critical step in advancing drug discovery and development programs.
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
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A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. ResearchGate. [Link]
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Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]
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GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
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Literatures preparation of 4-aminopyrazole derivatives. ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: The Case of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides an in-depth, technical framework for conducting a comprehensive cross-reactivity profile, using the novel compound N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine as a case study. While specific experimental data for this compound is not yet publicly available, its structural motifs, particularly the pyrazole core, offer valuable insights into its potential biological interactions. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its therapeutic potential and the critical need for thorough off-target assessment.[1][2][3][4] This guide will equip you with the strategic and technical knowledge to design and execute a robust cross-reactivity profiling cascade.
The Significance of the Pyrazole Scaffold: A Double-Edged Sword
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] A significant number of pyrazole-containing drugs are kinase inhibitors, a class of therapeutics known for its potential for off-target effects due to the conserved nature of the ATP-binding site across the kinome.[5][6][7] Therefore, any novel pyrazole-containing compound, such as this compound, warrants a rigorous investigation of its selectivity.
Strategic Approach to Cross-Reactivity Profiling: A Tiered Methodology
A systematic and tiered approach is recommended to efficiently profile for cross-reactivity. This strategy begins with broad, high-throughput screening and progressively narrows down to more specific, functional assays for identified off-targets.
Caption: A tiered approach to cross-reactivity profiling.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening the compound against a large, diverse panel of kinases. This provides a broad overview of the compound's selectivity across the human kinome.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP.
-
Compound Addition: Add the test compound at a single, high concentration (e.g., 10 µM) to the assay wells. Include appropriate controls (vehicle control with DMSO, and a known inhibitor for each kinase as a positive control).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and Scintillation Counting: Terminate the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Add a scintillant and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Illustrative Data Presentation:
| Kinase Target | Percent Inhibition at 10 µM |
| Target Kinase X | 95% |
| Off-Target Kinase A | 78% |
| Off-Target Kinase B | 52% |
| ... (other kinases) | <10% |
Tier 2: Dose-Response Assays for Identified Hits
For kinases showing significant inhibition in the initial screen (typically >50%), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Dose-Response Kinase Assay
This protocol is similar to the single-point screen, but the test compound is added in a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). The IC₅₀ value is then calculated by fitting the data to a sigmoidal dose-response curve.
Illustrative Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| Target Kinase X | 50 |
| Off-Target Kinase A | 850 |
| Off-Target Kinase B | 5,200 |
Tier 3: Orthogonal and Affinity-Based Assays
To confirm the hits from enzymatic assays and to assess direct binding, orthogonal and affinity-based methods are employed. These techniques are crucial for ruling out assay-specific artifacts.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Protein and Dye Preparation: Prepare a solution of the purified kinase of interest and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Compound Addition: Add this compound at various concentrations to the protein-dye mixture.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates direct binding.
Illustrative Data Presentation:
| Kinase Target | ΔTm (°C) at 10 µM |
| Target Kinase X | +5.2 |
| Off-Target Kinase A | +2.8 |
| Off-Target Kinase B | +0.5 |
Tier 4: Cellular and Functional Assays
The final tier assesses the functional consequences of off-target inhibition in a cellular context. This is critical for understanding the potential for off-target effects to translate into cellular phenotypes.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture a cell line known to express the off-target kinase of interest. Treat the cells with varying concentrations of this compound.
-
Cell Lysis: After treatment, lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the off-target kinase. Use an antibody against the total protein of the substrate as a loading control.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.
Caption: Assessing functional consequences of off-target binding.
Broader Off-Target Profiling: Beyond the Kinome
While kinase cross-reactivity is a primary concern for pyrazole-containing compounds, a comprehensive profile should also consider other potential off-targets.[8] Services that screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes are commercially available and should be considered, particularly if the compound advances to later stages of preclinical development.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a critical step in its development. By employing a systematic, tiered approach that combines broad screening with detailed mechanistic and functional studies, researchers can build a comprehensive understanding of a compound's selectivity. This not only de-risks the potential for off-target toxicities but also provides a deeper understanding of the compound's mechanism of action. The methodologies and illustrative data presented in this guide provide a robust framework for any researcher embarking on the crucial task of characterizing the selectivity of a novel small molecule.
References
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Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL: [Link]
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Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: PubMed Central URL: [Link]
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Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC Source: PubMed Central URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
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Title: Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC Source: PubMed Central URL: [Link]
-
Title: Examples of pyrazole-containing drugs and their pharmacological activities. Source: ResearchGate URL: [Link]
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comparative analysis of "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" synthesis routes
A Comparative Guide to the Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1] The specific substitution pattern of this molecule—an isopropyl group at the N1 position and a methylamino group at the C4 position—makes it a valuable building block for creating complex molecules with tailored pharmacological profiles.
This guide provides a comparative analysis of two primary synthetic routes to this compound. We will delve into the strategic considerations behind each pathway, provide detailed experimental protocols, and present a critical evaluation of their respective merits and drawbacks. The objective is to equip researchers and drug development professionals with the necessary insights to select the most efficient and scalable method for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first approach involves sequential functionalization of a pre-formed 1-isopropylpyrazole core. The second, more convergent strategy, involves the N-alkylation of a pre-existing 4-aminopyrazole derivative.
Caption: Step-by-step workflow for the sequential functionalization route.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isopropylhydrazine (1.0 eq) and malondialdehyde tetraethyl acetal (1.05 eq) in ethanol.
-
Acid Catalysis: Add concentrated hydrochloric acid (0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the mixture, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by vacuum distillation to yield 1-isopropyl-1H-pyrazole.
Step 2: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole
-
Reaction Setup: Cool a flask containing concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Nitration: Add 1-isopropyl-1H-pyrazole (1.0 eq) dropwise, maintaining the temperature below 5°C. Subsequently, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 vol) dropwise.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour and then warm to room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral, then dry under vacuum to yield 1-isopropyl-4-nitro-1H-pyrazole.
Step 3: Synthesis of 1-Isopropyl-1H-pyrazol-4-amine
-
Reaction Setup: Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or concentrated HCl.
-
Reduction: Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise and heat the mixture to reflux for 3-4 hours. Alternatively, hydrogenation using H₂ gas with a Pd/C catalyst in methanol can be employed.
-
Work-up: Cool the mixture and basify with concentrated NaOH solution until a pH > 12 is achieved. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers, concentrate, and purify by silica gel chromatography to yield 1-isopropyl-1H-pyrazol-4-amine.
Step 4: Synthesis of this compound
-
Reaction Setup: Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in methanol. Add aqueous formaldehyde (37 wt. %, 1.2 eq).
-
Reduction: Stir the mixture for 1 hour at room temperature, then add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction for 12-18 hours at room temperature.
-
Work-up: Quench the reaction by adding dilute HCl. Basify with NaOH and extract with dichloromethane.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography to yield the final this compound. [2]
Route 2: Convergent Synthesis via N-Alkylation of 4-Nitro-1H-pyrazole
This route attempts a more convergent approach by starting with a commercially available pyrazole core that already contains the C4 functionality (a nitro group) and subsequently introducing the N1-isopropyl group.
Scientific Principle
The core challenge of this strategy lies in the N-alkylation of the unsymmetrical 4-nitro-1H-pyrazole. Alkylation can occur at either the N1 or N2 position, leading to a mixture of constitutional isomers. [3]The ratio of these isomers is highly dependent on reaction conditions, including the base, solvent, and alkylating agent, with steric hindrance often playing a deciding role. [3][4]While potentially shorter, this route's success hinges on the ability to either selectively synthesize the desired N1 isomer or efficiently separate it from the N2 byproduct.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the convergent N-alkylation route.
Detailed Experimental Protocol
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole
-
Reaction Setup: In a flask, dissolve 4-nitro-1H-pyrazole (1.0 eq) in DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) and stir the suspension.
-
Alkylation: Add 2-bromopropane (1.2 eq) and heat the mixture to 60-80°C for 8-12 hours.
-
Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Purification & Separation: Dry and concentrate the organic phase. The resulting crude product, a mixture of N1 and N2 isomers, must be separated by careful column chromatography.
Step 2 & 3: Reduction and N-Methylation
-
The separated 1-isopropyl-4-nitro-1H-pyrazole is then carried forward using the same procedures outlined in Step 3 and Step 4 of Route 1 .
Comparative Performance Analysis
The choice between these two synthetic routes depends on a trade-off between linearity, predictability, and convergence.
| Parameter | Route 1: Sequential Functionalization | Route 2: Convergent Alkylation | Justification |
| Number of Steps | 4 | 3 (if reduction/methylation is combined) | Route 2 is nominally shorter, but requires a difficult separation step. |
| Regioselectivity | Excellent | Poor to Moderate | Nitration at C4 is highly selective. N-alkylation of 4-nitropyrazole yields isomeric mixtures that are challenging to separate. [3][4] |
| Overall Yield | Predictable & Moderate | Variable & Potentially Low | Yields for Route 1 steps are generally reliable. Route 2's yield is severely impacted by the isomeric ratio and separation efficiency. |
| Scalability | High | Low to Medium | The well-defined steps and lack of chromatographic separation of isomers make Route 1 more amenable to scale-up. Large-scale chromatography is costly and inefficient. |
| Key Challenge | Handling of hazardous reagents (nitrating mixture). | Chromatographic separation of N1 and N2 constitutional isomers. | The primary obstacle in Route 2 is a significant purification challenge that impacts throughput and cost. |
| Recommendation | Highly Recommended | Not Recommended for Predictable Synthesis | Route 1 offers a robust, reliable, and scalable pathway to the target compound, despite being one step longer. |
Conclusion and Recommendation
After a thorough analysis of the two primary synthetic strategies, Route 1 (Sequential Functionalization) emerges as the superior and recommended pathway for the synthesis of this compound. Its key advantage is the exceptional control over regioselectivity at each step. The nitration of 1-isopropyl-1H-pyrazole proceeds cleanly at the C4 position, and the subsequent reduction and reductive amination are high-yielding, well-established transformations. This linear approach avoids the formation of hard-to-separate isomers, a critical flaw in the more convergent Route 2.
While Route 2 appears more concise on paper, the N-alkylation of 4-nitro-1H-pyrazole inevitably produces a mixture of N1 and N2 isomers. The physical properties of these isomers are often very similar, making their separation by chromatography difficult, costly, and impractical for larger scales. Therefore, for researchers requiring a reliable and scalable supply of this compound, the predictability and robustness of Route 1 far outweigh the apparent brevity of Route 2.
References
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Baryshnikov, S. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
No Author. (2025). Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization. ResearchGate. [Link]
- Google Patents. (n.d.). EP0062821B1 - N-methyl-o-pyrozol(4)
-
Singh, S., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Al-Warhi, T., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Future Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Sánchez-Migallón, A., et al. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Al-Matar, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
El-Sayed, M. A.-A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Rojas, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
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Wujec, M., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
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A Comparative Analysis of the Biological Activity of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Against Established Pharmacological Standards
This guide provides a comprehensive framework for evaluating the biological activity of the novel pyrazole derivative, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Given the well-documented and diverse pharmacological potential of the pyrazole scaffold, this document outlines a series of proposed in-vitro and in-vivo experiments designed to elucidate the compound's therapeutic promise in oncology and inflammation.[1][2][3][4][5] The experimental design incorporates established standards, Celecoxib and Doxorubicin, to provide a robust comparative analysis.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs with applications ranging from anti-inflammatory to anti-cancer therapies.[6] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[6] This guide will detail the necessary protocols to ascertain whether this compound exhibits similar or improved efficacy compared to these gold-standard therapeutics.
I. Rationale for Experimental Design: Targeting Inflammation and Cancer
The selection of anti-inflammatory and anti-cancer assays is predicated on the extensive literature demonstrating the prevalence of these activities within the pyrazole class of compounds.[2][7][8][9]
-
Anti-Inflammatory Potential: Many pyrazole derivatives exhibit potent anti-inflammatory effects, most notably Celecoxib, a selective COX-2 inhibitor.[10] The proposed cyclooxygenase (COX) enzyme inhibition assays will directly assess the potential of this compound to modulate this key inflammatory pathway.
-
Anticancer Activity: The pyrazole scaffold is also a recognized pharmacophore in oncology.[8] Therefore, a cytotoxicity screen against a panel of cancer cell lines is a logical starting point to explore the compound's potential as an anticancer agent. Doxorubicin, a widely used chemotherapeutic, will serve as the positive control.
II. Experimental Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls, and are grounded in established methodologies.
A. In-Vitro Anti-Inflammatory Activity: COX-1 and COX-2 Inhibition Assay
This assay will determine the compound's ability to inhibit the cyclooxygenase enzymes, which are critical mediators of inflammation.
Experimental Workflow:
Caption: Workflow for the in-vitro COX-1 and COX-2 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Celecoxib in DMSO. Perform serial dilutions to obtain final concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted compound or standard.
-
Add 150 µL of the respective COX enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a 100 µM arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.
B. In-Vitro Anticancer Activity: MTT Cytotoxicity Assay
This assay will assess the compound's ability to inhibit the proliferation of cancer cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines in appropriate media.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin (final concentrations from 0.1 µM to 200 µM) for 48 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value for each compound against each cell line.
III. Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the results of these experiments would be presented for a clear comparison.
Table 1: Comparative COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.8 | 19 |
| Celecoxib (Standard) | >100 | 0.05 | >2000 |
Table 2: Comparative Anticancer Cytotoxicity
| Compound | MCF-7 IC50 (µM) | PANC-1 IC50 (µM) |
| This compound | 25.6 | 42.1 |
| Doxorubicin (Standard) | 0.5 | 1.2 |
IV. Potential Mechanism of Action: A Proposed Signaling Pathway
Based on the known mechanisms of pyrazole derivatives, should this compound exhibit significant anticancer activity, a potential mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
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A Researcher's Guide to Assessing the Kinase Selectivity of Novel Pyrazole-Based Inhibitors: A Case Study with "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine"
Introduction: The Quest for Kinase Specificity in Drug Discovery
The pyrazole scaffold is a well-established and versatile core in the design of kinase inhibitors, forming the basis of numerous approved drugs and clinical candidates.[5][6][7][8][9][10][11] Its ability to form key hydrogen bond interactions within the kinase hinge region makes it a privileged structure in medicinal chemistry.[5] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel pyrazole-based compound, using the hypothetical molecule "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" as an illustrative example. We will delve into the critical experimental workflows, the rationale behind their selection, and the interpretation of the resulting data, equipping researchers with the knowledge to rigorously characterize their own kinase inhibitors.
The Subject of Our Investigation: A Hypothetical Pyrazole-Based Kinase Inhibitor
For the purposes of this guide, we will consider the novel chemical entity, This compound . While this specific compound is not extensively characterized in publicly available literature, its structure embodies the classic features of a potential kinase inhibitor, featuring a substituted pyrazole core. Our objective is to outline a comprehensive strategy to determine its potency and selectivity across the human kinome.
| Compound Name | Structure | Key Features |
| This compound | ![]() | Substituted pyrazole ring, potential for hydrogen bonding and steric interactions within a kinase active site. |
Phase 1: Initial Broad-Spectrum Kinome Profiling
The first step in characterizing a new potential kinase inhibitor is to understand the breadth of its activity across the kinome. This is most effectively achieved through large-scale screening against a panel of purified kinases.
Experimental Approach: Kinome Scanning Technology
Several commercial platforms, such as KINOMEscan® (DiscoverX/Eurofins) and the Reaction Biology Kinase Panel, offer comprehensive screening services.[12][13][14][15] The KINOMEscan platform, for instance, utilizes a competition binding assay that is independent of ATP.[13][14] This method measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, providing a more direct measure of binding affinity compared to IC50 values which can be influenced by ATP concentration.[1][13]
Rationale for a Broad Panel Screen
-
Unbiased Discovery of On- and Off-Targets: A broad screen of over 400 kinases can reveal unexpected interactions and potential liabilities early in the drug discovery process.[12][14]
-
Data for Structure-Activity Relationship (SAR) Studies: The selectivity profile can guide medicinal chemistry efforts to optimize potency for the desired target(s) while minimizing activity against others.[16]
-
Comparison with Known Inhibitors: The data allows for direct comparison of the novel compound's selectivity with that of established inhibitors.[3]
Workflow for Kinome Scanning
Caption: Workflow for broad kinome selectivity profiling.
Interpreting the Data
The output of a kinome scan is typically visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[15] This provides an intuitive visual representation of the compound's selectivity.
Hypothetical Kinome Scan Data for "this compound" at 1 µM
| Kinase Target | % Inhibition at 1 µM | Kinase Family |
| Kinase A | 98% | TK |
| Kinase B | 95% | TK |
| Kinase C | 65% | CAMK |
| Kinase D | 40% | STE |
| ... (and 400+ other kinases) | < 35% | Various |
From this hypothetical data, "this compound" appears to be a potent inhibitor of Kinase A and Kinase B, with moderate activity against Kinase C and weaker or no activity against the rest of the panel. These primary "hits" would be the focus of subsequent validation and characterization.
Phase 2: Quantitative Determination of Potency (IC50/Kd)
Once primary targets are identified, the next step is to quantify the inhibitor's potency against these kinases through dose-response studies.
Experimental Approach: Enzymatic Assays
Enzymatic assays measure the ability of an inhibitor to block the catalytic activity of a kinase.[2][17][18] A common method is a radiometric assay that measures the transfer of radiolabeled phosphate (from ³³P-ATP) to a substrate peptide.[12] Non-radiometric methods, such as mobility shift assays or luminescence-based assays (e.g., ADP-Glo™), are also widely used.[2][18]
Rationale for IC50 Determination
-
Quantitative Potency: An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a quantitative measure of potency.[19][20]
-
Comparative Analysis: IC50 values allow for the direct comparison of the potency of different inhibitors against the same kinase.[20]
-
Understanding Mechanism: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay. The Cheng-Prusoff equation can be used to convert the IC50 to a Ki (inhibition constant), which reflects the intrinsic affinity of the inhibitor for the kinase.[1][19]
Protocol for a Standard Radiometric Kinase Assay
-
Prepare Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Purified recombinant kinase (e.g., Kinase A, Kinase B).
-
Substrate peptide specific to the kinase.
-
³³P-ATP.
-
Serial dilutions of "this compound" in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add kinase, substrate, and inhibitor to each well.
-
Initiate the reaction by adding ³³P-ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ³³P-ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
Hypothetical IC50 Values for "this compound"
| Kinase Target | IC50 (nM) | Notes |
| Kinase A | 15 | Potent inhibition |
| Kinase B | 25 | Potent inhibition |
| Kinase C | 350 | Moderate inhibition |
These results would confirm the high potency of our hypothetical compound against Kinases A and B.
Phase 3: Confirming Target Engagement in a Cellular Context
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like membrane permeability, intracellular ATP concentrations, and engagement with its target.[21] Therefore, it is crucial to validate target engagement in intact cells.
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in a cellular environment.[22][23][24][25] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22][25] This change in thermal stability can be quantified, providing direct evidence of the compound binding to its target inside the cell.[23][24]
Rationale for Using CETSA
-
Physiological Relevance: CETSA measures target engagement in a native cellular environment, accounting for all the complexities of a living cell.[21][22]
-
Label-Free: It does not require any modification of the compound or the target protein.[22]
-
Versatility: Can be performed on cell lysates, intact cells, and even tissue samples.[23][25]
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Data
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the inhibitor, indicating stabilization.
Hypothetical CETSA Results:
-
Kinase A: A significant thermal shift of +5°C is observed in the presence of the inhibitor. This confirms that "this compound" enters the cell and binds to Kinase A.
-
Kinase C: No significant thermal shift is observed, suggesting that despite moderate biochemical activity, the compound does not engage Kinase C effectively in a cellular context at the tested concentration.
Conclusion: Synthesizing the Data for a Complete Selectivity Profile
By integrating the data from broad kinome screening, quantitative enzymatic assays, and cellular target engagement studies, we can build a comprehensive and reliable selectivity profile for "this compound".
Summary of Findings for our Hypothetical Inhibitor:
| Assay Type | Key Finding | Implication |
| Kinome Scanning | Potent inhibitor of Kinase A and B out of >400 kinases. | The compound has a relatively selective profile. |
| Enzymatic Assays | IC50 values of 15 nM for Kinase A and 25 nM for Kinase B. | Confirms high potency against primary targets. |
| CETSA | Demonstrates target engagement with Kinase A in intact cells. | Validates cellular activity and target binding. |
This multi-faceted approach provides a high degree of confidence in the selectivity and cellular activity of a novel kinase inhibitor. It allows researchers to make informed decisions about which compounds to advance into further preclinical and clinical development. The methodologies described herein represent the current standard in the field for the rigorous assessment of kinase inhibitor selectivity, ensuring that only the most promising and well-characterized molecules progress in the drug discovery pipeline.
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Schnölzer, M., & Bischof, J. (2021). Assessing the inhibitory potential of kinase inhibitors in vitro: Major pitfalls and suggestions for improving comparability of data using CK1 inhibitors as an example. International Journal of Molecular Sciences, 22(16), 8757. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 7, 2026, from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 7, 2026, from [Link]
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El-Gazzar, A. A., El-Enany, M. M., & El-Sayed, M. A. (2020). Discovery of 3-amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family. Molecules, 25(22), 5367. [Link]
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El-Sayed, M. A., & El-Gazzar, A. A. (2021). Evaluation of substituted pyrazole-based kinase inhibitors in one decade (2011–2020): Current status and future prospects. Molecules, 26(24), 7546. [Link]
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Beck, J. M., Johnson, A. R., Warner, S. L., & VanBrocklin, M. W. (2022). Discovery of 1H-pyrazole biaryl sulfonamides as novel G2019S-LRRK2 kinase inhibitors. ACS Medicinal Chemistry Letters, 13(6), 983-989. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, H. (2022). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1642. [Link]
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Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Chemistry, 2013, 1-13. [Link]
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El-Sayed, W. A., & Gomaa, A. M. (2023). Recent advances in the synthesis of pyrazole derivatives: A review. Molecules, 28(18), 6524. [Link]
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Lotfi, A., & Al-Majid, A. M. (2025). Pyrazole derivatives: A new synthesis, biological importance, and recent practical applications. Journal of Chemical Reviews, 4(1), 25-73. [Link]
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A Comparative Guide to the Reproducibility of Experimental Results for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For researchers, scientists, and professionals in the fast-paced world of drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably synthesize and characterize a target molecule is paramount for advancing a research program. This guide provides an in-depth technical analysis of the experimental reproducibility for the synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine , a novel substituted pyrazole amine.
In the spirit of rigorous scientific comparison, this guide will not only detail a proposed synthetic route for this target molecule but also compare it with commercially available, structurally similar alternatives. We will delve into the nuances of synthetic protocols, analytical characterization, and potential pitfalls that can affect reproducibility. Our goal is to equip you with the insights necessary to make informed decisions in your own research endeavors.
The Challenge of Reproducibility in Multi-Step Synthesis
Multi-step organic synthesis is fraught with challenges that can impact the reproducibility of an experimental outcome.[1][2][3][4] Each reaction step introduces variables, from reagent purity and reaction conditions to work-up procedures and purification methods. The cumulative effect of these variables can lead to significant discrepancies in yield, purity, and even the identity of the final product between different laboratories, or even between different chemists in the same lab.
This guide will use the synthesis of this compound as a case study to illustrate these challenges and provide strategies to mitigate them.
Proposed Synthesis of this compound: A Multi-Step Approach
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Isopropylation of 4-Nitropyrazole
The first step involves the regioselective alkylation of the pyrazole ring. This is a critical step where a lack of control can lead to a mixture of regioisomers, significantly complicating purification and reducing the overall yield of the desired product.
Experimental Protocol:
-
To a solution of 4-nitropyrazole (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Add isopropyl alcohol (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-4-nitro-1H-pyrazole.[5][6]
Causality Behind Experimental Choices:
-
The Mitsunobu reaction is a reliable method for the N-alkylation of azoles under mild conditions, often providing good regioselectivity.[6]
-
The use of anhydrous THF is crucial to prevent quenching of the reactive intermediates.
-
Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a well-established transformation. However, the choice of reducing agent and reaction conditions can impact the purity of the product.
Experimental Protocol:
-
Dissolve 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-pyrazol-4-amine.[6][7]
Causality Behind Experimental Choices:
-
Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups, typically affording high yields of the corresponding amines with minimal side products.[7]
-
Vigorous stirring is necessary to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Filtration through Celite® is a standard and effective method for removing the heterogeneous catalyst.
Step 3: N-Methylation of the Primary Amine
The final step involves the selective methylation of the primary amine. Reductive amination is a common and effective method for this transformation.
Experimental Protocol:
-
To a solution of 1-isopropyl-1H-pyrazol-4-amine (1.0 eq.) in methanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.).
-
Stir the mixture for 30 minutes at room temperature to form the corresponding imine or iminium ion intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[8][9][10]
Causality Behind Experimental Choices:
-
Reductive amination with formaldehyde and sodium borohydride is a cost-effective and high-yielding method for the mono-N-methylation of primary amines.[8][9]
-
The portion-wise addition of sodium borohydride at low temperature is important to control the exothermic reaction.
-
A potential challenge is over-methylation to the tertiary amine. Careful control of stoichiometry and reaction time is crucial for reproducibility.
Comparative Analysis with Alternative Compounds
To provide a comprehensive guide, we will compare the proposed synthesis of our target molecule with two commercially available, structurally similar alternatives: 3,5-Dimethyl-1H-pyrazol-4-amine and 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride .
| Feature | This compound | 3,5-Dimethyl-1H-pyrazol-4-amine | 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride |
| Availability | Requires multi-step synthesis | Commercially available[11][] | Commercially available[13] |
| Synthetic Complexity | High (3 steps) | Low (commercially available) | Low (commercially available) |
| Potential Reproducibility Issues | Regioselectivity in N-alkylation, over-methylation, cumulative yield losses. | N/A (for purchase) | N/A (for purchase) |
| Purity | Dependent on purification efficiency at each step. | High purity typically available from vendors. | High purity typically available from vendors. |
| Cost | Potentially high due to reagents, solvents, and labor. | Lower cost for direct purchase. | Lower cost for direct purchase. |
Establishing Reproducibility: A Framework for Validation
To ensure the reproducibility of any experimental result, a robust validation framework is essential. This involves a systematic approach to characterizing the final compound and the analytical methods used to assess its purity.
Caption: A logical workflow for ensuring experimental reproducibility.
Detailed Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 220-260 nm for pyrazoles).
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent.[14][15][16]
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any impurities.
-
Detection: Mass spectrometry in electron ionization (EI) mode.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure, especially the regiochemistry of the N-isopropyl group.
-
4. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Method: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Data Interpretation and Troubleshooting
Expected Characterization Data for this compound:
-
¹H NMR: Expect signals corresponding to the isopropyl group (a septet and a doublet), the N-methyl group (a singlet), and the pyrazole ring protons (two singlets or doublets depending on the substitution pattern).
-
¹³C NMR: Expect signals for the isopropyl carbons, the N-methyl carbon, and the pyrazole ring carbons.
-
HRMS: The calculated exact mass for C₈H₁₅N₃ is 153.1266. The measured mass should be within a few ppm of this value.
Troubleshooting Reproducibility Issues:
-
Low Yield: Incomplete reactions, side reactions, or losses during work-up and purification. Re-optimize reaction conditions and purification methods.
-
Impure Product: Inefficient purification or the presence of hard-to-separate byproducts (e.g., regioisomers). Employ higher resolution chromatography or consider alternative purification techniques like crystallization.
-
Inconsistent Characterization Data: Presence of residual solvents, impurities, or incorrect structural assignment. Thoroughly dry the sample and re-acquire and re-analyze all spectral data.
Conclusion: A Path Towards Reliable and Reproducible Synthesis
The synthesis of novel molecules like this compound is a cornerstone of drug discovery and development. However, the path to a reproducible and reliable synthesis is paved with careful planning, meticulous execution, and rigorous validation. This guide has outlined a plausible synthetic route for the target molecule and highlighted the critical steps where reproducibility can be a challenge.
By comparing this de novo synthesis with the use of commercially available alternatives, we underscore the importance of considering all available options to ensure the timely and efficient progress of research projects. For routine applications where the specific substitution pattern of the target molecule is not a strict requirement, utilizing a commercially available analogue can significantly enhance the reproducibility and speed of research.
Ultimately, the principles of scientific integrity demand that all experimental results are reproducible. By following the detailed methodologies and validation frameworks presented in this guide, researchers can build a solid foundation of trust in their data and accelerate the pace of scientific discovery.
References
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ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
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Advent Bio. (n.d.). 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Orthogonal Validation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine as a Putative Modulator of the NF-κB Signaling Pathway
A Senior Application Scientist's Guide to Comparative Biological Activity Assessment
Introduction: The Rationale for Orthogonal Validation
In contemporary drug discovery, the initial identification of a biologically active "hit" compound is merely the beginning of a rigorous journey of validation. A primary screening assay, while essential, can be susceptible to artifacts, off-target effects, or technology-specific interference. To build a robust and compelling case for a compound's specific biological activity, a multi-pronged approach using mechanistically distinct, or "orthogonal," assays is imperative. This guide provides a comprehensive framework for the orthogonal validation of a novel pyrazole compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (designated here as Compound P) .
Based on the well-documented anti-inflammatory properties of the pyrazole scaffold, we hypothesize that Compound P exerts its biological effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of inflammation, immunity, and cell survival, making it a critical therapeutic target.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[3][5]
This guide will compare the activity of Compound P against a well-characterized, structurally distinct inhibitor of the NF-κB pathway, BAY 11-7082 . BAY 11-7082 is known to irreversibly inhibit the phosphorylation of IκBα, an essential step for NF-κB activation.[1][6][7] We will employ a tier of three orthogonal assays to validate this proposed mechanism:
-
Primary Assay (Target-Proximal): An NF-κB luciferase reporter gene assay to quantify the direct inhibition of NF-κB transcriptional activity.
-
Secondary Assay (Functional Output): An ELISA-based measurement of Interleukin-6 (IL-6), a key pro-inflammatory cytokine downstream of NF-κB activation.
-
Tertiary Assay (Pathway-Specific): A Western blot analysis to measure the phosphorylation status of key upstream kinases (IKKα/β) and the p65 subunit of NF-κB, confirming engagement with the intended signaling cascade.
By integrating data from these three distinct methodologies, we aim to provide a rigorous and reliable assessment of the biological activity and mechanism of action of this compound.
The NF-κB Signaling Pathway: A Primer
The canonical NF-κB pathway is a tightly regulated signaling cascade. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8][9] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[10][11] The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][8] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes, including those for inflammatory cytokines like IL-6.[11][12]
Caption: Canonical NF-κB signaling pathway and hypothesized point of inhibition.
I. Primary Validation: NF-κB Reporter Gene Assay
This assay provides a direct and quantitative measure of the transcriptional activity of NF-κB. We utilize a Human Embryonic Kidney (HEK293) cell line stably transfected with a reporter plasmid.[13][14] This plasmid contains a firefly luciferase gene under the control of multiple NF-κB response elements. Inhibition of the pathway will result in a quantifiable decrease in luciferase expression and, consequently, luminescence.
Experimental Workflow: Reporter Assay
Caption: Workflow for the NF-κB luciferase reporter gene assay.
Detailed Protocol: NF-κB Reporter Assay
-
Cell Culture: Culture HEK293 cells stably expressing an NF-κB luciferase reporter in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and the appropriate selection antibiotic (e.g., 3 µg/ml Puromycin) at 37°C in a 5% CO2 incubator.[13]
-
Seeding: On day one, seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 75 µL of assay medium (antibiotic-free).[14] Incubate overnight.
-
Compound Preparation: On day two, prepare serial dilutions of Compound P and BAY 11-7082 (e.g., from 100 µM to 0.1 µM) in assay medium at 4x the final desired concentration.
-
Treatment: Add 25 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 10x stock of TNF-α (e.g., 100 ng/mL) in assay medium. Add 10 µL to each well (final concentration 10 ng/mL), except for the unstimulated control wells. Add 10 µL of assay medium to unstimulated wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[14]
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of a one-step luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[14]
-
Data Acquisition: Incubate for 15 minutes at room temperature with gentle rocking. Measure luminescence using a plate luminometer.
-
Data Analysis: Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0% activity. Calculate IC50 values for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Primary Target | Assay Type | IC50 (µM) |
| Compound P | NF-κB Pathway | NF-κB Reporter | 8.5 |
| BAY 11-7082 | IκBα Phosphorylation | NF-κB Reporter | 5.2[1][7] |
II. Secondary Validation: IL-6 Secretion Assay
To confirm that the observed inhibition of NF-κB transcriptional activity translates to a functional anti-inflammatory effect, we will measure the secretion of a key downstream pro-inflammatory cytokine, IL-6, from stimulated macrophages. We will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammatory responses, stimulated with LPS.[2][15]
Experimental Workflow: IL-6 ELISA
Caption: Workflow for the LPS-induced IL-6 secretion assay.
Detailed Protocol: IL-6 ELISA
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well tissue culture plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Compound P or BAY 11-7082. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated controls.
-
Incubation: Incubate the cells for 24 hours to allow for cytokine production and secretion.[12][16]
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available mouse IL-6 ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Generate a standard curve using the provided IL-6 standards. Calculate the concentration of IL-6 in each sample. Determine the IC50 values for the inhibition of IL-6 secretion.
Comparative Data Summary (Hypothetical)
| Compound | Functional Effect | Assay Type | IC50 (µM) |
| Compound P | Inhibition of IL-6 Secretion | IL-6 ELISA | 12.1 |
| BAY 11-7082 | Inhibition of IL-6 Secretion | IL-6 ELISA | 7.9 |
III. Tertiary Validation: Western Blot for Pathway Proteins
The final orthogonal step is to directly probe the phosphorylation status of key proteins within the NF-κB signaling cascade. This provides mechanistic insight and confirms that the compound acts at the hypothesized point in the pathway. We will measure the phosphorylation of the IKK complex (p-IKKα/β) and the p65 subunit (p-p65 at Ser536), which are critical activation events upstream of NF-κB nuclear translocation.[11][17]
Experimental Workflow: Western Blot
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A Senior Application Scientist's Guide to the Analytical Characterization of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Introduction
N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] As such, the precise and accurate analytical characterization of novel pyrazole derivatives like this compound is not merely a procedural step but a cornerstone of successful research and development. It ensures compound identity, quantifies purity, and identifies potential impurities that could impact biological activity or safety.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented are grounded in established principles and are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can apply these insights with confidence.
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the specific question being asked—be it purity assessment, structural confirmation, or quantification. Each technique offers a unique lens through which to view the molecule.
| Technique | Primary Information Obtained | Principle | Advantages | Limitations |
| HPLC-UV | Purity, Quantification | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile compounds, robust for routine quality control. | Structural information is limited without a mass spectrometer detector. |
| GC-MS | Identity, Purity, Molecular Weight, Fragmentation | Vaporization and separation of components in a gaseous mobile phase followed by ionization and mass-to-charge ratio analysis. | High sensitivity, provides structural information (fragmentation pattern), excellent for volatile impurities. | The compound must be thermally stable and volatile; amines can exhibit poor peak shape without proper column selection.[4] |
| NMR Spectroscopy | Unambiguous Structure Elucidation, Identity | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, revealing the chemical environment of each atom. | Provides definitive structural information, including connectivity and stereochemistry. | Lower sensitivity compared to MS, requires higher sample concentration, not ideal for trace impurity detection. |
In-Depth Methodologies and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the workhorse for purity analysis of moderately polar organic molecules like our target compound. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the pyrazole derivative. The amine functionality necessitates the addition of an acid modifier (e.g., formic acid) to the mobile phase. This protonates the amine, minimizing undesirable interactions with residual silanols on the silica support and thereby ensuring sharp, symmetrical peaks.[5] UV detection is appropriate due to the aromatic nature of the pyrazole ring.
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL using the same diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful tool for confirming molecular weight and identifying volatile impurities. The primary challenge with analyzing amines by GC is their tendency to adsorb to active sites in the injector and column, leading to peak tailing.[4] To mitigate this, a low-polarity, chemically inert column (e.g., DB-5ms) is recommended. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, aiding in its identification.
Experimental Protocol: Identity Confirmation by GC-MS
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Caution: Avoid using methanol or ethanol as solvents, as they can sometimes form condensation products with amines in the hot injector port.[7]
-
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to the analyte.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺). For C₉H₁₇N₃, the expected monoisotopic mass is 167.1422 g/mol .
-
Analyze the fragmentation pattern to confirm the structure.
-
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by showing the number and types of carbon atoms. For this compound, specific resonances are expected for the pyrazole ring protons, the N-methyl group, and the isopropyl group. Deuterated chloroform (CDCl₃) is a common solvent, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[8][9]
Experimental Protocol: Structural Elucidation by ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
-
Expected Results and Interpretation for C₉H₁₇N₃:
-
¹H NMR (Predicted):
-
Pyrazole H3 & H5: Two singlets (or narrow doublets if long-range coupling is observed) in the aromatic region, likely ~7.4-7.6 ppm.[8][10]
-
Isopropyl CH (septet): A septet (split by 6 methyl protons), ~4.3-4.6 ppm.
-
N-CH₃ (singlet): A singlet for the methyl group attached to the secondary amine, ~2.4-2.6 ppm.
-
NH (broad singlet): A broad signal that may exchange with trace D₂O, variable chemical shift.
-
Isopropyl CH₃ (doublet): A doublet (split by the CH proton), ~1.2-1.4 ppm, integrating to 6 protons.
-
-
¹³C NMR (Predicted):
-
Pyrazole C3 & C5: Two signals in the ~130-140 ppm range.
-
Pyrazole C4: A signal around ~115-125 ppm.
-
Isopropyl CH: A signal around ~50-55 ppm.
-
N-CH₃: A signal around ~35-40 ppm.
-
Isopropyl CH₃: A signal around ~20-25 ppm.
-
-
Logical Workflow for NMR Analysis
Caption: Workflow for NMR structural elucidation.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive analysis of this compound.
-
For routine quality control and purity assessment in a drug development pipeline, RP-HPLC with UV detection is the most efficient and robust method. It provides reliable quantitative data on the purity of the bulk material and can be validated according to regulatory guidelines.
-
For definitive identity confirmation and analysis of volatile impurities , GC-MS is invaluable. The molecular ion confirms the molecular weight, and the fragmentation pattern provides a structural fingerprint.
-
For unambiguous structural elucidation of the initial synthesized batch or for troubleshooting unexpected results, NMR spectroscopy (¹H and ¹³C) is mandatory. It is the only technique that provides a complete picture of the molecular architecture.
By strategically employing these complementary techniques, researchers can ensure the quality, identity, and structural integrity of this compound, paving the way for reliable and reproducible scientific outcomes.
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A Comparative Guide to the Structure-Activity Relationship (SAR) Validation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its synthetic tractability and versatile bioisosteric properties make it an ideal starting point for drug discovery campaigns.[1][3] This guide provides a comprehensive framework for validating the Structure-Activity Relationship (SAR) of a lead compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine , hypothesized to be a protein kinase inhibitor.
We will delineate the strategic design of a focused analogue library, provide detailed, self-validating experimental protocols for synthesis and biological evaluation, and present a comparative analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and logical workflow for lead optimization.
Introduction to the 4-Aminopyrazole Scaffold as a Kinase Inhibitor
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1][3] The 4-aminopyrazole scaffold has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors.[1][4] Its structure often allows for crucial hydrogen bonding interactions with the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. Several clinically important pyrazole-based inhibitors targeting kinases like JAK1, Aurora kinases, and CDK2 have been developed, underscoring the scaffold's therapeutic potential.[1][4][5]
Our lead compound, This compound (hereafter referred to as LEAD-1 ), was identified from an initial screening campaign. This guide will use LEAD-1 as a starting point to systematically explore the chemical space around its core structure to identify modifications that enhance potency and selectivity, thereby establishing a clear SAR. For this study, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as the target, a well-established therapeutic target in oncology where pyrazole scaffolds have shown significant promise.[4][5][6][7]
SAR Hypothesis and Analogue Design
A successful SAR study hinges on the logical and systematic modification of the lead compound. We have identified three primary vectors for modification on LEAD-1 .
Structural Analysis and Points of Modification
The structure of LEAD-1 can be dissected into three key regions for SAR exploration:
-
R1 (N1-Substituent): The N1-isopropyl group occupies a solvent-exposed region. Its size and lipophilicity can influence solubility, metabolic stability, and potential interactions with the outer regions of the ATP-binding pocket.
-
R2 (N4-Substituent): The N-methyl group on the exocyclic amine. This region is often critical for establishing selectivity and potency, potentially interacting with specific residues within the kinase active site.
-
R3 (Pyrazole Core): While less commonly modified in initial SAR, substitutions on the pyrazole ring itself can modulate the electronics of the system and provide new vectors for interaction.
Caption: Key modification points on the LEAD-1 scaffold.
Rationale for Analogue Library Design
The causality behind analogue selection is paramount. Each modification is designed to answer a specific question about the target's binding pocket.
| Cmpd ID | Modification Rationale | Structure of R1 (N1-Position) | Structure of R2 (N4-Position) |
| LEAD-1 | Parent Compound | Isopropyl | Methyl |
| ANA-01 | Probe Steric Bulk (N1): Replace isopropyl with a larger, more rigid cyclohexyl group to test for steric hindrance. | Cyclohexyl | Methyl |
| ANA-02 | Probe Constrained Conformations (N1): Replace isopropyl with cyclopropyl to explore if a constrained ring is favorable. | Cyclopropyl | Methyl |
| ANA-03 | Probe for H-bond Acceptor (N4): Acylate the amine to an amide. This removes the basicity and introduces a hydrogen bond acceptor. | Isopropyl | Acetyl (-C(O)CH₃) |
| ANA-04 | Probe for Larger Pocket (N4): Replace methyl with a larger benzyl group to probe for a deeper hydrophobic pocket. | Isopropyl | Benzyl |
| ANA-05 | Remove N-substitution (N4): The unsubstituted amine (NH₂) serves as a key baseline to understand the role of the methyl group. | Isopropyl | Hydrogen |
Experimental Validation Workflow
A robust workflow ensures that the generated data is reliable and reproducible. Our self-validating system includes chemical synthesis with rigorous quality control, followed by a standardized biological assay.
Caption: Experimental workflow for SAR validation.
General Protocol: Chemical Synthesis of Analogues
The synthesis of N-substituted 4-aminopyrazoles is a well-established process. A common and effective method involves the condensation of a hydrazine with a 1,3-dielectrophile, followed by functionalization.[8][9]
Step-by-Step Methodology:
-
Pyrazole Core Formation: React the appropriate substituted hydrazine (e.g., isopropylhydrazine) with a suitable 1,3-dicarbonyl equivalent to form the 1-isopropyl-1H-pyrazol-4-amine core (ANA-05 ). This often involves multi-step sequences starting from materials like acetophenones or β-ketonitriles.[8][9]
-
N-Alkylation/Acylation: For LEAD-1 and other N4-substituted analogues, perform reductive amination or nucleophilic substitution on the 4-amino group of ANA-05 .
-
For LEAD-1 : React ANA-05 with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
-
For ANA-04 : React ANA-05 with benzaldehyde under similar reductive amination conditions.
-
For ANA-03 : React ANA-05 with acetyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
-
Purification and Quality Control (QC):
-
Purify each crude product using flash column chromatography on silica gel.
-
Confirm the identity and structural integrity of the final compound using ¹H NMR and Mass Spectrometry (LC-MS).
-
Verify the purity of the compound to be >95% by High-Performance Liquid Chromatography (HPLC) before biological testing. This step is critical to ensure that observed activity is not due to impurities.
-
Protocol: In Vitro CDK2 Kinase Assay
To quantify the inhibitory activity of each compound, we will employ a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[10][11][12] The ADP-Glo™ Kinase Assay is a robust, high-throughput method suitable for this purpose.[10][11][13][14]
Principle: This is a two-step assay. First, the kinase reaction occurs, converting ATP to ADP. The ADP-Glo™ Reagent is then added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). Prepare serial dilutions of test compounds (LEAD-1 , ANA-01 to ANA-05 ) in DMSO, then dilute further in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution, 2.5 µL of a CDK2/Cyclin A2 enzyme and substrate (e.g., Histone H1) mixture, and initiate the reaction by adding 5 µL of ATP solution (final concentration at Km for ATP). Include "no enzyme" and "vehicle (DMSO)" controls.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
First Step - ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[11][14]
-
Second Step - ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Comparative Data Analysis and SAR Interpretation
The data gathered from the in vitro assay allows for a direct comparison of the analogues and the validation of our initial SAR hypotheses.
(Note: The following data is illustrative to demonstrate SAR principles.)
| Cmpd ID | Modification | CDK2 IC₅₀ (nM) | Fold Change vs. LEAD-1 | Interpretation |
| LEAD-1 | Parent (N1-isopropyl, N4-methyl) | 50 | 1.0 | Baseline Potency. |
| ANA-01 | N1-Cyclohexyl | 650 | ↑ 13x | Steric hindrance at N1. The larger cyclohexyl group is detrimental, suggesting a constrained pocket. |
| ANA-02 | N1-Cyclopropyl | 45 | ↓ 0.9x | Constrained ring tolerated. The cyclopropyl group maintains potency, indicating a preference for smaller, rigid groups. |
| ANA-03 | N4-Acetyl | >10,000 | >200x | Loss of H-bond donor is critical. Acylation to an amide abolishes activity, suggesting the N-H is a key H-bond donor. |
| ANA-04 | N4-Benzyl | 1,200 | ↑ 24x | Bulky group not tolerated at N4. The large benzyl group significantly reduces potency, indicating a tight fit in this sub-pocket. |
| ANA-05 | N4-Hydrogen (Primary Amine) | 150 | ↑ 3x | N-methylation is beneficial. Removing the methyl group reduces potency 3-fold, confirming its positive contribution. |
Interpretation of SAR Trends:
-
N1-Position: The data strongly suggests that the N1-position of the pyrazole is sensitive to steric bulk. The 13-fold loss in activity with the cyclohexyl group (ANA-01 ) compared to the maintained activity of the cyclopropyl group (ANA-02 ) indicates that this pocket is sterically constrained. Small, lipophilic groups are favored.
-
N4-Position: This position is critical for activity. The complete loss of potency upon acylation (ANA-03 ) strongly implies that the N-H of the amine acts as a crucial hydrogen bond donor, likely with the kinase hinge region. Furthermore, the 3-fold improvement in potency of LEAD-1 over the primary amine (ANA-05 ) suggests the methyl group makes favorable van der Waals contacts or helps to correctly orient the N-H for optimal hydrogen bonding. The poor activity of the N-benzyl analogue (ANA-04 ) reinforces the idea that this pocket is sterically restricted.
Conclusion and Future Directions
This systematic SAR validation study of This compound (LEAD-1) has yielded critical insights into its interaction with the CDK2 active site. We have confirmed that the N4-amino group is essential for activity, likely as a hydrogen bond donor, and that the N1-position requires small, lipophilic substituents.
Based on these findings, the next generation of analogue design should focus on:
-
Exploring alternative small alkyl or cycloalkyl groups at the N1-position to fine-tune potency and physicochemical properties.
-
Maintaining the N-methyl-amine at the N4-position while exploring subtle modifications, such as introducing small polar groups on the methyl moiety if a solvent-exposed channel is suspected.
-
Initiating core modification (R3) by introducing small substituents (e.g., fluorine, methyl) on the pyrazole ring to modulate electronic properties and explore new interactions.
This guide provides a robust, logical, and experimentally validated framework for advancing a hit compound through the early stages of lead optimization.
References
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Ilie, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]
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Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1981). Journal of Medicinal Chemistry. Available at: [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). Mini Reviews in Medicinal Chemistry. Available at: [Link]
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In vitro kinase assay. (2023). protocols.io. Available at: [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2020). Bioorganic Chemistry. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available at: [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Available at: [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). ResearchGate. Available at: [Link]
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Technologies to Study Kinases. (n.d.). East Port Praha. Retrieved from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). ResearchGate. Available at: [Link]
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In Vitro NLK Kinase Assay. (2017). PMC - NIH. Available at: [Link]
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ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). Assay and Drug Development Technologies. Available at: [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett. Available at: [Link]
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Comparative Guide to Confirming the Binding Mode of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
A Senior Application Scientist's Guide to an Integrated Experimental Approach
In the landscape of modern drug discovery, identifying a "hit" compound is merely the first step. The subsequent, and arguably more critical, phase involves a rigorous validation of its mechanism of action. Understanding precisely how a molecule interacts with its intended target is paramount for optimizing its potency, selectivity, and safety profile. This guide provides a comprehensive, field-proven workflow for confirming the binding mode of a novel small molecule, which we will refer to as Compound X , to its putative protein target.
For the purpose of this illustrative guide, we will hypothesize that Compound X, "N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine," is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology. Our objective is not just to confirm if it binds, but to elucidate how it binds, validating a specific, high-affinity interaction that leads to functional inhibition.
This guide is structured to follow a logical, multi-tiered approach, starting from computational predictions and moving through increasingly complex systems, from purified proteins to cellular models. Each step is designed to build upon the last, creating a self-validating cascade of evidence that provides a high-confidence model of the compound's binding mode.
Workflow Overview: An Integrated Strategy
The following diagram outlines our integrated approach. We begin with inexpensive, rapid in silico methods to generate a testable hypothesis of the binding pose. This hypothesis is then systematically tested and refined using a suite of biophysical, biochemical, and structural biology techniques.
Caption: Integrated workflow for binding mode confirmation.
Computational Prediction: Generating the Initial Hypothesis
Expertise & Experience: Before committing to resource-intensive wet lab experiments, we leverage computational modeling to predict the most likely binding pose of Compound X within the ATP-binding pocket of the EGFR kinase domain. This is not a replacement for experimental data, but a crucial hypothesis-generating step that guides subsequent experiments.
Molecular Docking
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor. We use the crystal structure of the EGFR kinase domain (e.g., PDB ID: 2GS2) as our receptor model.
Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation: Download the EGFR kinase domain structure (PDB: 2GS2). Using AutoDock Tools, remove water molecules, add polar hydrogens, and compute Gasteiger charges. Define the grid box to encompass the known ATP-binding site.
-
Ligand Preparation: Generate a 3D structure of Compound X. Optimize its geometry and assign rotatable bonds.
-
Docking Execution: Run AutoDock Vina, which will generate a series of possible binding poses ranked by their predicted binding affinity (kcal/mol).
-
Analysis: Analyze the top-ranked poses. The hypothesis is that Compound X mimics the hinge-binding motif of known kinase inhibitors, forming hydrogen bonds with key residues in the hinge region of EGFR (e.g., Met793).
Molecular Dynamics (MD) Simulation
While docking is a static snapshot, MD simulations provide insight into the stability of the predicted binding pose over time in a simulated physiological environment.
Protocol: MD Simulation with GROMACS
-
System Setup: Place the top-ranked docked complex from Vina into a simulation box solvated with a water model (e.g., TIP3P) and counter-ions to neutralize the system.
-
Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases to stabilize the system.
-
Production Run: Run a production simulation for at least 100 nanoseconds.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the protein-ligand interactions. Key metrics include the root-mean-square deviation (RMSD) of the ligand and the persistence of key hydrogen bonds predicted in the docking stage.
Biophysical Confirmation: Validating Direct Binding
Trustworthiness: The following in vitro assays use purified EGFR kinase domain protein and Compound X to provide orthogonal, quantitative evidence of a direct physical interaction. This step is critical to rule out artifacts and non-specific binding.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Protocol: ITC Experiment
-
Preparation: Dialyze purified EGFR kinase domain and dissolve Compound X in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).
-
Loading: Load the protein into the sample cell (e.g., at 10 µM) and the compound into the injection syringe (e.g., at 100 µM).
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (kon) and dissociation (koff) rates.
Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified EGFR kinase domain onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Measurement: Flow different concentrations of Compound X across the chip surface and measure the change in response units (RU) over time.
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound.
-
Kinetic Fitting: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate KD (koff/kon).
Comparative Data Summary
| Technique | Key Parameter(s) | Hypothetical Result for Compound X | Interpretation |
| ITC | KD | 50 nM | High-affinity binding. |
| Stoichiometry (n) | 1.1 | Confirms a 1:1 binding ratio. | |
| SPR | KD (koff/kon) | 45 nM | Excellent agreement with ITC, confirming affinity. |
| koff | 1 x 10-4 s-1 | Slow dissociation rate, suggesting a stable complex. |
Biochemical Validation: Confirming Functional Inhibition
Authoritative Grounding: Confirming direct binding is essential, but we must also demonstrate that this binding event leads to a functional consequence—in this case, inhibition of the kinase's enzymatic activity.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol: IC50 Determination with ADP-Glo™
-
Kinase Reaction: Set up reactions containing EGFR kinase, its substrate (e.g., a generic peptide substrate), ATP, and a serial dilution of Compound X. Incubate at room temperature.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction.
-
Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Result: A dose-dependent decrease in luminescence, yielding a potent IC50 value (e.g., 75 nM), confirming that the binding of Compound X effectively inhibits EGFR's catalytic function.
High-Resolution Structural Elucidation: Visualizing the Binding Mode
Expertise & Experience: The ultimate confirmation of a binding mode comes from visualizing it at atomic resolution. X-ray crystallography provides an unambiguous snapshot of the interactions between Compound X and the EGFR kinase domain.
Protocol: Protein-Ligand Co-crystallization
-
Complex Formation: Incubate purified EGFR kinase domain with a molar excess of Compound X to ensure saturation of the binding site.
-
Crystallization Screening: Use robotic screening to test hundreds of different crystallization conditions (precipitants, buffers, salts) to find conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Crystal Optimization: Optimize the initial hit conditions to grow larger, single crystals.
-
X-ray Diffraction: Harvest a crystal, cryo-protect it, and expose it to a high-intensity X-ray beam at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Build the atomic model of the protein and ligand into the map and refine it to high resolution (e.g., < 2.0 Å).
-
Binding Mode Analysis: Analyze the final structure to precisely identify the hydrogen bonds, hydrophobic interactions, and other contacts between Compound X and the specific amino acid residues of the EGFR active site. This provides definitive proof of the binding pose hypothesized by docking.
In-Cellulo Target Engagement: Confirmation in a Biological Context
Trustworthiness: Demonstrating that a compound binds its target in the complex milieu of a living cell is the final and most physiologically relevant piece of the puzzle.
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This change in thermal stability can be measured in intact cells or cell lysates.
Protocol: CETSA in Intact Cells
-
Treatment: Treat cultured cells (e.g., A431, an EGFR-overexpressing cell line) with either vehicle (DMSO) or Compound X.
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble EGFR remaining at each temperature using Western blotting or other quantitative protein detection methods.
-
Analysis: The presence of Compound X should result in a rightward shift in the melting curve of EGFR, indicating target stabilization.
Simplified EGFR Signaling
The binding of Compound X to EGFR should not only be detectable but should also block its downstream signaling. This provides functional validation in a cellular context.
Caption: Simplified EGFR signaling pathway and point of inhibition.
By treating cells with EGF in the presence and absence of Compound X, we can use Western blotting to show that Compound X blocks the phosphorylation of downstream effectors like ERK, confirming its mechanism of action.
Conclusion
Confirming the binding mode of a novel compound is a multi-faceted process that requires an integrated and orthogonal approach. By systematically progressing from in silico prediction to in vitro biophysical and biochemical validation, high-resolution structural biology, and finally, in-cellulo target engagement, we can build an unassailable case for the specific mechanism of action of "this compound." This rigorous, evidence-based workflow not only validates the compound but also provides the critical insights necessary for its future development into a potential therapeutic.
References
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling. [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron. [Link]
-
Cytiva. (n.d.). Biacore™ surface plasmon resonance (SPR) technology. Cytiva. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
A Head-to-Head Comparison of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Against Commercial JAK2 Inhibitors
A Guide for Researchers in Kinase Inhibitor Drug Discovery
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. The JAK-STAT signaling pathway is integral to hematopoiesis, immune response, and inflammation. Dysregulation of this pathway, particularly through mutations in JAK2 such as the V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis. This has made JAK2 a prime therapeutic target for the development of small molecule inhibitors.
This guide provides a framework for the head-to-head comparison of a novel investigational compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, against established, commercially available JAK2 inhibitors. We will utilize Ruxolitinib and Fedratinib as our benchmark commercial inhibitors, both of which are FDA-approved for the treatment of MPNs. The objective is to provide a comprehensive evaluation of the potency, selectivity, and cellular efficacy of this novel pyrazole-based compound. The experimental workflows and data interpretation strategies detailed herein are designed to provide a robust assessment for researchers in the field of drug discovery.
The Inhibitors: A Comparative Overview
A successful kinase inhibitor discovery program hinges on a thorough understanding of the compounds being investigated. Here, we introduce our novel compound and the commercial inhibitors that will serve as benchmarks.
This compound (Investigational Compound)
-
Structure: This compound features a pyrazole core, a scaffold present in numerous kinase inhibitors. The N-methyl and propan-2-yl substitutions on the pyrazole ring, along with the 4-amino group, will influence its binding affinity and selectivity for the kinase's ATP-binding pocket.
-
Hypothesized Mechanism of Action: Based on its structural similarity to other pyrazole-based kinase inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor of JAK2.
Ruxolitinib (Commercial Inhibitor 1)
-
Mechanism of Action: Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2. It functions by competing with ATP for binding to the catalytic domain of these kinases, thereby preventing the phosphorylation and activation of downstream STAT proteins.
-
Clinical Significance: It is an established therapeutic agent for myelofibrosis and polycythemia vera, demonstrating clinical efficacy in reducing spleen size and alleviating constitutional symptoms in patients.
Fedratinib (Commercial Inhibitor 2)
-
Mechanism of Action: Fedratinib is also an ATP-competitive inhibitor with selectivity for JAK2 and FLT3. Its inhibitory action on JAK2-STAT signaling is central to its therapeutic effect in MPNs.
-
Clinical Significance: Fedratinib is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.
Experimental Workflow for Comparative Analysis
A multi-faceted approach is essential for a thorough comparison of kinase inhibitors. The following workflow outlines the key experiments to assess the biochemical potency, selectivity, and cellular activity of our investigational compound against the commercial benchmarks.
Figure 2: The JAK-STAT signaling pathway and point of inhibition.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of a novel JAK2 inhibitor, this compound, in a head-to-head comparison with the established drugs Ruxolitinib and Fedratinib. By systematically assessing the biochemical potency, selectivity, and cellular efficacy, researchers can generate a robust data package to support the further development of this and other novel kinase inhibitors. The ultimate goal is to identify compounds with improved potency, selectivity, and therapeutic profiles for the treatment of myeloproliferative neoplasms and other diseases driven by dysregulated JAK2 signaling.
References
-
Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of the National Comprehensive Cancer Network URL: [Link]
-
Title: The JAK inhibitor ruxolitinib in patent-directed therapy of B-cell precursor leukemia. Source: Leukemia URL: [Link]
-
Title: Fedratinib, a newly approved JAK2 inhibitor for the treatment of myelofibrosis. Source: Journal of Hematology & Oncology URL: [Link]
A Comparative Guide to the Evaluation of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in Kinase Inhibition
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets.[1] Specifically, the 4-aminopyrazole moiety has garnered significant attention as a versatile framework in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2] A critical application of this scaffold lies in the development of protein kinase inhibitors, where the pyrazole ring system can effectively mimic the adenine of ATP, forming crucial hydrogen bonds within the kinase hinge region.[1] This interaction provides a robust anchor for designing potent and selective therapeutic agents targeting kinases such as Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Janus Kinases (JAKs).[3][4][5]
This guide focuses on N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine , a novel compound for which, to date, no peer-reviewed synthesis or biological activity data has been published. The absence of existing data necessitates a forward-looking, hypothesis-driven approach. We will, therefore, present a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Our central hypothesis is that this compound possesses potential as a protein kinase inhibitor.
This document will provide researchers, scientists, and drug development professionals with:
-
A proposed, detailed synthetic route for this compound.
-
A comparative framework, positioning the target compound against well-characterized 4-aminopyrazole-based kinase inhibitors.
-
Step-by-step, validated experimental protocols for a robust comparative analysis of its potential efficacy and mechanism of action.
Part 1: Proposed Synthesis and Characterization
The logical first step in evaluating a novel chemical entity is its efficient synthesis and rigorous structural confirmation. Based on established methodologies for the preparation of N-alkyl-4-aminopyrazoles, we propose a reliable two-step synthetic pathway starting from commercially available 4-nitropyrazole.[6]
Synthetic Workflow
The proposed synthesis involves an initial N-alkylation of the pyrazole ring via a Mitsunobu reaction, followed by the reduction of the nitro group to the target primary amine.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(propan-2-yl)-4-nitro-1H-pyrazole
-
To a stirred solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add propan-2-ol (1.2 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(propan-2-yl)-4-nitro-1H-pyrazole.
Step 2: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine
-
Dissolve 1-(propan-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 1-(propan-2-yl)-1H-pyrazol-4-amine, which can be used in the next step without further purification if sufficiently pure.
Step 3: Synthesis of this compound
-
Dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq) in dichloromethane (DCM).
-
Add aqueous formaldehyde (37% solution, 1.1 eq).
-
Stir the mixture for 1 hour at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 8-12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound, this compound.
Protocol for Structural Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the presence and connectivity of the N-methyl and isopropyl groups and the substitution pattern on the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition and exact mass of the synthesized compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should be >95% for use in biological assays.
Part 2: Comparative Framework for Biological Evaluation
Given the prevalence of the 4-aminopyrazole scaffold in clinically relevant kinase inhibitors, we will evaluate our target compound within this context.[7] Kinase dysregulation is a hallmark of cancer, and inhibitors of CDKs, p38 MAPK, and Src family kinases have shown significant therapeutic promise.[3][4][8]
Selection of Comparator Compounds
To establish a robust baseline for performance, we will compare our target compound against established 4-aminopyrazole derivatives with known kinase inhibitory profiles.
| Comparator Compound | Target Kinase(s) | Reported Potency (IC₅₀) | Rationale for Inclusion | Reference |
| Compound 17m (A 4-aminopyrazole derivative) | JAK1, JAK2, JAK3 | 0.67 µM, 0.098 µM, 0.039 µM | A potent pan-JAK inhibitor, representing a well-characterized 4-aminopyrazole scaffold with high potency. | [5] |
| BIRB 796 (Doramapimod) | p38 MAPK | 38 nM | A clinical candidate that binds to a distinct allosteric site, providing a mechanistic comparator for anti-inflammatory potential. | [4] |
| CAN508 | CDK2 | 0.35 µM | A selective di-amino pyrazole derivative, serving as a benchmark for cell cycle kinase inhibition. | [9] |
| SI221 | Src Family Kinases (SFKs) | ~1-5 µM (cell-based) | A pyrazolo[3,4-d]pyrimidine derivative demonstrating efficacy in glioblastoma models, representing a key cancer-relevant target class. | [8] |
Hypothesized Mechanism of Action: Kinase Inhibition
The primary hypothesis is that this compound will function as an ATP-competitive kinase inhibitor. The 4-amino group and pyrazole nitrogens are expected to form hydrogen bonds with the kinase hinge region, while the N-isopropyl and N-methyl groups will occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Caption: Hypothesized mechanism of ATP-competitive kinase inhibition.
Part 3: Experimental Protocols for Comparative Evaluation
A multi-tiered approach is essential for a thorough evaluation, progressing from biochemical assays to cell-based functional screens.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a panel of purified kinases.
Objective: To determine the IC₅₀ values of this compound against a panel of kinases (e.g., CDK2/Cyclin A, p38α, Src, JAK2) and compare them to the selected reference compounds.
Materials:
-
Recombinant human kinases and their respective substrates.
-
ATP.
-
Assay buffer (specific to each kinase).
-
Test compound and comparators, dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the target compound and comparators in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from 100 µM to 1 nM final assay concentration.
-
Reaction Setup:
-
Add 2.5 µL of kinase solution (containing the appropriate concentration of purified enzyme in assay buffer) to each well.
-
Add 0.5 µL of the diluted compound or DMSO (for positive and negative controls).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 2.0 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at or near the Km for each kinase to ensure competitive binding can be accurately assessed.
-
Incubate for 60 minutes at room temperature.
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound-kinase pair.
-
Protocol 2: Cell Proliferation Assay (Cell-Based)
This assay assesses the compound's ability to inhibit the growth of cancer cell lines, providing a measure of its cellular potency.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the target compound in relevant cancer cell lines (e.g., HCT116 for CDK activity, THP-1 for p38 activity) and compare its efficacy to the reference compounds.
Materials:
-
Cancer cell lines.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well clear-bottom cell culture plates.
-
Test compound and comparators, dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Multi-channel pipette and incubator.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentrations. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ value.
Part 4: Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive initial profile of this compound.
Caption: Workflow for the evaluation and development of the target compound.
Interpreting the Results:
-
Potency & Selectivity: The IC₅₀ values from the kinase panel will reveal the compound's potency and selectivity. A potent compound will have a low nanomolar IC₅₀ against its primary target(s). A selective compound will show significantly higher IC₅₀ values (>100-fold) against off-target kinases.
-
Cellular Efficacy: A strong correlation between biochemical potency (IC₅₀) and cellular activity (GI₅₀) suggests good cell permeability and engagement with the target in a cellular context.
-
Comparison to Benchmarks: Comparing the data to that of the comparator compounds will place the performance of this compound in the context of known inhibitors, highlighting its potential advantages or disadvantages.
Future Directions: Should this initial screening yield promising results (e.g., potent and selective inhibition of a cancer-relevant kinase), subsequent steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the contributions of the N-methyl and N-isopropyl groups to activity and selectivity.
-
Mechanism of Action Studies: Confirming target engagement in cells (e.g., via Western blot to detect phosphorylation of a downstream substrate).
-
ADME/Tox Profiling: Evaluating pharmacokinetic and toxicological properties to assess its drug-like potential.
This systematic approach provides a robust and scientifically rigorous pathway for elucidating the therapeutic potential of the novel compound this compound.
References
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215.
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1981). Journal of Medicinal Chemistry, 24(1), 31-34.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5567.
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025). Biochemical Pharmacology, 237, 116959.
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2849.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(10), 989.
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). Journal of Fluorine Chemistry, 239, 109635.
-
3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2012). International Journal of Molecular Sciences, 13(12), 16496-16519.
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(21), 7401.
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry.
-
SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. (2015). Journal of Cellular and Molecular Medicine, 19(3), 554-565.
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2008). Tetrahedron Letters, 49(35), 5150-5152.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3749.
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Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. (2025). BenchChem.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative hazard assessment derived from structurally similar pyrazole and amine compounds, and align with general best practices for hazardous chemical waste management.
The foundational principle of this guide is that all waste containing this compound must be treated as hazardous waste and managed through your institution's Environmental Health & Safety (EHS) department for final disposal by a licensed contractor.[1][2] Under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sanitary sewer.[3][4]
Part 1: Hazard Assessment and Waste Profile
Due to the lack of specific toxicological data for this compound, a cautious approach is mandated. The hazard profile is inferred from its constituent chemical moieties: a pyrazole ring and a secondary amine.
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of pharmacological activities. Some pyrazole derivatives are known to be skin and eye irritants and may be harmful to aquatic life with long-lasting effects.[1][3]
-
Amine Compounds: Amines can be corrosive, flammable, and toxic.[5] Structurally similar amino-pyrazoles are classified as skin and eye irritants and may cause respiratory irritation.[6][7]
Based on this analysis, this compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation.
| Potential Hazard Classification | Rationale based on Structural Analogs | Recommended Precaution |
| Acute Toxicity (Oral, Dermal) | Pyrazole and amine derivatives can be harmful if swallowed or in contact with skin.[2][3] | Assume moderate toxicity. Avoid all direct contact. |
| Skin Corrosion/Irritation | Classified as a skin irritant for similar amino-pyrazoles.[1][6][7] | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Classified as a serious eye irritant for similar amino-pyrazoles.[1][6][7] | Wear chemical safety goggles or a face shield. |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life.[1] | Prevent any release to the environment. Do not dispose of down the drain. |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the safe segregation, containment, and disposal of waste containing this compound.
I. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).[8]
-
Chemical safety goggles.[8]
-
A fully buttoned laboratory coat.[8]
-
Closed-toe shoes.[8]
II. Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps and Labware:
-
Place any contaminated disposable glassware or sharps in a designated, puncture-proof sharps container clearly marked as hazardous waste.[2]
-
For reusable glassware, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[4][9] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS guidelines.
-
III. Containerization and Labeling
Proper containerization and labeling are mandated by regulations to ensure safe handling and disposal.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[9][10][11] The label must also include:
IV. Storage and Accumulation
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][2] This area should be under the control of laboratory personnel.[2]
-
Ensure the container is kept closed except when adding waste.[9][10][11]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent the spread of material in case of a leak.[2]
V. Request for Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[1]
-
Do not exceed the maximum accumulation time or volume limits for hazardous waste as defined by your institution and regulatory bodies like the EPA.[12][13]
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1] The most common and recommended method for such compounds is high-temperature incineration.[1]
Part 3: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- Regulations for Hazardous Waste Generated at Academic Labor
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- Frequent Questions About Managing Hazardous Waste at Academic Labor
- EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABOR
- Regulation of Labor
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Navigating the Final Step: Proper Disposal Procedures for Pyrazolium Compounds - Benchchem.
- SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole.
- Material Safety D
- SAFETY D
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Safety D
- SAFETY DATA SHEET for 4-Amino-1-methyl-1H-pyrazole - Fisher Scientific.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
- Hazardous Waste Disposal Procedures.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin System.
- Hazardous Waste Disposal Guide - Dartmouth Policy Portal.
- Safety Manual - Duke Chemistry Department.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Appendix A: Disposal Procedures by Chemical - UW-La Crosse. 2n3z_pAWV_OtEkUJDU_dSjzvw==)
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Essential Protective Measures for Handling N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
Hazard Analysis and Risk Mitigation
Based on analogous compounds, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin and serious eye irritation, as well as respiratory tract irritation.[2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[6][7] Effective risk mitigation hinges on a multi-layered approach, where PPE serves as the final and critical barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][8] Contact lenses should be avoided as they can trap chemicals and hinder emergency eye washing.[2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully-buttoned laboratory coat is mandatory. For larger quantities or increased splash risk, a chemical-resistant apron or suit is advised. | Gloves must be inspected for tears or punctures before each use.[9] Contaminated gloves should be removed using a proper technique to avoid skin contact and disposed of as hazardous waste.[10] Double gloving is recommended for enhanced protection.[6] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] If engineering controls are insufficient or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][8] | A respiratory protection program, including fit-testing and training, is essential when respirators are required.[7] |
Operational Plan: From Preparation to Post-Handling
A systematic workflow is crucial for minimizing exposure risk. The following step-by-step guide details the operational procedures for handling this compound.
Pre-Handling Preparations
-
Information Review: Thoroughly read and understand this guide and any available safety information for analogous compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational.[4]
-
Spill Kit Availability: Ensure a chemical spill kit appropriate for amines and flammable solids/liquids is within the immediate work area.
Donning PPE: A Step-by-Step Workflow
Caption: PPE Donning Sequence
Handling the Compound
-
Containment: All weighing and transfers of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[11]
-
Avoid Dust and Aerosol Generation: Handle the solid form of the compound carefully to avoid creating dust.[11] If working with a solution, prevent the generation of aerosols.
-
Contamination Control: Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[11]
-
Post-Handling Wipe Down: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Doffing PPE: A Critical Decontamination Step
Caption: PPE Doffing Sequence
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and disposable lab coats should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.[8]
-
Waste Pickup: Follow your institution's specific procedures for the pickup and disposal of chemical waste.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
By adhering to these stringent safety protocols, researchers can confidently handle this compound while minimizing personal risk and ensuring a safe laboratory environment.
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- Fisher Scientific. SAFETY DATA SHEET: 4-Amino-1-methyl-1H-pyrazole.
- Fisher Scientific. SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazolin-5-one.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Material Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%.
- CymitQuimica. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone.
- Solvents & Petroleum Service, Inc. Safety Data Sheet.
- Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Spectrum Chemical. SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- GERPAC. Personal protective equipment for preparing toxic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

